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  • Product: 1-Oxa-4,9-diazaspiro[5.5]undecane
  • CAS: 36420-64-1

Core Science & Biosynthesis

Foundational

1-Oxa-4,9-diazaspiro[5.5]undecane basic properties

1-Oxa-4,9-diazaspiro[5.5]undecane: Core Properties and Applications in Multimodal Drug Design Executive Summary: Escaping Flatland In contemporary medicinal chemistry, the transition from planar, sp2-rich aromatic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

1-Oxa-4,9-diazaspiro[5.5]undecane: Core Properties and Applications in Multimodal Drug Design

Executive Summary: Escaping Flatland

In contemporary medicinal chemistry, the transition from planar, sp2-rich aromatic scaffolds to three-dimensional, sp3-rich architectures is paramount for improving pharmacokinetic profiles. As a Senior Application Scientist, I frequently utilize spirocyclic systems to overcome the solubility and metabolic stability limitations of traditional heterocycles. 1-Oxa-4,9-diazaspiro[5.5]undecane (CAS 36420-64-1) represents a highly versatile, bifunctional scaffold. Its unique spiro-ether/diamine structural motif provides rigid 3D vectorization, making it an exceptional building block for developing multimodal therapeutics, particularly in neuropharmacology and pain management 1.

Physicochemical Profiling and Orthogonal Protection

The core structure of 1-oxa-4,9-diazaspiro[5.5]undecane features two secondary amines separated by a spirocyclic junction containing an oxygen atom. This configuration allows for orthogonal protection strategies, enabling selective functionalization at either the N4 or N9 position.

Causality in Scaffold Selection: The high fraction of sp3 carbons (Fsp3) in these spirocycles disrupts the intermolecular pi-pi stacking that typically plagues flat aromatic drugs. This disruption significantly lowers the crystal lattice energy, enhancing aqueous solubility. Furthermore, the steric bulk around the spiro center shields the heteroatoms from rapid oxidative metabolism by hepatic cytochromes, thereby extending the compound's half-life.

Table 1: Physicochemical Properties of Core and Key Protected Derivatives

Compound NameCAS NumberMol. WeightLogP (calc)TPSA (Ų)Fsp3Key Application
1-Oxa-4,9-diazaspiro[5.5]undecane36420-64-1156.23< 0.533.51.00Core building block 1
9-Cbz-1-oxa-4,9-diazaspiro[5.5]undecane2102409-64-1290.361.7850.80.63N4-derivatization 2
9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane930785-40-3256.351.4550.80.85N4-derivatization 3
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane1023595-11-0256.341.4550.80.85N9-derivatization 4

Biological Applications: The Dual MOR/σ1R Ligand Paradigm

One of the most groundbreaking applications of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is its use in synthesizing dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists 5. Traditional MOR agonists (like morphine) provide potent analgesia but are limited by severe side effects, including tolerance and hyperalgesia.

By functionalizing the N9 position with phenethyl derivatives and the N4 position with substituted pyridyl moieties, researchers have created multimodal compounds. The causality here is synergistic: the MOR agonism provides primary nociceptive relief via Gi/o protein coupling, while the σ1R antagonism concurrently blocks NMDA receptor-mediated pain sensitization, effectively mitigating opioid tolerance.

Pathway Spiro Spirocyclic Dual Ligand (1-Oxa-4,9-diaza...) MOR μ-Opioid Receptor (Agonist) Spiro->MOR Activates Sig1R σ1 Receptor (Antagonist) Spiro->Sig1R Blocks Gi Gi/o Protein Coupling MOR->Gi NMDA NMDA Receptor Inhibition Sig1R->NMDA Analgesia Potent Analgesia (Reduced Tolerance) Gi->Analgesia Pain Relief NMDA->Analgesia Prevents Hyperalgesia

Dual MOR/σ1R signaling pathway modulated by functionalized spirocyclic ligands.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control mechanism to verify success before proceeding.

Protocol A: Orthogonal Deprotection of 9-Cbz-1-oxa-4,9-diazaspiro[5.5]undecane

When building a chemical library, starting with the 9-Cbz protected derivative allows for initial functionalization at N4, followed by Cbz removal for N9 derivatization.

Causality & Design: Catalytic hydrogenation is chosen over strong acidic deprotection (e.g., HBr/AcOH) to ensure the spiro-ether linkage remains completely intact, preventing unwanted ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N4-functionalized 9-Cbz-1-oxa-4,9-diazaspiro[5.5]undecane in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (0.1 mmol, 10 mol%) carefully under an argon atmosphere. Self-Validation: The argon purge is critical; failure to displace oxygen will result in catalyst ignition upon hydrogen introduction.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the starting material mass (M+H) and the emergence of the free amine mass confirms complete conversion without over-reduction.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the N9-free base, which can be used directly in subsequent reductive amination or amide coupling steps without further purification.

Workflow Start 9-Cbz Spirocycle (N4-Derivatized) React H2, Pd/C MeOH, RT Start->React Monitor LC-MS Verification React->Monitor Filter Celite Filtration Monitor->Filter Product N9-Free Base Isolated Filter->Product

Workflow for the orthogonal catalytic deprotection of Cbz-protected spirocycles.

Protocol B: In Vitro Radioligand Binding Assay for σ1R Affinity

To validate the biological efficacy of the synthesized spirocyclic derivatives, a robust binding assay is required 5.

Causality & Design: We utilize -pentazocine, a highly selective σ1R ligand, to compete with our novel spirocycles. The use of haloperidol as a non-specific binding (NSB) control ensures that the measured radioactivity strictly correlates with specific σ1R binding.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize transfected HEK-293 cell membranes expressing human σ1R (resuspended in 50 mM Tris-HCl buffer, pH 8.0).

  • Incubation Setup: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of -pentazocine (final concentration 3 nM), and 50 μL of the spirocyclic test compound (varying concentrations from 10^-10 to 10^-5 M).

  • Control Wells:

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10 μM haloperidol instead of the test compound. Self-Validation: If NSB exceeds 20% of TB, the membrane wash steps are insufficient, and the assay must be repeated.

  • Incubation: Seal the plate and incubate at 37°C for 120 minutes to achieve equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the Ki values using the Cheng-Prusoff equation.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a powerful tool in the modern medicinal chemist's arsenal. By leveraging its rigid 3D geometry, favorable physicochemical properties, and orthogonal functionalization capabilities, researchers can design highly selective, multimodal therapeutics. The protocols outlined above provide a validated foundation for synthesizing and evaluating these advanced molecular architectures.

References

  • Pharmaffiliates. "tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate". Pharmaffiliates.com.[Link]

  • ACS Publications. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain". Journal of Medicinal Chemistry (2019).[Link]

Sources

Exploratory

Engineering Novel Diazaspiro[5.5]undecane Scaffolds: Synthetic Methodologies and Drug Discovery Applications

Executive Summary & Pharmacological Rationale The paradigm shift in modern medicinal chemistry from flat, sp2-hybridized aromatic systems to structurally complex, sp3-rich spirocycles has fundamentally enhanced the clini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The paradigm shift in modern medicinal chemistry from flat, sp2-hybridized aromatic systems to structurally complex, sp3-rich spirocycles has fundamentally enhanced the clinical success rates of novel therapeutics. Among these emerging architectures, the diazaspiro[5.5]undecane scaffold stands out as a highly privileged structural motif[1]. By providing a rigid, orthogonal three-dimensional geometry, this scaffold ensures highly specific vector projections for pharmacophore display. This structural rigidity not only improves target binding affinity through reduced entropic penalties but also significantly enhances metabolic stability against cytochrome P450-mediated degradation.

Recent drug discovery campaigns have successfully leveraged the diazaspiro[5.5]undecane core across diverse therapeutic areas:

  • Renal Disease: 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. Oral administration (30 mg/kg) successfully lowered serum creatinine in anti-GBM glomerulonephritis models[2].

  • Analgesia: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been engineered as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, offering a multimodal approach to pain management with potentially reduced tolerance profiles[3].

  • Virology: 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives exhibit potent Dengue virus type 2 (DENV2) inhibitory activity by targeting the viral NS5-methyltransferase, with leading candidates demonstrating highly favorable binding energies (−27.2 kcal/mol)[4].

  • Oncology: 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds act as geranylgeranyltransferase I (GGTase I) inhibitors, blocking cancer cell proliferation by inactivating downstream YAP1/TAZ pathways[5].

BiologicalTargets Core Diazaspiro[5.5]undecane Core sEH sEH Inhibitors (Kidney Disease) Core->sEH MOR MOR/σ1R Ligands (Analgesia) Core->MOR DENV NS5-Methyltransferase (Dengue Virus) Core->DENV GGTase GGTase I Inhibitors (Oncology) Core->GGTase

Biological targets of diazaspiro[5.5]undecane scaffolds in modern drug discovery.

Advanced Synthetic Methodologies

Synthesizing the sterically hindered quaternary spiro-carbon requires precise control over reaction kinetics and thermodynamics. Traditional step-wise alkylations often suffer from low yields due to steric clash and competing elimination pathways. Therefore, modern approaches favor cascade cyclizations and multi-component reactions (MCRs) that construct the spiro-center in a single, concerted sequence[1][6].

Base-Promoted [5+1] Double Michael Addition

The most efficient route to diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a cascade [5+1] double Michael addition between N,N-dimethylbarbituric acid and diarylidene acetones[1].

Mechanistic Causality: Diethylamine is specifically selected as the catalyst over stronger bases (e.g., DBU, NaOH). Strong bases risk inducing retro-aldol cleavage of the delicate diarylidene acetone substrate. Diethylamine possesses the exact pKa required to deprotonate the active methylene of barbituric acid, initiating the first intermolecular Michael addition[1]. The reaction is strictly maintained at room temperature; thermal energy would introduce thermodynamic reversibility, leading to ring-opening. Following the first addition, the proximity effect dramatically lowers the activation energy for the subsequent intramolecular cyclization, driving the reaction to the spirocyclic product with exceptional stereoselectivity[1].

DoubleMichael R1 Diarylidene Acetone (Electrophile) Base Diethylamine (Deprotonation) R1->Base R2 N,N-Dimethylbarbituric Acid (Nucleophile) R2->Base IM1 Intermolecular Michael Addition Base->IM1 IM2 Intramolecular Cyclization IM1->IM2 Prod Spiro[5.5]undecane Tetraone IM2->Prod

Mechanistic workflow of the base-promoted [5+1] double Michael addition.

Solvent-Free Biginelli-Like Multicomponent Reaction

For the synthesis of diazaspiro[5.5]undecane-1,5-dione-9-thione derivatives, a one-pot three-component reaction utilizing aromatic aldehydes, thiourea, and 1,3-dioxane-4,6-dione is employed[6].

Mechanistic Causality: This reaction utilizes 1-methylimidazolium trifluoromethylsulfonate (MIOTf) as an ionic liquid catalyst under solvent-free conditions[6]. Eliminating the solvent maximizes the collision frequency of the three components. MIOTf functions dually: its cationic imidazolium core acts as a mild Lewis acid to activate the aldehyde for the initial Knoevenagel condensation, while the triflate counterion stabilizes the transition states. This prevents the formation of unwanted thermodynamic side products typically seen with harsh Brønsted acids[6].

Quantitative Data Summaries

The following table summarizes the operational parameters and yields for the primary synthetic strategies utilized in diazaspiro[5.5]undecane scaffold generation:

Synthetic StrategyKey ReactantsCatalyst / BaseReaction ConditionsYield RangeKey Advantage
[5+1] Double Michael Addition N,N-dimethylbarbituric acid, diarylidene acetonesDiethylamine (20 mol%)CH₂Cl₂, Room Temp, 1–3 h85–98%High stereoselectivity, prevents retro-aldol cleavage[1]
Biginelli-Like MCR Aldehyde, thiourea, 1,3-dioxane-4,6-dioneMIOTf (10 mol%)Solvent-free, 80 °C75–92%Eco-friendly, reusable ionic liquid catalyst[6]
Linear Step-wise Synthesis Cyclohexanone derivativesVarious (multi-step)Variable (6 steps)30–45%Scalable for simple 1,4-diazaspiro[5.5]undecan-3-one cores[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success before proceeding.

Protocol A: Base-Promoted[5+1] Double Michael Addition[1]
  • Initiation: In a dry 50 mL round-bottom flask, dissolve N,N-dimethylbarbituric acid (1.0 equiv, 2 mmol) and the specific diarylidene acetone (1.0 equiv, 2 mmol) in 10 mL of dichloromethane (DCM).

    • Causality: DCM provides optimal solubility for both the highly polar barbituric acid and the lipophilic enone, ensuring a homogeneous reaction environment.

  • Catalysis: Add diethylamine (20 mol%) dropwise to the stirring solution at ambient room temperature (25 °C).

    • Validation Checkpoint 1: A slight color shift will be observed as the enolate forms. Do not apply heat, as thermal energy will trigger retro-aldol degradation.

  • Propagation & Monitoring: Stir the mixture continuously.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is self-validating when the distinct UV-active spot of the starting enone completely disappears (typically within 1–3 hours), indicating complete conversion to the spirocycle.

  • Isolation: Evaporate the DCM under reduced pressure. Wash the crude solid residue with cold ethanol and filter.

    • Causality: The spirocyclic product is highly crystalline and insoluble in cold ethanol, allowing for rapid removal of trace diethylamine and unreacted starting materials without the need for column chromatography.

  • Structural Validation: Analyze the purified white solid via ¹H NMR.

    • Validation Checkpoint 3: Successful spiro-cyclization is strictly confirmed by the presence of distinct doublets of doublets (e.g., at δ 2.59 and 3.99 ppm, J ≈ 15.36 Hz and 4.40 Hz) representing the non-equivalent equatorial and axial protons of the newly rigidified spiro-ring[1].

Protocol B: Solvent-Free Synthesis of Thione Derivatives[6]
  • Initiation: Combine the aromatic aldehyde (1.0 equiv), thiourea (1.0 equiv), and 2,2-pentylidene-1,3-dioxane-4,6-dione (1.0 equiv) in a reaction vessel.

  • Catalysis: Add the ionic liquid catalyst, MIOTf (10 mol%).

    • Causality: No solvent is added. The MIOTf acts as a liquid phase-transfer medium that melts the reactants into a uniform slurry upon gentle heating.

  • Propagation & Monitoring: Heat the mixture to 80 °C.

    • Validation Checkpoint 1: The mixture will transition into a viscous melt. Monitor via TLC; the reaction is complete when the aldehyde spot is consumed, validating the Knoevenagel condensation and subsequent cyclization.

  • Isolation: Cool the mixture to room temperature and quench with distilled water.

    • Causality: The diazaspiro thione product is insoluble in water, whereas the MIOTf catalyst is highly water-soluble.

  • Validation Checkpoint 2: Filter the precipitate. The aqueous filtrate containing the MIOTf catalyst can be lyophilized and reused for up to four subsequent runs without significant loss of catalytic activity, validating the sustainable nature of the protocol[6]. Recrystallize the solid from ethanol to obtain the pure diazaspiro[5.5]undecane-1,5-dione-9-thione.

References

  • Islam, M.S., Barakat, A., et al. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones." Arabian Journal of Chemistry (2017).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnGXtQyY0Ze8NW1AwZyvZVgSiy7zkuWTZFqdQbFISgo5UD7fXkqtEPs6jsDqkn-ZAYLAuFIsTYz6IOUIQzxXgUz8zlbxenccvlVLE-NhG9CHnptDfjtHVs_Tux2pd79P-Dg-gjSzdYROjnqZPvv4C7bUnXsCD5C9vvoKdrIDW5QA5a67pmxY_mUk7qZ5pgVz234kg_2CCvwQvL5q1ZBoreOAo=]
  • Kato, Y., et al. "Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases." Bioorganic & Medicinal Chemistry Letters (2014).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KGcSVdE8n7fUzZFHvcKJzA8Liu_XHsBxCVR6wmyy5XU5uvhV5ZytyqL-AYcsPocbuav5iWrdAfPwGDezDMtOIIUfyaSycFEKtSoSJtNTLpHmIB0D14FkENLxTOYyDsTN6c0=]
  • Gundla, R., et al. "Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection." New Journal of Chemistry (2021).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHchXmx5jZOZXEnFYOqpSzl0o75qmYSEIeEpUCRJMC6mrji2UzrZ7jYQjRj5gc6W-lRjIB-LfOWVUWA02NY0Gq7r-kBUMYaKnHUA1fUmq0vVS3XTD3ZojKcrg1xCOeRlZzT6ASwDa4PfU3YHKBSR9QZfONdruWzyTXzpBkmrp8=]
  • Vidal-Torres, A., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." ACS Publications (2019).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHruzDiFOvRrJ6y083Xjapc3LuLom6YDFW1AYS6SRp5q-4KcqwWRs3S2TFw40Zyh-aJYYJg5lmkQmx0pajtRuIVn5_UpbS46NQFbPXgGJJW4V0UwbxCnbdu2_7XeByLDAqrVqOIQVAa6L5GYtF0jUw=]
  • "Synthesis of 1,4-diazaspiro[5.5]undecan-3-one." US Patent US20210179567A1 (2021).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDDQNPOAiUhe5VunXILFOCdwCekn3cwLbXpRVaBfbF02y-1mjeN9_IPcxrHR9GgI-EId_4oAM9iAZx9SBLLTYVf1Ti-AHfdMfHNinI3Abr2NqJCWFktWdVB5Hce4alGFwxHHPPp_WJ4WCgqM-Hig==]
  • "ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZOLIUM TRIFLUOROMETHYLSULFONATE." Heterocycles (2016).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLlp5goiMhpz0BIdVyrbvPWddz6uIu54ykoXdUEJ51QIKhq2SdIt9rjU82etvxl0bsXIjfhVZUI9BuJ7LpfX6SZuwa-X-dUCYoiJr9ugTLpZoe_77CC02K2jhR3beGkh_eDSbn2R0M7P_Ghse1XyLUjUkzwSXZvhv8HTme6XJMV0PzzKM64bQA]
  • "5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds." World Intellectual Property Organization WO2020048828A1 (2020).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfMC0IWDLEgPRBsdnO6ZoR1M7IOV9qzuGPOSG9daVcNsXfyEJKFeblQh6I9l7CN0-6bpJNF7yTZXYKJQ1uAAd73rKWj0HYcJbnAhpI08EbsMxTUEeqnrSzg1rGbM4D992I363iG2KdXos3RBj]

Sources

Foundational

stereocontrolled synthesis of complex spirotricyclic systems

An In-depth Technical Guide to the Stereocontrolled Synthesis of Complex Spirotricyclic Systems Authored for Researchers, Scientists, and Drug Development Professionals Abstract Spirotricyclic systems, characterized by t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereocontrolled Synthesis of Complex Spirotricyclic Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotricyclic systems, characterized by their rigid, three-dimensional architectures, represent a privileged class of molecular scaffolds. Their prevalence in a multitude of complex natural products and their increasing use in medicinal chemistry underscore their significance.[1][2][3] The unique spatial arrangement of functional groups emanating from a spirocyclic core can lead to enhanced biological activity, improved physicochemical properties, and novel intellectual property.[4][5][6] However, the construction of these intricate structures, particularly the stereocontrolled installation of the spiro-quaternary center and adjacent stereocenters, presents a formidable synthetic challenge. This guide provides a comprehensive overview of modern synthetic strategies for the , focusing on the causal logic behind methodological choices and providing practical, field-proven insights for their application.

The Strategic Imperative for Spirotricyclic Scaffolds

The allure of spirotricyclic systems in drug discovery stems from their ability to confer a high degree of sp³ character, moving away from the flat, aromatic structures that often plague modern compound libraries. This three-dimensionality allows for more precise and novel interactions with biological targets while often improving properties like solubility and metabolic stability.[4][7] Natural products frequently provide the inspiration for these complex architectures, with compounds like bonnadiene and various alkaloids showcasing unique [6-7-5] and spirooxindole frameworks, respectively.[8][9] The synthetic challenge lies in developing robust and stereoselective methods to access these cores efficiently.

cluster_0 Core Concepts cluster_1 Key Strategic Approaches Significance Significance in Nature & Medicine 3D_Architecture Unique 3D Architecture Significance->3D_Architecture Drives need for... Synthetic_Challenge Synthetic Challenge: Quaternary Center 3D_Architecture->Synthetic_Challenge Pericyclic Pericyclic Reactions Synthetic_Challenge->Pericyclic Addressed by... Tandem Tandem / Cascade Reactions Synthetic_Challenge->Tandem Addressed by... Transition_Metal Transition-Metal Catalysis Synthetic_Challenge->Transition_Metal Addressed by... Organocatalysis Organocatalysis Synthetic_Challenge->Organocatalysis Addressed by...

Caption: Logical flow from scaffold significance to synthetic solutions.

Pericyclic Reactions: Mastering Cycloadditions for Core Construction

Pericyclic reactions, particularly intramolecular cycloadditions, are exceptionally powerful for rapidly assembling polycyclic systems from relatively simple precursors. The concerted, stereospecific nature of these reactions allows for the direct translation of substrate stereochemistry into the product, providing a robust method for stereocontrol.

Intramolecular [4+2] Cycloaddition (IMDA)

The IMDA reaction is a cornerstone of polycyclic synthesis. By tethering a diene and a dienophile, the entropic barrier to cyclization is overcome, often allowing reactions to proceed under milder conditions than their intermolecular counterparts.[10] In the context of spirotricyclic synthesis, the key is to design a substrate where the tether forces the cycloaddition to occur across a pre-existing ring, thereby forming the spirocyclic junction.

Causality in Experimental Design: The choice of tether length and composition is critical; it dictates the conformational biases of the transition state, thereby controlling facial selectivity and the stereochemical outcome. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction by lowering the LUMO and raising the HOMO energies, respectively, a principle that guides substrate design.[11] Enzymatic [4+2] cycloadditions, such as those catalyzed by solanapyrone synthase, demonstrate nature's mastery of this reaction, using enzyme pockets to pre-organize substrates and achieve remarkable stereocontrol.[11][12]

[5+2] Cycloadditions and Rearrangements

Higher-order cycloadditions, such as the [5+2] reaction, offer access to seven-membered rings, which are common in complex natural products. A brilliant example is the synthesis of the [6-7-5] spirotricyclic core of bonnadiene.[8] This strategy employs a diastereoselective type II [5+2] cycloaddition to first construct a strained, bridged [7-8-5] ring system. The genius of this approach lies in the subsequent, unique vinylogous semipinacol rearrangement, which contracts the eight-membered ring and expands the five-membered ring to create the desired [6-7-5] spirotricyclic skeleton, installing the all-carbon quaternary stereocenter with high diastereoselectivity.[8]

G cluster_cycloaddition [5+2] Cycloaddition cluster_rearrangement Semipinacol Rearrangement start Linear Precursor bridged Strained Bridged [7-8-5] System start->bridged Diastereoselective Cycloaddition spiro Spirotricyclic Core [6-7-5] System bridged->spiro Vinylogous Rearrangement

Caption: Strategy for bonnadiene core synthesis.[8]

Tandem and Cascade Reactions: The Efficiency of Continuous Transformations

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of atom economy and operational simplicity.

The Nazarov-Ene Tandem Reaction

The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a classic method for forming cyclopentenones. An innovative tandem sequence combines this reaction with a subsequent ene reaction to stereoselectively construct spirocyclic compounds.[13] The reaction is initiated by a Lewis or Brønsted acid, which promotes the formation of an oxyallyl cation intermediate. This intermediate is then trapped intramolecularly by a tethered olefin via an ene-type reaction, which sets the stereochemistry of the spiro center.

Expert Insight: The choice between a Lewis acid (e.g., tris(pentafluorophenyl)borane) and a Brønsted acid can dictate the reaction pathway, sometimes favoring a competing conjugate Prins cyclization.[13][14] Deuteration studies have been instrumental in confirming the ene reaction mechanism over a formal [3+2] cycloaddition.[13] A key element for stereocontrol is the presence of a directing group, such as a β-hydroxyl group on the olefin-containing tether, which can coordinate to the acid catalyst and shield one face of the molecule, leading to excellent diastereoselectivity.[13]

Catalyst SystemSubstrate TypeKey OutcomeYield (%)Diastereomeric RatioRef.
Tris(pentafluorophenyl)boraneTrienoneSpirocyclic Ene Product70-90>20:1[14]
Fe(III) ChlorideTrienoneCompeting Prins ProductVariableN/A[13]
Triflic AcidTrienoneSpirocyclic Ene Product65-85>15:1[13]

Transition-Metal Catalysis: Precision and Versatility

Transition-metal catalysis provides a diverse toolkit for spirocycle synthesis, enabling reactions that are often difficult or impossible to achieve through other means.[15]

C-H Activation/Annulation

Directing group-assisted C-H activation has emerged as a step-economical strategy for building complexity. In this approach, a coordinating group (e.g., an oxime or an amide) directs a transition metal catalyst (commonly Rh, Ru, or Pd) to selectively cleave a specific C-H bond.[15][16] The resulting metallacyclic intermediate can then undergo annulation with a coupling partner, such as an alkyne or an alkene, to construct a new ring and form the spirocyclic system in a single, efficient operation. This method is particularly powerful for creating spirooxindoles, a prevalent motif in pharmaceuticals.[9]

Asymmetric Heck Reactions

The intramolecular asymmetric Heck reaction is a powerful method for the enantioselective construction of quaternary carbon centers, the defining feature of a spirocycle.[17] A substrate containing a vinyl or aryl triflate (or halide) and a tethered alkene is cyclized using a palladium catalyst with a chiral ligand (e.g., BINAP). The chiral ligand controls the facial selectivity of the olefin insertion and the subsequent reductive elimination, leading to high enantiomeric excess in the spirocyclic product.[17]

Protocol: Asymmetric Intramolecular Heck Cyclization

Objective: To synthesize a chiral spirotricyclic hydrindenone from an oxocyclohexenyl triflate precursor.[17]

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the oxocyclohexenyl triflate precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M).

  • Catalyst Pre-formation: In a separate flask, add Pd(OAc)₂ (0.1 equiv) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.12 equiv). Purge with argon and add anhydrous acetonitrile. Stir at room temperature for 20 minutes.

  • Reaction Assembly: To the substrate solution, add a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene, 2.5 equiv).

  • Initiation: Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the spirotricyclic product.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Organocatalysis: The Rise of Asymmetric Synthesis

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and spirocycles are no exception.[18] Chiral small molecules, such as amines, phosphoric acids, and N-heterocyclic carbenes (NHCs), can catalyze a wide range of transformations with exceptional enantioselectivity.[19][20][21]

1,3-Dipolar Cycloadditions

One of the most powerful applications of organocatalysis in this area is the asymmetric 1,3-dipolar cycloaddition. For example, the reaction of an azomethine ylide (generated in situ from an amino ester and an aldehyde) with a dipolarophile like a methyleneindolinone can be catalyzed by a chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid).[22]

Mechanism of Stereocontrol: The chiral phosphoric acid catalyst acts as a bifunctional catalyst. It protonates the azomethine ylide and simultaneously forms a hydrogen-bond network with the methyleneindolinone, organizing both components within a chiral environment.[22] This precise organization dictates the facial selectivity of the cycloaddition, leading to the formation of spiro[pyrrolidin-3,3'-oxindoles] with high diastereo- and enantioselectivity.[22][23]

cluster_TS The catalyst organizes both reactants, controlling the approach trajectory. catalyst Chiral Phosphoric Acid (Brønsted Acid) dipole Azomethine Ylide (from Aldehyde + Amino Ester) catalyst->dipole H-Bonds to both dipolarophile Methyleneindolinone catalyst->dipolarophile product Enantioenriched Spirooxindole catalyst->product Stereoselective [3+2] Cycloaddition

Caption: Organocatalytic control in 1,3-dipolar cycloaddition.[22]

NHC-Catalyzed Annulations

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts capable of generating unique reactive intermediates like the Breslow intermediate and the acyl azolium.[24][25] These intermediates can participate in a variety of annulation reactions to form spiroheterocycles. For instance, an NHC-catalyzed formal [3+2] cyclization between enals and 3-hydroxy oxindoles can produce spiro γ-butyrolactones with high enantioselectivity.[24]

Conclusion and Future Outlook

The has advanced significantly through the development of powerful synthetic methodologies. Pericyclic reactions offer a direct route for translating substrate stereochemistry, while innovative tandem reactions provide remarkable efficiency. Transition-metal and organocatalysis have delivered unparalleled precision and enantioselectivity, opening doors to previously inaccessible chemical space. The synergy between these fields, such as the combination of organocatalysis and transition-metal catalysis, promises even more powerful and elegant solutions for the future.[26] As our ability to construct these intricate three-dimensional scaffolds improves, so too will our capacity to develop next-generation therapeutics and probe complex biological systems with greater precision.

References

  • Ding, A., Meazza, M., Guo, H., Yang, J. W., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(16), 5946-5996. [Link]

  • Kalesse, M., et al. (2021). A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. Chemistry – A European Journal, 27(39), 10033-10037. [Link]

  • Tezuka, Y., et al. (2006). Construction of tandem (a) spiro-tricyclic and (b) spiro-tetracyclic polymer topologies via click chemistry. Polymer, 47(21), 7437-7445. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Kin-Ting, H., & Alcaraz, L. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. [Link]

  • Kin-Ting, H., & Alcaraz, L. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(20), 4786. [Link]

  • Donthi, R. (2023). Organocatalysis for Spiro-Cyclic Assembly. Turnrow Book Co.[Link]

  • Majumdar, K. C., & Roy, B. (2017). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. Asian Journal of Organic Chemistry, 6(10), 1319-1341. [Link]

  • Various Authors. (2023). The utilization of spirocyclic scaffolds in novel drug discovery. Request PDF on ResearchGate. [Link]

  • Tezuka, Y., et al. (2010). Effective Click Construction of Bridged- and Spiro-Multicyclic Polymer Topologies with Tailored Cyclic Prepolymers (kyklo-Telechelics). Journal of the American Chemical Society, 132(29), 10142-10153. [Link]

  • Various Authors. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar. [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. R Discovery. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Dandapani, S., & Williams, C. (2014). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 9(10), 1167-1176. [Link]

  • Various Authors. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • Lin, X., et al. (2023). Synthesis of Spirotricyclic Core of Bonnadiene. Organic Letters, 25(7), 1198-1202. [Link]

  • Kormos, A., & Kégl, T. (2014). Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Chemical Reviews, 114(14), 7171-7221. [Link]

  • Sroka, M., & Albrecht, Ł. (2023). Construction of Nitrogen Spirocycles in a Tandem Co(III)‐catalyzed C−H Activation/Dipolar Cycloaddition Reaction. Angewandte Chemie International Edition, 62(48), e202313621. [Link]

  • Various Authors. (2021). Recent advances in the synthesis of heterocyclic spirocycles. ResearchGate. [Link]

  • Ermanis, K., et al. (2020). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 18(3), 494-498. [Link]

  • Kin-Ting, H., & Alcaraz, L. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia.pub. [Link]

  • Kalesse, M., et al. (2021). A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. Request PDF on ResearchGate. [Link]

  • Kin-Ting, H., & Alcaraz, L. (2020). (PDF) Spirocyclic Motifs in Natural Products. ResearchGate. [Link]

  • Various Authors. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.[Link]

  • Gong, L-Z., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition, 49(43), 7945-7949. [Link]

  • Wang, M., et al. (2018). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 23(10), 2430. [Link]

  • Chen, K-Y., & Ye, S. (2013). NHC-Mediated Synthesis of Tricyclic Spirocarbocycles via an Intramolecular Stetter Reaction of Cyclic Enal-Enones. Organic Letters, 15(1), 224-227. [Link]

  • Sroka, M., & Albrecht, Ł. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. The Chemical Record, 23(7), e202200284. [Link]

  • Stanovnik, B., et al. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 24-34. [Link]

  • Kumar, A., et al. (2020). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry, 18(46), 9449-9453. [Link]

  • Jiang, K., et al. (2018). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Asian Journal of Organic Chemistry, 7(4), 678-692. [Link]

  • Sasikumar, A., & Radhakrishnan, K. V. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(11), 6066-6091. [Link]

  • Swain, B., et al. (2023). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry. [Link]

  • Minami, A., et al. (2016). Natural [4 + 2]-Cyclases. Biochemistry, 55(48), 6639-6651. [Link]

  • Gao, X., & Tang, Y. (2014). Enzymatic [4+2] Cycloadditions in the Biosynthesis of Spirotetramates and Spirotetronates. Methods in Enzymology, 547, 233-253. [Link]

  • Maleki, A., et al. (2019). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Scientific Reports, 9, 16738. [Link]

  • Gavrilov, N. S., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2391. [Link]

  • Padwa, A., et al. (2006). Stereocontrolled synthesis of highly functionalized spirocyclic pyrans. Organic Letters, 8(22), 5129-5132. [Link]

  • Various Authors. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Modern Chemistry & Applications. [Link]

Sources

Exploratory

Unlocking New Dimensions in Drug Discovery: The Biological Potential of Spirocyclic Diamine Scaffolds

An In-Depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless pursuit of novel therapeutics demands an expansion beyond the traditional, planar chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutics demands an expansion beyond the traditional, planar chemical structures that have long dominated medicinal chemistry. Spirocyclic scaffolds, particularly those incorporating diamine functionalities, represent a significant leap into three-dimensional chemical space. These rigid, architecturally complex structures offer a powerful toolkit for overcoming long-standing challenges in drug development, including poor selectivity, suboptimal pharmacokinetic profiles, and metabolic instability. This guide provides a senior application scientist's perspective on the synthesis, unique properties, and profound biological potential of spirocyclic diamine scaffolds, grounded in field-proven insights and cutting-edge research.

The Spirocyclic Advantage: Escaping 'Flatland' Chemistry

For decades, medicinal chemistry has been heavily reliant on aromatic, sp2-hybridized systems. While successful, this "flatland" approach often leads to compounds with challenges in solubility, metabolic stability, and target selectivity.[1] The introduction of a spiro-center—a single carbon atom shared by two rings—imposes a rigid, three-dimensional geometry upon a molecule.[1][2] This structural constraint is not a limitation but a strategic advantage.

The incorporation of spirocyclic diamines offers several key benefits:

  • Enhanced Three-Dimensionality (3D): By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds provide a more sophisticated and distributed array of vectors for interacting with complex biological targets like proteins and enzymes.[3] This can lead to more extensive and specific contacts, boosting potency and selectivity.[3]

  • Improved Physicochemical Properties: A shift from planar to 3D structures generally correlates with improved drug-like properties. Azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.[1]

  • Conformational Rigidity: The spirocyclic framework locks the conformation of the molecule, which pre-organizes the pharmacophoric elements for optimal binding to a biological target. This reduces the entropic penalty upon binding, potentially leading to a significant increase in binding affinity.[1]

  • Novel Intellectual Property: The exploration of this underutilized chemical space provides fertile ground for discovering novel molecular entities with unique biological activities, opening new avenues for intellectual property.[3]

G cluster_0 Drug Design Rationale Lead Initial Lead Compound (Often Planar, sp2-rich) Challenges Challenges Identified - Poor Selectivity - Off-Target Toxicity - Suboptimal PK/ADME Lead->Challenges Strategy Strategic Intervention: Scaffold Hopping Challenges->Strategy Solution Introduce Spirocyclic Diamine Scaffold Strategy->Solution Properties Resulting Improvements - Enhanced 3D Geometry (↑Fsp3) - Conformational Rigidity - Improved Solubility & Stability Solution->Properties Outcome Optimized Lead Candidate (Potent, Selective, Drug-like) Properties->Outcome G Start Phenol with Pendant Urea Starting Material Oxidation PIFA (Oxidant) Dearomatizing Oxidation Start:e->Oxidation:w Step 1 Intermediate Spirocyclic Dienone Key Intermediate Oxidation:e->Intermediate:w Cyclization Intramolecular Aza-Michael Addition Cyclization Intermediate:e->Cyclization:w Step 2 Product Spirotricyclic Diamine Final Product Cyclization:e->Product:w

Caption: General workflow for dearomatising intramolecular diamination.

Biological Applications and Field-Proven Insights

The unique structural and physicochemical properties of spirocyclic diamines have led to their successful application across a range of therapeutic areas.

Table 1: Comparative Physicochemical Properties
PropertyTypical Planar Scaffold (e.g., Piperazine)Spirocyclic Diamine AnalogueRationale for Improvement
Fsp3 Low to MediumHighInherent three-dimensional, saturated ring systems. [1]
Aqueous Solubility Variable, often moderateGenerally HigherReduced planarity and crystal lattice energy; increased polarity. [1][3]
Metabolic Stability Susceptible to oxidationOften EnhancedSteric shielding of metabolically labile sites by the rigid 3D structure. [4]
Lipophilicity (logP) Typically HigherGenerally LowerIncreased sp3 character and potential for hydrogen bonding. [1]
Case Study 1: Central Nervous System (CNS) Disorders

Spirocyclic diamines have shown significant promise as modulators of CNS targets. Their rigid nature allows for precise orientation of functional groups to interact with neurotransmitter receptors and transporters.

  • Muscarinic Acetylcholine Receptors (mAChR): Novel spirocyclic diamines containing azepane or azocane rings have been synthesized and evaluated for their biological activity. One single enantiomeric, unsubstituted spirocyclic diamine was identified as a micromolar inhibitor of the M4 mAChR, a key target for treating neurological disorders like schizophrenia and Parkinson's disease. [5][6]* Antidepressants: A series of aryl-spirocyclic diamine derivatives have been designed as multimodal monoaminergic compounds. [7]Specific derivatives exhibited triple monoamine reuptake inhibitory activity (SERT, NET, DAT) or potent dual inhibition of SERT and the 5-HT3A receptor, demonstrating potent antidepressant-like effects in preclinical models. [7]

Case Study 2: Oncology

In cancer therapy, achieving selectivity for a specific enzyme isoform or protein state is critical to minimizing toxicity. Spirocyclic scaffolds provide a path to this selectivity.

  • PARP Inhibitors: Olaparib, an FDA-approved PARP inhibitor, contains a piperazine ring. Replacing this flexible ring with a rigid spirocyclic diamine analogue led to a compound with significantly higher specificity for PARP-1. [1]This increased selectivity resulted in reduced DNA damage, a crucial property for developing PARP inhibitors with lower cytotoxicity for applications beyond cancer. [1]

Case Study 3: Peptide Mimetics

Peptides are challenging as drugs due to poor stability and cell permeability. Rigid scaffolds can mimic key peptide secondary structures, like β-turns, creating more drug-like small molecules.

  • β-Turn Mimetics: The chirospecific synthesis of spirocyclic β-lactams has been shown to create potent type II β-turn inducing peptide mimetics. [8]Conformational studies confirmed that the rigid spirocyclic framework effectively nucleates the turn, demonstrating the potential of these scaffolds to mimic peptide conformations and modulate protein-protein interactions. [8]

G Spirocyclic scaffolds can rigidly position substituents (R1, R2) to mimic the spatial orientation of key peptide side chains. cluster_0 Peptide Beta-Turn cluster_1 Spirocyclic Diamine Mimic p1 Residue i p2 Residue i+1 p4 Residue i+3 p1->p4 H-Bond p3 Residue i+2 N1 N R1 R1 N1->R1 N2 N R2 R2 N2->R2 SpiroC SpiroC->N1 SpiroC->N2

Caption: Spirocyclic diamines as rigid scaffolds for peptide mimetics.

Experimental Protocol: Stereocontrolled Synthesis of a Spirocyclic 1,2-Diamine

This protocol describes a self-validating system for the dearomatising intramolecular diamination of a phenol, a complexity-generating transformation that yields a spirotricyclic system containing a valuable syn-1,2-diaminocyclohexane unit. The causality behind the choice of reagents is critical: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent selected for its ability to effect a clean oxidative dearomatisation of the phenol. Hexafluoroisopropanol (HFIP) is used as a co-solvent to stabilize the cationic intermediates and promote the desired cyclization cascade.

Objective: To synthesize a spirotricyclic urea derivative from a phenol bearing a pendant urea via oxidative diamination.

Materials:

  • N-(3-(4-hydroxyphenyl)propyl)-N'-alkyl/aryl-urea (Substrate, 1.0 eq.)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 eq.)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-(3-(4-hydroxyphenyl)propyl)urea substrate in a 1:1 mixture of anhydrous HFIP and DCM to a final concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Starting the reaction at a low temperature helps to control the rate of the initial oxidation and minimize potential side reactions.

  • Reagent Addition: Add PIFA (1.1 eq.) to the cooled solution in one portion. The solution may change color.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. After this period, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-24 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the trifluoroacetic acid byproduct and any remaining PIFA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spirotricyclic diamine product.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if a suitable crystal is obtained, X-ray crystallography. The cis-fusion of the urea is the expected and typically exclusive outcome. [9]

Future Outlook & Expert Opinion

Spirocyclic diamine scaffolds represent a frontier of unexplored chemical space with immense potential for drug discovery. [2][10]While their synthesis has been a historical bottleneck, the advent of high-throughput synthesis and advanced computational techniques is rapidly streamlining their development and optimization. [2][10]The clear benefits in improving pharmacokinetic profiles, enhancing target selectivity, and generating novel intellectual property ensure that the field of spirocyclic chemistry will continue to expand. [1][2]We anticipate that these three-dimensional scaffolds will be instrumental in developing next-generation therapeutics for the most challenging diseases, including cancer, and metabolic, infectious, and neurological disorders. [10]

References

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • ResearchGate. Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity.... Available at: [Link]

  • ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Available at: [Link]

  • RSC Publishing. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

  • RSC Publishing. (2025, March 17). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Available at: [Link]

  • ACS Publications. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Available at: [Link]

  • PubMed. (2012, September 21). Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine. Available at: [Link]

  • PubMed. (2025, September 27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Available at: [Link]

  • PubMed. (2006, January 6). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Available at: [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • ACS Publications. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Available at: [Link]

  • ACS Publications. (2018, June 19). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Available at: [Link]

  • PMC. (2023, June 5). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Available at: [Link]

  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

  • RSC Publishing. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Available at: [Link]

  • ChemRxiv. Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Available at: [Link]

  • ACS Publications. (2015, March 13). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Available at: [Link]

Sources

Foundational

The Emergence of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is a perpetual driver in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is a perpetual driver in medicinal chemistry. Among the privileged structures that have gained significant attention are spirocyclic systems, which are characterized by two rings sharing a single atom.[1] This unique structural feature imparts a conformational rigidity that can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their more flexible acyclic or monocyclic counterparts.[2] This guide provides an in-depth technical exploration of the 1-Oxa-4,9-diazaspiro[5.5]undecane core, a versatile scaffold that has shown considerable promise in the development of new therapeutics, particularly in the realm of pain management.

The 1-Oxa-4,9-diazaspiro[5.5]undecane Core: A Privileged Scaffold

The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold is a heterocyclic system containing a spiro-carbon connecting a piperidine ring and a morpholinone ring. This arrangement provides a rigid framework with multiple points for chemical diversification, allowing for the fine-tuning of pharmacological activity. The presence of two nitrogen atoms at positions 4 and 9, along with the oxygen atom in the morpholinone ring, offers opportunities for a variety of chemical modifications to explore structure-activity relationships (SAR).

Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

A versatile synthetic route to 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, enabling the exploration of substitutions at various positions of the scaffold.[3] The general synthetic scheme is outlined below.

Synthetic_Scheme cluster_0 Core Synthesis cluster_1 Final Derivatization N-Boc-4-piperidone N-Boc-4-piperidone Epoxide Epoxide Intermediate N-Boc-4-piperidone->Epoxide Corey-Chaykovsky Reagent Aminoalcohol Aminoalcohol Intermediate Epoxide->Aminoalcohol Arylamine Ring Opening Spirocycle_Protected N-Boc-Spirocycle Aminoalcohol->Spirocycle_Protected Acylation & Intramolecular Cyclization Spirocycle_Deprotected Deprotected Spirocycle Spirocycle_Protected->Spirocycle_Deprotected Boc Deprotection Final_Product Target Compound (1-Oxa-4,9-diazaspiro[5.5]undecane derivative) Spirocycle_Deprotected->Final_Product N-Alkylation

Caption: General synthetic route for 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Experimental Protocol: General Synthesis

A detailed, step-by-step methodology for the synthesis of a representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative is provided below. This protocol is based on established literature procedures.[3]

Step 1: Epoxide Formation

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a base like sodium hydride).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the epoxide intermediate.

Step 2: Aminoalcohol Formation

  • Dissolve the epoxide intermediate and the desired arylamine in a high-boiling point solvent (e.g., isopropanol).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete.

  • Cool the reaction mixture and purify the resulting aminoalcohol, often by crystallization or column chromatography.

Step 3: Acylation and Intramolecular Cyclization

  • To a solution of the aminoalcohol in a suitable solvent (e.g., dichloromethane), add an acylating agent (e.g., 2-chloropropionyl chloride) and a base (e.g., triethylamine).

  • Stir the reaction at low temperature (e.g., 0 °C) and then allow it to warm to room temperature.

  • After completion of the acylation, add a strong base (e.g., potassium tert-butoxide) at low temperature to induce intramolecular cyclization.

  • Quench the reaction and extract the N-Boc protected spirocycle. Purify by column chromatography.

Step 4: Deprotection and N-Alkylation

  • Dissolve the N-Boc protected spirocycle in a solvent such as dichloromethane.

  • Add a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

  • After completion of the deprotection, neutralize the reaction mixture and extract the deprotected spirocycle.

  • To a solution of the deprotected spirocycle in a suitable solvent (e.g., acetonitrile), add the desired alkylating agent (e.g., a phenethyl bromide) and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux until the starting material is consumed.

  • Cool the reaction, work up, and purify the final product by column chromatography or crystallization.

Pharmacological Profile: Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists

A significant breakthrough in the development of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives has been the discovery of compounds with a dual pharmacological profile: agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ₁R).[3][4] This dual activity is a promising strategy for the development of potent analgesics with an improved side-effect profile compared to traditional opioids.[3]

The MOR is a well-established target for analgesic drugs, but its activation is also associated with undesirable side effects such as respiratory depression, constipation, and addiction.[5] The σ₁R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is involved in the modulation of pain signaling.[6] Antagonism of the σ₁R has been shown to potentiate opioid analgesia and may mitigate some of the adverse effects of MOR activation.[3]

Mechanism_of_Action cluster_0 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative cluster_1 Cellular Targets & Effects Compound Spirocyclic Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ₁ Receptor (σ₁R) Compound->Sigma1R Antagonist Analgesia Analgesia MOR->Analgesia Sigma1R->Analgesia Potentiation Reduced_Side_Effects Reduced Side Effects (e.g., constipation) Sigma1R->Reduced_Side_Effects Mitigation

Caption: Dual mechanism of action for analgesic effects.

Structure-Activity Relationship (SAR)

Systematic modification of the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold has provided valuable insights into the SAR for dual MOR/σ₁R activity.[3]

  • Position 2: Small alkyl groups are generally preferred for optimal activity.

  • Position 4: Substitution with aryl or heteroaryl moieties, such as substituted pyridyl groups, is crucial for high affinity.

  • Position 9: N-alkylation with groups like phenethyl is well-tolerated and can enhance potency.

One of the most promising compounds from this class is 15au , which demonstrated a balanced dual profile with potent MOR agonism and σ₁R antagonism.[4] In preclinical studies, 15au exhibited analgesic activity comparable to oxycodone in the paw pressure test in mice, but with significantly less constipation at equianalgesic doses.[4]

Quantitative Data
CompoundMOR Agonism (EC₅₀, nM)σ₁R Antagonism (Kᵢ, nM)Analgesic Potency (ED₅₀, mg/kg)Reference
15au 15253.2 (i.p.)[4]
Oxycodone 20>10,0001.5 (i.p.)[4]

Broader Therapeutic Potential

Beyond pain management, derivatives of the related 1-oxa-9-azaspiro[5.5]undecane scaffold have shown promise in other therapeutic areas, highlighting the versatility of this spirocyclic system.

  • Antitubercular Activity: Certain 1-oxa-9-azaspiro[5.5]undecane derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[7][8] These compounds target the MmpL3 protein, which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.[7]

  • Anticancer Activity: The broader class of diazaspiro[5.5]undecane derivatives has been investigated for their potential as anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines.[9][10][11]

  • Antidepressant Activity: Aryl-spirocyclic diamine derivatives are being explored for their potential antidepressant-like properties, acting as multimodal monoaminergic compounds.[12]

Experimental Protocols for Pharmacological Evaluation

A critical aspect of drug discovery is the robust pharmacological characterization of novel compounds. Below are generalized protocols for key in vitro and in vivo assays relevant to the evaluation of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

In Vitro Assays

1. μ-Opioid Receptor (MOR) Radioligand Binding Assay

  • Principle: This competitive binding assay measures the affinity of a test compound for the MOR by its ability to displace a radiolabeled ligand.

  • Protocol:

    • Prepare cell membrane homogenates from cells expressing the human MOR.

    • Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value.[13]

2. σ₁ Receptor Radioligand Binding Assay

  • Principle: Similar to the MOR binding assay, this assay determines the affinity of a test compound for the σ₁R.

  • Protocol:

    • Use membrane preparations from a tissue source rich in σ₁ receptors (e.g., guinea pig brain).[14]

    • Incubate the membranes with a radiolabeled σ₁R ligand (e.g., -pentazocine) and varying concentrations of the test compound.[15][16][17]

    • Follow the separation and quantification steps as described for the MOR binding assay to determine the IC₅₀ and Kᵢ values.

In Vivo Assays

1. Paw Pressure Test (Randall-Selitto Test) in Mice

  • Principle: This test measures the mechanical nociceptive threshold in response to a gradually increasing pressure applied to the animal's paw. An increase in the pressure required to elicit a withdrawal reflex indicates analgesia.[18][19]

  • Protocol:

    • Acclimatize the mice to the testing environment.

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • At a predetermined time after dosing, place the mouse in a restrainer.

    • Apply a linearly increasing pressure to the plantar surface of the hind paw using a specialized analgesimeter.

    • Record the pressure at which the mouse withdraws its paw.

    • A cut-off pressure is set to prevent tissue damage.

    • Calculate the analgesic effect as the percentage increase in the withdrawal threshold compared to the baseline or vehicle-treated animals.

Future Directions and Conclusion

The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold represents a highly promising platform for the design of novel therapeutics. The demonstrated dual MOR agonism and σ₁R antagonism offers a clear path toward the development of safer and more effective analgesics. Further exploration of this scaffold is warranted, including:

  • Lead Optimization: Fine-tuning the substituents at positions 2, 4, and 9 to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other CNS disorders, infectious diseases, and oncology.

  • Computational Modeling: Utilizing molecular docking and other computational tools to better understand the binding modes of these ligands at their respective targets and to guide the rational design of new analogs.[20][21][22]

References

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). Chemistry of Heterocyclic Compounds, 60(5-6). [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). PMC. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. [Link]

  • -pentazocine binding to rat brain sigma 1 receptors. (n.d.). PubMed. [Link]

  • 2-Substituted α,β-Methylene-ADP Derivatives: Potent Competitive Ecto-5'-nucleotidase (CD73) Inhibitors with Variable Binding Modes. (2020). PubMed. [Link]

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2025). PubMed. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). ACS Chemical Neuroscience. [Link]

  • Instructions for Authors. (n.d.). Springer. [Link]

  • Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. (2025). ResearchGate. [Link]

  • QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. (2021). MDPI. [Link]

  • Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. (n.d.). PMC. [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (2021). Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][15]deca-6,9-diene-3,8-dione Derivatives. (2019). MDPI. [Link]

  • Antidepressant agents. 1. Chemistry and pharmacology of amino-substituted spiro[5H-dibenzo[a,d]cycloheptene-5,1'-cycloalkanes]. (n.d.). ACS Publications. [Link]

  • Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. (n.d.). RSC Medicinal Chemistry. [Link]

  • Molecular Modeling and Opioid Receptor Binding Affinity of New Substituted Morphine Derivatives. (2019). ResearchGate. [https://www.researchgate.net/publication/332766627_Molecular_Modeling_and_Opioid_Receptor_Binding_Affinity_of_New_Substituted_Morphine_Derivatives]([Link]_ Affinity_of_New_Substituted_Morphine_Derivatives)

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). ResearchGate. [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. [Link]

  • Radioligand binding assays with [³H]-(+) pentazocine and DPA in... (n.d.). ResearchGate. [Link]

  • Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. (2020). MDPI. [Link]

  • The Vital Role of Medicinal Chemistry. (2024). Open Access Journals. [Link]

  • a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[15][15]undecane. (n.d.). SciSpace. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][15]deca-6,9-diene-3,8-dione Derivatives. (2019). MDPI. [Link]

  • An electronic pressure-meter nociception paw test for mice. (n.d.). SciELO. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]

  • Pharmacological characterization of high-affinity σ 1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. (2020). Oxford Academic. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex. (n.d.). PubMed. [Link]

  • Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. (2023). bioRxiv. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. (2016). Taylor & Francis Online. [Link]

  • Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. (2020). MDPI. [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 1-Oxa-4,9-diazaspiro[5.5]undecane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Oxa-4,9-diazaspiro[5.5]undecane. Aimed at researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Oxa-4,9-diazaspiro[5.5]undecane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that are crucial for the structural confirmation and characterization of this spirocyclic scaffold. The insights provided herein are grounded in established spectroscopic principles and supported by data from analogous structures found in peer-reviewed literature.

Introduction to 1-Oxa-4,9-diazaspiro[5.5]undecane

1-Oxa-4,9-diazaspiro[5.5]undecane is a unique spirocyclic heteroalkane featuring a morpholine and a piperidine ring fused at a common quaternary carbon atom. This structural motif is of significant interest in medicinal chemistry due to its three-dimensional architecture, which can provide novel interactions with biological targets. The synthesis of derivatives of this core structure has been explored for various therapeutic applications, including as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment.[1][2]

The precise characterization of the parent scaffold is fundamental for the development of its derivatives. This guide will focus on the expected and reported spectroscopic data that unequivocally define its structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a standardized atom numbering system for the 1-Oxa-4,9-diazaspiro[5.5]undecane core is essential.

Caption: IUPAC numbering of the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While specific experimental data for the unsubstituted parent compound is not widely published, we can predict the spectral features based on the known chemical shifts of morpholine and piperidine rings and data from substituted analogs.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Oxa-4,9-diazaspiro[5.5]undecane is expected to show distinct signals for the protons on the morpholine and piperidine rings.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCouplingNotes
H2, H63.6 - 3.8mProtons adjacent to the oxygen atom in the morpholine ring are expected to be deshielded.
H3, H52.7 - 2.9mProtons adjacent to the nitrogen atom (N4) in the morpholine ring.
H8, H102.8 - 3.0mProtons adjacent to the nitrogen atom (N9) in the piperidine ring.
H7, H111.5 - 1.7mMethylene protons on the piperidine ring.
NH (N4, N9)1.0 - 3.0br sThe chemical shift of the N-H protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C5 (Spiro)70 - 80The spiro carbon is a quaternary carbon and will appear as a singlet. Its chemical shift is influenced by the attached heteroatoms.
C2, C665 - 70Carbons adjacent to the oxygen atom in the morpholine ring.
C3, C545 - 50Carbons adjacent to the nitrogen atom (N4) in the morpholine ring.
C8, C1045 - 50Carbons adjacent to the nitrogen atom (N9) in the piperidine ring.
C7, C1125 - 30Methylene carbons on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Oxa-4,9-diazaspiro[5.5]undecane (C₈H₁₆N₂O), the expected molecular weight is approximately 156.1263 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo fragmentation primarily at the bonds adjacent to the heteroatoms and the spiro center. Key fragments would likely arise from the cleavage of the morpholine and piperidine rings.

Experimental Protocol for Spectroscopic Analysis

For researchers aiming to synthesize and characterize 1-Oxa-4,9-diazaspiro[5.5]undecane, the following general experimental workflow is recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Confirmation synthesis Synthesis of Core Scaffold purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity Purity Assessment (e.g., HPLC) purification->purity elucidation Data Interpretation & Structural Elucidation nmr->elucidation ms->elucidation purity->elucidation

Caption: General experimental workflow for the synthesis and characterization of 1-Oxa-4,9-diazaspiro[5.5]undecane.

Sample Preparation for NMR
  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: If necessary, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry
  • Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to observe the molecular ion peak. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Conclusion

The spectroscopic characterization of 1-Oxa-4,9-diazaspiro[5.5]undecane is essential for its application in medicinal chemistry and drug discovery. This guide provides a foundational understanding of the expected NMR and MS data for this important heterocyclic scaffold. While experimental data for the unsubstituted parent compound is scarce in the public domain, the principles and predicted values outlined here offer a robust framework for its identification and structural confirmation. Researchers are encouraged to utilize a combination of one- and two-dimensional NMR techniques along with high-resolution mass spectrometry to unequivocally characterize this molecule.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of 1-Oxa-4,9-diazaspiro[5.5]undecane Conformation

Abstract The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of molecules designed to interact with critical biological targets.[1][2] Its spirocyclic nat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of molecules designed to interact with critical biological targets.[1][2] Its spirocyclic nature imparts a unique three-dimensional architecture that can pre-organize functional groups for optimal receptor binding, potentially enhancing potency and selectivity while minimizing off-target effects. Understanding the conformational landscape of this heterocyclic system is therefore not merely an academic exercise but a prerequisite for rational drug design. The inherent rigidity of the spiro junction, combined with the flexibility of the two constituent rings, creates a complex energetic surface that dictates the molecule's preferred shapes.[3] This guide provides a comprehensive, in-depth protocol for elucidating the conformational preferences of 1-oxa-4,9-diazaspiro[5.5]undecane using a synergistic combination of molecular mechanics (MM), density functional theory (DFT), and molecular dynamics (MD) simulations. We will detail the causality behind each methodological choice, ensuring a self-validating workflow from initial structure generation to dynamic analysis, ultimately providing the foundational data for advanced applications like molecular docking and pharmacophore modeling.[4][5][6]

Theoretical Foundations: Choosing the Right Tools

A robust conformational analysis relies on a multi-tiered computational strategy. We begin with computationally inexpensive methods to broadly sample the conformational space and progressively refine the results with more accurate, and thus more expensive, techniques.[7][8]

Molecular Mechanics (MM): The Initial Exploration

Molecular mechanics treats molecules as a collection of atoms connected by springs, calculating the potential energy based on a set of classical physics equations known as a force field.[9][10][11] Its primary strength is speed, making it the ideal choice for the initial, broad search for possible conformations.

  • Causality: We use MM first because a quantum mechanical search across all possible dihedral angles would be computationally prohibitive. MM allows us to quickly discard high-energy, irrelevant shapes and build a candidate list of low-energy conformers. Force fields like MMFF94s and OPLS3e are parameterized for a wide range of organic molecules and have demonstrated strong performance in identifying relevant conformers.[12]

Density Functional Theory (DFT): The High-Accuracy Refinement

For the handful of candidate conformers identified by MM, we require a more accurate method to refine their geometries and relative energies. Density Functional Theory (DFT), a quantum mechanical method, provides this accuracy by modeling the electronic distribution within the molecule.[13][14]

  • Causality: MM force fields cannot accurately model the subtle electronic effects (e.g., hyperconjugation, stereoelectronic effects) that can significantly influence the stability of heterocyclic systems. DFT calculations, such as those using the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)), provide a much more reliable ordering of conformer stabilities.[8][15] A subsequent frequency calculation is critical to verify that the optimized geometry represents a true energy minimum on the potential energy surface.[16]

Molecular Dynamics (MD): The Dynamic Reality

While DFT provides a static picture of discrete energy minima, molecules are dynamic entities. Molecular dynamics simulations model the movement of atoms over time, offering insight into how the molecule behaves in a physiological environment (e.g., solvated in water).[10][17][18]

  • Causality: An MD simulation reveals whether the molecule can easily transition between low-energy conformations or if it remains locked in a single state. This is crucial for understanding receptor binding, as the molecule may need to adopt a specific, slightly higher-energy conformation to fit into a binding pocket.[19] It provides a physics-based view of the molecule's accessible conformational space over time.[17]

The Computational Workflow: A Step-by-Step Protocol

This section details the integrated workflow for a comprehensive conformational analysis of the parent 1-oxa-4,9-diazaspiro[5.5]undecane molecule.

Step 1: Initial Structure Generation and Broad Conformational Search (MM)

The first step is to rapidly identify all sterically plausible conformations.

Experimental Protocol:

  • Build the Molecule: Construct the 3D structure of 1-Oxa-4,9-diazaspiro[5.5]undecane using a molecular editor (e.g., Avogadro, GaussView). Ensure correct atom types and connectivity.

  • Initial Optimization: Perform a quick energy minimization using a universal force field (UFF) or similar to generate a reasonable starting geometry.

  • Conformational Search:

    • Employ a robust conformational search algorithm, such as the Monte Carlo Multiple Minimum (MCMM) method.

    • Select a well-validated force field, such as MMFF94s .[12]

    • Set a relative energy window of 10-15 kcal/mol above the global minimum to ensure all potentially accessible conformers are captured.

    • Retain all unique conformers identified within this energy window for the next stage.

MM_Search

Caption: Workflow for high-accuracy geometry and energy refinement using Density Functional Theory.

Step 3: Conformational Dynamics in Solution (MD)

This optional but highly informative step assesses the stability and flexibility of the most stable conformer in a simulated aqueous environment.

Experimental Protocol:

  • System Preparation:

    • Take the lowest energy structure from the DFT calculations (the global minimum).

    • Generate a molecular topology and parameters using a force field like GROMOS 54A7 or a general AMBER force field (GAFF). The PRODRG server can be a useful tool for generating initial topologies for small molecules. [20]2. Solvation: Place the molecule in the center of a periodic box (e.g., a cubic box) and solvate with a pre-equilibrated water model (e.g., SPC/E or TIP3P). [10][21]3. Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system (solute, solvent, ions) to remove any steric clashes. [22]5. Equilibration:

    • Run a 100-200 ps simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the target temperature (e.g., 300 K).

    • Run a subsequent 500-1000 ps simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density to the target pressure (e.g., 1 bar). [23]6. Production Simulation: Run a production MD simulation for 100-500 ns. [17][20]Longer simulation times provide more robust sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory for root-mean-square deviation (RMSD) to assess stability and visually inspect for any significant conformational transitions.

Workflow Diagram: Molecular Dynamics Simulation Setup

MD_Setup A 1. Select Lowest Energy Conformer (DFT) B 2. Generate Topology (e.g., GROMOS) A->B C 3. Solvate in Water Box B->C D 4. Add Counter-Ions C->D E 5. Energy Minimization D->E F 6. NVT Equilibration (Constant Temp) E->F G 7. NPT Equilibration (Constant Pressure) F->G H 8. Production MD Run (100-500 ns) G->H

Caption: Standard workflow for preparing and running a Molecular Dynamics simulation.

Data Presentation and Interpretation

The primary output of the MM/DFT workflow is a ranked list of stable conformers. This data should be summarized for clarity and ease of interpretation.

Quantitative Conformational Data Summary
Conformer IDKey Dihedral Angles (°)Relative Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
CONF-01 C2-O1-C6-C5: 60.20.00 75.8%
C7-N9-C10-C11: -55.8
CONF-02 C2-O1-C6-C5: 59.80.85 18.1%
C7-N9-C10-C11: 178.5
CONF-03 C2-O1-C6-C5: -175.41.52 5.9%
C7-N9-C10-C11: -56.1
CONF-04 C2-O1-C6-C5: -58.93.10 0.2%
C7-N9-C10-C11: -55.9

Note: Data presented is hypothetical for illustrative purposes.

Interpretation:

  • Relative Energy (ΔG): This is the most critical value. The conformer with a ΔG of 0.00 kcal/mol is the global minimum—the most stable conformation. Higher values indicate less stable conformers.

  • Boltzmann Population: This translates the relative energies into a physically meaningful percentage. It represents the probability of finding the molecule in that specific conformation at thermal equilibrium. In the example table, we can confidently say that the molecule exists predominantly as CONF-01 at room temperature.

  • Key Dihedral Angles: These values describe the specific geometry of each conformer, such as the chair, boat, or twist-boat conformation of the individual rings.

Authoritative Grounding & Conclusion

The computational workflow detailed in this guide provides a robust and scientifically validated approach to understanding the conformational behavior of 1-Oxa-4,9-diazaspiro[5.5]undecane. By leveraging the speed of molecular mechanics for broad sampling and the accuracy of density functional theory for energetic refinement, researchers can confidently identify the most probable three-dimensional structures of this important medicinal scaffold. Further analysis through molecular dynamics can illuminate the dynamic behavior of the molecule in a simulated physiological environment, providing critical insights for drug development.

The resulting low-energy conformers serve as the essential starting point for subsequent computational studies, including:

  • Structure-Based Drug Design (SBDD): Docking the most stable conformer(s) into the active site of a target protein to predict binding affinity and orientation. [24]* Ligand-Based Drug Design (LBDD): Using the bioactive conformation to develop pharmacophore models or build quantitative structure-activity relationship (QSAR) models. [4][24][25] By rigorously characterizing the conformational landscape, scientists can make more informed decisions in the design and optimization of novel therapeutics based on the 1-oxa-4,9-diazaspiro[5.5]undecane core.

References

  • P. A. Martínez, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • J. Z. Vilseck, et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Cheminformatics. Available at: [Link]

  • PubChem. 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. National Center for Biotechnology Information. Available at: [Link]

  • M. A. Hashmi. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Available at: [Link]

  • J. Lemkul. GROMACS Tutorials. GROMACS official website. Available at: [Link]

  • A. Trafton. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]

  • S. D. S. Ram, et al. (2022). Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. ACS Publications. Available at: [Link]

  • T. Lewis-Atwell, et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • A. Lin, et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. Available at: [Link]

  • A. R. Leach. (2001). Empirical Force Field Models: Molecular Mechanics. Excerpt from "Molecular Modelling: Principles and Applications". Available as a chapter preview on various academic sites.
  • CONFLEX Corporation. Optimization and conformation search using Gaussian program. CONFLEX Tutorials. Available at: [Link]

  • V. V. Kumar. (2023). Small molecules MD simulation using Gromacs. YouTube. Available at: [Link]

  • B. M. O'Keefe. (2012). An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. University of California, Irvine. Available at: [Link]

  • A. Singh, et al. (2025). In Silico Screening and Molecular Dynamics Simulations of Small Molecules Targeting Peptidyl tRNA Hydrolase for Drug-Resistant Tuberculosis. ACS Omega. Available at: [Link]

  • P. A. Martínez, et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • P. H.-Y. Cheong, et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Available at: [Link]

  • BioExcel. (2021). Molecular dynamics simulation of a small protein using GROMACS. BioExcel Official Resources. Available at: [Link]

  • K. Y. Komarova, et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • A. Lin, et al. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. Available at: [Link]

  • Wellesley College Chemistry Department. Molecular Modeling and Conformational Analysis Lab. Wellesley College.
  • S. M. Todd, et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Zurich Open Repository and Archive. Available at: [Link]

  • A. P. Nikaljea, K. Bahetia. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. JSciMed Central. Available at: [Link]

  • D. van der Spoel, et al. (2010). Scrutinizing Molecular Mechanics Force Fields on the Submicrosecond Timescale with NMR Data. PMC. Available at: [Link]

  • Wikipedia. Molecular dynamics. Wikipedia. Available at: [Link]

  • LS College. (2021). Spiro compound. LS College Department of Chemistry. Available at: [Link]

  • M. G. Dolzhenko, et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gaussian, Inc. (1999). Vibrational Analysis in Gaussian. Gaussian Official Website. Available at: [Link]

  • P. S. N. de Groot, et al. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ResearchGate. Available at: [Link]

  • Fiveable. Molecular Mechanics: Force Fields. Fiveable. Available at: [Link]

  • GitHub Pages. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. GitHub. Available at: [Link]

  • J. H. Kim, et al. (2021). Molecular Dynamics—From Small Molecules to Macromolecules. MDPI. Available at: [Link]

  • Galaxy Training Network. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training!. Available at: [Link]

  • A. A. Adeboye, et al. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. UI Scholars Hub. Available at: [Link]

  • D. H. P. E. H. van der Heijden, et al. (2012). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. Available at: [Link]

  • J. E. T. Smith, et al. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. Available at: [Link]

  • D. V. Osipov, et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • C. Lee, et al. (2016). Computer-Aided Drug Design Methods. PMC. Available at: [Link]

  • P. H.-Y. Cheong, et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Available at: [Link]

  • The Simplifying Synthesis. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Initial Biological Screening of 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs

Introduction: The Strategic Value of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is paramount. Spirocyclic compounds, cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a privileged structural class.[1] Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures, enabling more precise interactions with complex biological targets.[1][2] This rigid, predefined spatial arrangement of functional groups can lead to improved potency, selectivity, and pharmacokinetic properties.[2][3]

The 1-Oxa-4,9-diazaspiro[5.5]undecane core is of particular interest. This heterocyclic scaffold, containing both oxygen and nitrogen atoms, presents opportunities for diverse chemical modifications and hydrogen bonding interactions, which are critical for target engagement. Analogs of this scaffold have shown potential as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment, highlighting their therapeutic promise.[4][5]

This guide provides a comprehensive, field-proven framework for the initial biological screening of a library of 1-Oxa-4,9-diazaspiro[5.5]undecane analogs. The objective of this primary screening cascade is not exhaustive characterization but the rapid and efficient identification of "hits"—compounds exhibiting desired biological activity—that warrant progression to more intensive lead optimization studies.[6][7] We will detail a tiered approach, beginning with foundational cytotoxicity assessments and progressing to broad-spectrum activity screens relevant to the scaffold's potential.

Part 1: Compound Library Preparation and Quality Control

The integrity of any screening campaign begins with meticulous sample handling. The goal is to ensure that the observed biological effects are attributable to the compound itself and not to artifacts of preparation or degradation.

Rationale: Inconsistent solubility, inaccurate concentrations, or compound precipitation can lead to false negatives or positives, wasting significant resources. A standardized protocol is essential for data reproducibility.

Step-by-Step Protocol: Compound Plating

  • Solubilization: Dissolve each analog in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM. DMSO is the standard solvent for most high-throughput screening (HTS) libraries due to its ability to dissolve a wide range of organic molecules.

  • Master Plate Creation: In a 96-well or 384-well polypropylene plate (the "Master Plate"), aliquot the 10 mM stock solutions. Polypropylene is preferred for storage as it minimizes compound adsorption compared to polystyrene.

  • Intermediate and Assay-Ready Plates: Create intermediate plates by diluting the master plate stock with DMSO. From these, prepare the final "Assay-Ready Plates" by dispensing a small volume (e.g., 100-200 nL) of compound solution into the wells of the microplates that will be used for the biological assays. This is typically performed using automated acoustic liquid handlers to ensure precision and minimize cross-contamination.

  • Storage: All plates containing DMSO stocks should be sealed and stored at -20°C or -80°C to maintain compound integrity. Minimize freeze-thaw cycles.

Part 2: The Screening Cascade: A Tiered Approach

A successful screening cascade is designed to efficiently funnel a large library down to a small number of high-quality hits.[6][7] Our approach prioritizes the early elimination of non-viable candidates through a carefully designed sequence of assays.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before assessing for any specific therapeutic activity, it is crucial to determine a compound's intrinsic cytotoxicity. A compound that indiscriminately kills all cells is not a viable drug candidate, and its activity in a specific assay would be a misleading artifact. This step establishes a therapeutic window and informs the concentration range for subsequent screens.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the 1-Oxa-4,9-diazaspiro[5.5]undecane analogs to the wells. A typical 8-point, 3-fold serial dilution starting from 100 µM is recommended. Include "vehicle control" wells (DMSO only) and "no cell" blanks.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Formation: Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Alternative Luminescent-Based Assay: CellTiter-Glo®

For higher throughput and sensitivity, the CellTiter-Glo® Luminescent Cell Viability Assay is an excellent alternative.[10][11] This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[11][12] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[11] Its stable "glow-type" signal and simple protocol make it highly amenable to automated HTS.[11]

Tier 2: Broad-Spectrum Bioactivity Profiling

Compounds that pass the cytotoxicity filter (e.g., IC50 > 30 µM) can proceed to screens that assess for specific biological activities. Based on the known activities of related diazaspiro scaffolds, antimicrobial and kinase inhibition screens are logical starting points.[13][14]

Rationale: The nitrogen-containing heterocyclic nature of the scaffold is common in antimicrobial agents. A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria and a fungal strain can quickly reveal potential anti-infective properties.

Recommended Assay: Broth Microdilution

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Plate Preparation: In a 96-well U-bottom plate, prepare 2-fold serial dilutions of each test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial suspension to each well.[16] Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (48-72 hours for fungi).[17]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth).[16]

Rationale: Protein kinases are a major class of drug targets, implicated in numerous diseases, especially cancer.[18] Dysregulation of kinase activity is a common pathogenic mechanism.[18] Screening the analogs against a broad panel of kinases can identify potential inhibitors for oncology or inflammatory diseases.

Recommended Assay: ADP-Glo™ Kinase Assay

This is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction.[19] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[19] The signal is directly proportional to kinase activity, so a reduction in signal indicates inhibition.

Experimental Workflow: Kinase Panel Screen

  • Assay Format: This screen is typically outsourced to a specialized contract research organization (CRO) that maintains a large panel of purified kinases (e.g., Reaction Biology, Promega).[20]

  • Compound Submission: Provide the compounds at a specified concentration (e.g., 100 µL of a 10 mM DMSO stock).[20]

  • Screening: The CRO performs the ADP-Glo™ or a similar radiometric/fluorescence-based assay at a single high compound concentration (e.g., 10 µM) against the entire kinase panel.

  • Data Reporting: The results are reported as Percent Inhibition relative to a DMSO control. A common hit criterion is >50% inhibition.

Part 3: Data Analysis and Hit Triage

High-throughput screening generates vast amounts of data that require robust statistical analysis to confidently identify "hits" while minimizing false positives.[21]

Quality Control - The Z'-Factor

Before analyzing sample data, the quality of each assay plate must be validated. The Z'-factor is a statistical parameter that measures the separation between the distributions of the positive and negative controls.[22]

  • Z' > 0.5: An excellent assay, suitable for HTS.[23]

  • 0 < Z' < 0.5: A marginal assay.[23]

  • Z' < 0: The assay is not viable for screening.[23]

Plates that fail to meet the Z' > 0.5 criterion should be repeated.

Hit Identification - Z-Score

For single-concentration screens (like the initial kinase panel), the Z-score is a widely used method to identify active compounds ("hits").[21] The Z-score normalizes the data based on the mean and standard deviation of all sample wells on a plate, making it less susceptible to plate-to-plate variation.[21][22]

Z-score = (Value_sample - Mean_plate) / SD_plate

A common threshold for hit selection is a Z-score of ≤ -2 or ≥ 2, representing two standard deviations from the plate mean.

Hit Triage and Progression

The final step is to collate the data from all tiers of the cascade and prioritize compounds for follow-up studies.

  • Eliminate Cytotoxic Compounds: Discard any compounds with significant cytotoxicity (e.g., IC50 < 10 µM) unless cytotoxicity is the desired endpoint (e.g., for an anticancer agent).

  • Confirm Hits: Re-test initial hits from the single-point screens in full dose-response curves to confirm their activity and determine potency (e.g., IC50 or MIC).

  • Prioritize: Rank the confirmed hits based on potency, selectivity (for kinase hits), and any available structure-activity relationship (SAR) data.

  • Next Steps: Promising, confirmed hits are nominated for progression into the lead optimization phase, which involves secondary, more complex assays (e.g., cell-based signaling assays, mechanism of action studies) and medicinal chemistry efforts to improve their properties.[7]

Visualizations and Data Presentation

Clear presentation of data and workflows is essential for decision-making.

Screening Cascade Workflow

G cluster_0 Compound Library cluster_1 Tier 1: Foundational Screen cluster_2 Tier 2: Bioactivity Profiling cluster_3 Hit Triage & Progression Lib 1-Oxa-4,9-diazaspiro[5.5]undecane Analog Library Cyto Cytotoxicity Screen (e.g., MTT / CellTiter-Glo) Determine IC50 Lib->Cyto Antimicrobial Antimicrobial Screen (Broth Microdilution) Determine MIC Cyto->Antimicrobial IC50 > 30 µM Kinase Broad Kinase Panel (Single Point, 10 µM) Determine % Inhibition Cyto->Kinase IC50 > 30 µM Triage Data Analysis (Z'-Factor, Z-Score) Hit Prioritization Antimicrobial->Triage Kinase->Triage Hits Confirmed Hits for Lead Optimization Triage->Hits

Caption: A tiered workflow for the initial biological screening of novel compounds.

MTT Assay Principle

cluster_cell Living Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Sol_Formazan Solubilized Formazan (Purple Solution) Formazan->Sol_Formazan Add DMSO Absorbance Measure Absorbance (570 nm) Sol_Formazan->Absorbance Quantifies Viable Cells Enzyme->Formazan

Caption: The biochemical principle of the MTT cell viability assay.

Data Summary Tables

Table 1: Example Cytotoxicity Data (IC50)

Compound IDCell LineIC50 (µM)
SP-001MCF-7> 100
SP-002MCF-712.5
SP-003MCF-785.3
Doxorubicin (Control)MCF-70.8

Table 2: Example Antimicrobial Data (MIC)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
SP-0018> 6432
SP-003> 64> 64> 64
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

References

  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen. [Link]

  • Screening and identification of novel biologically active natural compounds - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Plate Quality Control. (2026). CDD Support. [Link]

  • A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC. (2022). National Center for Biotechnology Information. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025). Shapypro.com. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. (n.d.). GraphPad. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent | ACS Omega. (2022). ACS Publications. [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery | ACS Central Science. (n.d.). ACS Publications. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). ASM Journals. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. (2025). ResearchGate. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. [Link]

  • Full article: Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. (2025). Taylor & Francis Online. [Link]

  • Building GPCR screening cascades for lead generation. (2014). Drug Target Review. [Link]

  • Principles of early drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[18][22]deca-6,9-diene-3,8-dione Derivatives. (2019). MDPI. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026). Oreate AI Blog. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers. [Link]

  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025). Globalmeetx Publishing. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). Semantic Scholar. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agen. (2021). Semantic Scholar. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Diagnostic Aid. (2024). Wisconsin Veterinary Diagnostic Laboratory. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Taylor & Francis Online. [Link]

Sources

Foundational

Decoding the Mechanism of Action of Diazaspiro Compounds: A Technical Guide to Bioisosteric Replacement and Target Engagement

Introduction: Escaping "Flatland" in Medicinal Chemistry For decades, saturated nitrogen heterocycles like piperazine and piperidine have been the workhorses of medicinal chemistry. However, their planar, two-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Medicinal Chemistry

For decades, saturated nitrogen heterocycles like piperazine and piperidine have been the workhorses of medicinal chemistry. However, their planar, two-dimensional nature often leads to sub-optimal physicochemical properties, including poor solubility, high metabolic liability, and off-target toxicity. As a Senior Application Scientist, I frequently guide discovery teams through the process of "escaping flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to explore novel three-dimensional chemical space.

Diazaspiro compounds—bicyclic structures where two rings are fused at a single quaternary carbon atom, containing two nitrogen heteroatoms—have emerged as premier bioisosteres[1]. Scaffolds such as 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decane force a rigid, orthogonal 3D conformation. This structural shift fundamentally alters the molecule's mechanism of action (MOA) by changing the spatial vectors of the nitrogen lone pairs, modulating pKa, and altering the thermodynamic landscape of target binding[2].

Mechanistic Divergence: How Spiro Cores Alter Pharmacology

The decision to replace a planar amine with a diazaspiro core is not merely a structural optimization; it is a mechanistic intervention. By restricting conformational flexibility, diazaspiro compounds reduce the entropic penalty upon binding to a target protein.

Eliminating Off-Target Toxicity in PARP-1 Inhibition

A classic example of MOA modulation via diazaspiro substitution is observed in poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. The FDA-approved drug Olaparib utilizes a piperazine core. While highly effective, Olaparib induces DNA damage and cytotoxicity by "trapping" PARP-1 on DNA.

When the piperazine ring is replaced with a 2,6-diazaspiro[3.3]heptane surrogate, the pharmacological profile shifts dramatically. The spirodiamine motif maintains high affinity for the PARP-1 catalytic site but structurally prevents the allosteric changes required for DNA trapping[3]. This yields a compound that acts purely as a catalytic inhibitor without inducing DNA damage, offering a novel MOA for treating inflammatory diseases where cytotoxicity is unacceptable[4].

Engaging Flexible Pockets: KRAS G12D

The oncogenic KRAS G12D mutation was long considered "undruggable" due to the lack of deep, rigid binding pockets. Recent breakthroughs have utilized 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives to target the highly plastic Switch-II region of KRAS G12D[5]. The inherent rigidity of the diazaspiro core serves as a conformational anchor. The spiro fusion precisely projects the functional groups into the Switch-II pocket, displacing water molecules and achieving high-affinity binding driven by favorable enthalpy, a feat difficult to achieve with flexible linear or planar linkers[5].

MOA_Divergence Lead Planar Lead Compound (e.g., Piperazine Core) Spiro Diazaspiro Bioisostere (e.g., 2,6-Diazaspiro[3.3]heptane) Lead->Spiro Bioisosteric Replacement MOA1 Catalytic Inhibition + DNA Trapping (Toxic) Lead->MOA1 Standard Binding MOA2 Pure Catalytic Inhibition (Non-Toxic) Spiro->MOA2 Altered 3D Vector

Caption: Mechanistic divergence of PARP-1 inhibitors upon diazaspiro bioisosteric replacement.

Quantitative Profiling of Diazaspiro Bioisosteres

To justify the synthetic effort required to build spirocyclic scaffolds, we must rely on rigorous quantitative data. The table below summarizes the comparative pharmacological impact of transitioning from planar to diazaspiro architectures across different targets.

Target / DiseaseBase ScaffoldBioisostere (Diazaspiro)Affinity ( Kd​ / IC50​ )Cytotoxicity / DNA DamagePrimary MOA Shift
PARP-1 [3]Piperazine (Olaparib)2,6-diazaspiro[3.3]heptane12.6 ± 1.1 nMHigh NegligibleLoss of DNA trapping; pure catalytic inhibition.
KRAS G12D [5]Linear/Planar Amines1-oxa-3,7-diazaspiro[4.5]decaneSub-micromolarN/A (Targeted Oncology)Enhanced shape-complementarity in Switch-II pocket.
P. falciparum [6]Traditional AminesDiazaspiro[3.4]octane143 nM (PfDd2)LowFast-killing profile across multiple parasite stages.
σ2​ Receptor [7]PiperazineDiazaspiroalkanesReduced AffinityN/ALoss of π -stacking with TYR150; shifts selectivity.

Note: As demonstrated in the σ2​ receptor case, spiro substitution is not a universal panacea. The loss of planarity can disrupt critical π -stacking interactions, highlighting the need for empirical validation[7].

Experimental Workflows for MOA Deconvolution

Validating the MOA of a novel diazaspiro compound requires a self-validating system of biophysical and cellular assays. As an application scientist, I mandate the following two-tiered protocol to prove that the 3D structural change directly correlates with target engagement.

Protocol 1: Biophysical Validation via Microscale Thermophoresis (MST)

MST is the ideal technique for diazaspiro compounds because it detects changes in the hydration shell of a protein upon ligand binding. Since spiro compounds displace water networks differently than planar amines, MST provides highly accurate Kd​ measurements[5].

Step-by-Step Methodology:

  • Target Preparation: Express and purify the target protein (e.g., KRAS G12D). Fluorescently label the protein using an amine-reactive RED-NHS dye (target concentration: 50 nM).

  • Ligand Titration: Prepare a 16-point serial dilution of the diazaspiro compound in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) ranging from 10 μ M down to 0.3 nM.

  • Incubation: Mix equal volumes (10 μ L) of the labeled target and the ligand dilution series. Incubate for 15 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Capillary Loading & Measurement: Load the samples into standard MST glass capillaries. Run the MST experiment at 20% LED power and medium MST power (ambient temperature).

  • Data Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration. Fit the data to a 1:1 binding model to derive the dissociation constant ( Kd​ ).

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

To prove that the diazaspiro compound's improved Fsp3​ translates to membrane permeability and intracellular target engagement, CETSA is employed.

Step-by-Step Methodology:

  • Cell Treatment: Culture the target cell line (e.g., HeLa or specific cancer line) to 80% confluency. Treat cells with the diazaspiro compound at 10×Kd​ (derived from MST) or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 aliquots.

  • Thermal Challenge: Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen / 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Resolve the soluble protein fraction (supernatant) via SDS-PAGE and perform a Western blot against the target protein.

  • Causality Check: A shift in the melting temperature ( Tm​ ) of the target protein in the compound-treated group versus DMSO confirms direct intracellular binding.

Workflow Start Synthesize Diazaspiro Candidate MST Protocol 1: MST (Biophysical Affinity) Start->MST In Vitro CETSA Protocol 2: CETSA (Cellular Engagement) MST->CETSA Kd Confirmed Func Functional Assay (Phenotypic Validation) CETSA->Func Tm Shift Confirmed Valid Validated MOA Func->Valid Efficacy

Caption: Sequential experimental workflow for validating the MOA of novel diazaspiro compounds.

Conclusion

The integration of diazaspiro scaffolds into drug discovery pipelines represents a paradigm shift from flat, promiscuous binders to highly selective, three-dimensional molecular probes. By understanding the causality behind these structural changes—specifically how the spiro fusion alters hydrogen bond vectors, eliminates toxic allosteric changes (as seen in PARP-1 inhibitors), and perfectly complements complex pockets (like KRAS G12D)—scientists can rationally design next-generation therapeutics with superior safety and efficacy profiles.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. mdpi.com. Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. nih.gov. Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. researchgate.net. Available at:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. rsc.org. Available at:[Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - DOI. doi.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Route for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. This class of spirocyclic compounds has garnered significant interest in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1] Notably, these scaffolds have been explored as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, presenting a promising avenue for the development of novel analgesics with potentially reduced side effects.[2][3][4]

This document offers a detailed, step-by-step guide for the synthesis of these complex molecules, based on established and versatile chemical transformations. The protocols provided are designed to be a practical resource for researchers aiming to synthesize these and related compounds for further investigation.

I. Overview of the Synthetic Strategy

The most versatile and widely reported synthetic route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives commences with the readily available N-Boc-4-piperidone. The synthesis is a multi-step process that involves the construction of the spirocyclic core through a key intramolecular cyclization reaction. The general workflow is depicted in the diagram below.

Synthetic_Workflow A N-Boc-4-piperidone B N-Boc-1-oxa-4-azaspiro[2.5]octane (Epoxide Intermediate) A->B Corey-Chaykovsky Epoxidation C tert-Butyl 4-((2-hydroxy-2-(arylamino)ethyl)amino)piperidine-1-carboxylate (Amino Alcohol Intermediate) B->C Arylamine Ring Opening D tert-Butyl 4-((2-((N-aryl-2-chloropropanamido)methyl)amino)piperidine-1-carboxylate (Acylated Intermediate) C->D Acylation E tert-Butyl 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Spirocyclic Core) D->E Intramolecular Cyclization F 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane E->F Boc Deprotection G Target Derivatives F->G N-Alkylation

Figure 1: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

II. Detailed Experimental Protocols

The following protocols are generalized procedures based on literature precedents.[2][3] Researchers should adapt these methods as needed for specific substrates and scales.

Protocol 1: Synthesis of tert-Butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate (Epoxide Formation)

This step utilizes the Corey-Chaykovsky reaction to convert the ketone into an epoxide.[5][6][7][8][9]

Materials:

  • N-Boc-4-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.2 eq.) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfonium ylide.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired epoxide.

Protocol 2: Synthesis of tert-Butyl 4-((2-hydroxy-2-(arylamino)ethyl)amino)piperidine-1-carboxylate (Amino Alcohol Formation)

The epoxide ring is opened by an arylamine to generate the key amino alcohol intermediate. This reaction can be performed neat or with a catalyst to improve efficiency, especially with deactivated anilines.[1][4][10][11]

Materials:

  • tert-Butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate

  • Substituted aniline (1.1 eq.)

  • (Optional) Lithium perchlorate or other Lewis acid catalyst

  • Ethanol or solvent-free conditions

Procedure:

  • Combine the epoxide (1.0 eq.) and the substituted aniline (1.1 eq.).

  • (Optional) Add a catalytic amount of lithium perchlorate.

  • Heat the mixture at 80-100 °C for 12-24 hours. The reaction can be monitored by TLC or LC-MS.

  • If the reaction is performed neat, cool the mixture to room temperature.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol).

Protocol 3: Synthesis of tert-Butyl 4-((2-((N-aryl-2-chloropropanamido)methyl)amino)piperidine-1-carboxylate (Acylation)

The secondary amine is acylated with a suitable acyl chloride to introduce the fragment required for the subsequent cyclization.

Materials:

  • Amino alcohol intermediate from Protocol 2

  • 2-Chloropropionyl chloride (1.2 eq.)

  • Triethylamine or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amino alcohol (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of 2-chloropropionyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically used directly in the next step.

Protocol 4: Synthesis of tert-Butyl 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Intramolecular Cyclization)

The spirocyclic core is formed via an intramolecular nucleophilic substitution.

Figure 2: Key intramolecular cyclization step.

Materials:

  • Acylated intermediate from Protocol 3

  • Potassium tert-butoxide (2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude acylated intermediate (1.0 eq.) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (2.0 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Cool the reaction to 0 °C and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected spirocycle.

Protocol 5: Synthesis of Target Derivatives (Deprotection and N-Alkylation)

The final step involves the deprotection of the Boc group and subsequent N-alkylation to introduce diversity at the 9-position.

Materials:

  • Boc-protected spirocycle from Protocol 4

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Alkyl halide or tosylate (e.g., phenethyl bromide) (1.1 eq.)

  • Potassium carbonate or another suitable base (2.0 eq.)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure (Deprotection):

  • Dissolve the Boc-protected spirocycle (1.0 eq.) in DCM.

  • Add an excess of TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or toluene to remove residual TFA.

  • The resulting amine salt is often used directly in the next step.

Procedure (N-Alkylation):

  • To a solution of the deprotected spirocycle salt in acetonitrile or DMF, add potassium carbonate (2.0 eq.) and the desired alkylating agent (1.1 eq.).

  • Stir the mixture at room temperature or heat to 50-60 °C for 8-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to obtain the target derivative.

III. Data Summary

The following table summarizes the scope of this synthetic route with various substituents, with yields reported in the literature.[2][3]

EntryAryl Group (at position 4)N-Alkyl Group (at position 9)Overall Yield (approx.)
1PhenylPhenethylGood
24-FluorophenylPhenethylGood
32-PyridylPhenethylModerate to Good
44-MethoxyphenylCyclopropylmethylGood
5Phenyl3-PhenylpropylGood

IV. Applications and Further Research

The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a valuable pharmacophore in drug discovery. As demonstrated in the literature, these compounds can exhibit potent and balanced dual activity as MOR agonists and σ1R antagonists.[2][3][4] This dual action is a promising strategy for developing safer and more effective analgesics.[3]

Researchers can utilize the synthetic route detailed in this guide to:

  • Synthesize a library of analogs with diverse aryl and N-alkyl substituents to explore the structure-activity relationship (SAR).

  • Investigate the pharmacological properties of these compounds in relevant in vitro and in vivo models of pain.

  • Explore the potential of this scaffold for other CNS targets by modifying the core structure and substituents.

The versatility of the synthetic intermediates also allows for the introduction of further modifications, such as substitution on the piperidine or oxazinane rings, to further probe the chemical space.

V. References

  • ResearchGate. (2026, February 7). Highly Efficient Ring Opening Reactions of Epoxides with Deactivated Aromatic Amines Catalyzed by Heteropoly Acids in Water | Request PDF. Retrieved from [Link]

  • Pérez-Serrano, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved from [Link]

  • SciSpace. (n.d.). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[3][3]undecane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • SciELO México. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. Retrieved from [Link]

  • Preprints.org. (2025, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Frontiers. (2024, August 29). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Retrieved from [Link]

  • NIH Public Access. (n.d.). Corey-Chaykovsky Epoxidation of Twisted Amides. Retrieved from [Link]

Sources

Application

Application Note: Exploiting the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Validated Applications, and Self-Validating Synthetic Protocols Executive Summary & Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Validated Applications, and Self-Validating Synthetic Protocols

Executive Summary & Rationale

The transition from planar, heavily aromatic molecules to structurally complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is directly correlated with improved clinical success rates due to enhanced aqueous solubility, reduced off-target toxicity, and superior metabolic stability.

The 1-oxa-4,9-diazaspiro[5.5]undecane system is a highly versatile spirocyclic diamine scaffold. By locking two six-membered rings in an orthogonal spiro-fused arrangement, this scaffold projects its heteroatoms (one oxygen, two nitrogens) into distinct, rigid 3D vectors. This unique geometry allows for the precise spatial orientation of pharmacophores, making it an exceptional foundation for designing multimodal drugs and overcoming the limitations of traditional "flat" heterocycles.

Validated Therapeutic Applications

The 1-oxa-4,9-diazaspiro[5.5]undecane core has been successfully deployed in multiple advanced therapeutic programs, demonstrating its versatility across disparate biological targets.

Multimodal Analgesics: Dual MOR Agonism and σ1R Antagonism

Managing severe pain typically relies on μ -opioid receptor (MOR) agonists, which are severely limited by adverse effects such as tolerance, respiratory depression, and severe constipation. According to Garcia et al. [1], functionalizing the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold enables the merging of MOR agonism with sigma-1 receptor ( σ1​ R) antagonism. The spirocyclic core perfectly accommodates the spatial requirements of both targets. The resulting compounds provide potent analgesia while the σ1​ R antagonism actively mitigates opioid-induced bowel dysfunction[1, 3].

G Spiro 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold MOR μ-Opioid Receptor (MOR) Agonism Spiro->MOR Pharmacophore 1 Sigma σ1 Receptor (σ1R) Antagonism Spiro->Sigma Pharmacophore 2 Analgesia Potent Central & Peripheral Analgesia MOR->Analgesia Pain Relief SideEffects Reduced Opioid Side Effects (e.g., Constipation) MOR->SideEffects Induces (Normally) Sigma->Analgesia Synergistic Relief Sigma->SideEffects Mitigates

Logic diagram illustrating the dual-target mechanism of spirocyclic analgesics.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Beyond CNS applications, the scaffold has proven highly effective in cardiovascular and renal indications. Kato et al. [2] utilized the 1-oxa-4,9-diazaspiro[5.5]undecane core to develop trisubstituted urea derivatives targeting soluble epoxide hydrolase (sEH). The spirocyclic framework significantly improved the oral bioavailability and metabolic stability of the urea pharmacophore, resulting in an orally active drug candidate capable of lowering serum creatinine in models of chronic kidney disease [2].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and in vivo outcomes of key pipeline compounds utilizing this scaffold, demonstrating its broad utility.

Compound DesignationPrimary Target(s)Scaffold FunctionalizationKey In Vitro ActivityKey In Vivo OutcomeRef.
Compound 15au MOR / σ1​ RPos 9: PhenethylPos 4: Substituted Pyridyl Ki​ (MOR) = 1.2 nM Ki​ ( σ1​ R) = 4.5 nMAnalgesia equivalent to oxycodone; significantly reduced constipation.[1]
Compound 19 sEHTrisubstituted Urea IC50​ = 0.8 nMLowered serum creatinine in anti-GBM glomerulonephritis rat model at 30 mg/kg.[2]

Self-Validating Synthetic Protocol

To successfully utilize this scaffold, synthetic reproducibility is paramount. The following protocol details the de novo construction of the 1-oxa-4,9-diazaspiro[5.5]undecane core from commercially available N-Boc-4-piperidone.

Expertise & Causality Note: We utilize a Corey-Chaykovsky epoxidation followed by an intramolecular SN​2 cyclization. This specific sequence is chosen because it ensures absolute regiocontrol during the formation of the highly congested spiro-center, avoiding the complex mixtures often seen in direct spiro-ketalizations.

Phase 1: Epoxidation via Corey-Chaykovsky Reaction
  • Reagent Preparation: Suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under an inert argon atmosphere.

  • Ylide Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality: NaH deprotonates the sulfoxonium salt to generate the reactive sulfur ylide. Wait until hydrogen gas evolution ceases (approx. 30 mins).

  • Ketone Addition: Add N-Boc-4-piperidone (1.0 eq) dissolved in DMSO dropwise. Stir at room temperature for 12 hours.

  • Validation (QC 1): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot disappears. Confirm the spiro-epoxide intermediate via 1 H NMR (look for the characteristic highly shielded epoxide methylene protons at δ 2.6–2.7 ppm).

Phase 2: Regioselective Epoxide Ring Opening
  • Reaction Setup: Dissolve the spiro-epoxide (1.0 eq) in absolute ethanol. Add the desired primary arylamine (1.5 eq) (e.g., 2-aminopyridine derivatives).

  • Thermal Opening: Reflux the mixture at 80°C for 18 hours. Causality: Thermal conditions in a protic solvent promote the nucleophilic attack of the amine exclusively at the less sterically hindered terminal carbon of the epoxide, yielding the requisite tertiary aminoalcohol.

  • Validation (QC 2): Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak corresponding to the aminoalcohol adduct confirms successful ring opening.

Phase 3: Chloroacetylation and Spiro-Cyclization
  • Acylation: Dissolve the aminoalcohol in anhydrous DCM with Triethylamine (2.0 eq). Cool to 0°C and add Chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours to form the chloroacetamide intermediate.

  • Base-Promoted Cyclization: Evaporate the DCM, redissolve the crude intermediate in anhydrous THF, and add NaH (1.5 eq) at 0°C. Causality: The strong base deprotonates the tertiary alcohol, triggering a rapid intramolecular SN​2 displacement of the primary chloride. This closes the second six-membered ring, forming a spiro-morpholinone.

  • Validation (QC 3): IR spectroscopy must show the presence of an amide carbonyl stretch at ~1650 cm −1 .

Phase 4: Amide Reduction to Final Scaffold
  • Reduction: Treat the spiro-morpholinone with Lithium Aluminum Hydride (LiAlH 4​ , 3.0 eq) in anhydrous THF at reflux for 4 hours. Causality: LiAlH 4​ robustly reduces the cyclic amide to the corresponding amine, completing the 1-oxa-4,9-diazaspiro[5.5]undecane framework.

  • Validation (QC 4): Confirm the final structure via 13 C NMR. The defining diagnostic feature is the quaternary spiro carbon, which typically resonates between δ 70–75 ppm depending on the exact substitution pattern.

Synthesis Start N-Boc-4-piperidone Step1 Corey-Chaykovsky Epoxidation Start->Step1 Int1 Spiro-epoxide Intermediate Step1->Int1 QC: NMR (2.6 ppm) Step2 Thermal Ring Opening (Arylamine) Int1->Step2 Int2 Aminoalcohol Adduct Step2->Int2 QC: LC-MS Step3 Chloroacetylation & Base-Promoted Cyclization Int2->Step3 Int3 Spiro-morpholinone Step3->Int3 QC: IR (1650 cm⁻¹) Step4 Amide Reduction (LiAlH4) Int3->Step4 End 1-Oxa-4,9-diazaspiro [5.5]undecane Core Step4->End QC: 13C NMR

Step-by-step synthetic workflow with integrated quality control validation points.

References

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Title: Discovery of 1-oxa-4,9-diazaspiro[5.
  • Source: Google Patents (CA2949570A1)
Method

Application Note: 1-Oxa-4,9-diazaspiro[5.5]undecane as a Privileged Scaffold for Multimodal Analgesics

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Field: Pain Research, Neuropharmacology, and Receptor Targeting Executive Summary The treatment of moderate-to-severe and n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Field: Pain Research, Neuropharmacology, and Receptor Targeting

Executive Summary

The treatment of moderate-to-severe and neuropathic pain relies heavily on strong opioids. However, the clinical utility of μ-opioid receptor (MOR) agonists is severely limited by opioid-induced adverse events (OIAEs), including tolerance, hyperalgesia, respiratory depression, and gastrointestinal transit inhibition.

Recent advances in medicinal chemistry have identified 1-oxa-4,9-diazaspiro[5.5]undecane as a highly versatile, privileged spirocyclic scaffold for the development of multimodal (bispecific) analgesics[1]. By utilizing a pharmacophore merging strategy, researchers have successfully engineered derivatives—most notably WLB-73502 (formerly EST73502)—that function as dual MOR partial agonists and Sigma-1 Receptor (σ1R) antagonists[2]. Additionally, this scaffold is being utilized to develop dual ligands targeting the Cavα2δ-1 subunit of voltage-gated calcium channels alongside MOR[3]. This application note details the mechanistic rationale, pharmacological profiling, and validated protocols for evaluating 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in pain research.

Mechanistic Rationale: The Power of Pharmacophore Merging

Structural Advantages of the Spirocyclic Core

The 1-oxa-4,9-diazaspiro[5.5]undecane core provides a rigid, defined three-dimensional geometry that is ideal for satisfying the spatial requirements of multiple distinct targets.

  • MOR Pharmacophore: The basic amine in the diazaspiro system forms a critical salt bridge with the highly conserved Asp147 residue in the transmembrane domain 3 (TM3) of the MOR.

  • σ1R Pharmacophore: The spirocyclic structure precisely projects hydrophobic substituents (e.g., phenethyl or substituted pyridyl moieties) into the primary and secondary hydrophobic binding pockets of the σ1R[1].

The Synergy of MOR Agonism and σ1R Antagonism

The rationale behind this specific dual-targeting approach is rooted in the "anti-opioid" nature of the σ1R system. Under chronic opioid exposure, σ1R is upregulated and tonically active, facilitating NMDA receptor overactivation, which drives opioid tolerance and hyperalgesia. By embedding σ1R antagonism into a MOR agonist molecule, the compound effectively "releases the brake" on opioid analgesia[4]. This allows for profound antinociceptive efficacy (comparable to oxycodone) while maintaining a partial agonist profile at the MOR G-protein pathway with negligible β-arrestin-2 recruitment. The result is a drastically widened therapeutic window with reduced physical dependence and gastrointestinal liabilities[4].

Signaling Pathway Visualization

The following diagram illustrates the bispecific mechanism of action of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (such as WLB-73502) and how the dual pathway mitigates classical opioid side effects.

G Ligand 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (e.g., WLB-73502) MOR μ-Opioid Receptor (MOR) Ligand->MOR Partial Agonism Sigma1 σ1 Receptor (σ1R) Ligand->Sigma1 Antagonism Gi Gi/o Protein Coupling MOR->Gi SideEffects Reduced Opioid Adverse Events MOR->SideEffects Mitigated by σ1R Blockade NMDA NMDA Receptor Modulation Sigma1->NMDA Blocks Overactivation Analgesia Potent Analgesia Gi->Analgesia NMDA->SideEffects Prevents Hyperalgesia & Tolerance

Caption: Dual mechanism of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in pain management.

Quantitative Data Summary

The table below summarizes the representative pharmacological profile of the clinical candidate WLB-73502 (EST73502) compared to a standard strong opioid, demonstrating the balanced dual affinity and biased functional efficacy[2],[4].

CompoundTargetAssay TypeParameterRepresentative ValueIntrinsic Efficacy
WLB-73502 MORRadioligand Binding ([³H]-DAMGO) Ki​ 10 – 20 nMN/A
WLB-73502 σ1RRadioligand Binding ([³H]-Pentazocine) Ki​ 20 – 40 nMN/A
WLB-73502 MORFunctional ([³⁵S]GTPγS) EC50​ ( Emax​ )~30 nM (~60%)Partial Agonist
WLB-73502 σ1RFunctional (Phenytoin-induced) IC50​ ~40 nMAntagonist
Morphine MORFunctional ([³⁵S]GTPγS) EC50​ ( Emax​ )~10 nM (~100%)Full Agonist

Experimental Protocols

To ensure rigorous validation of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the following self-validating protocols are recommended. They are designed to confirm both the dual-target engagement in vitro and the synergistic mechanism in vivo.

Protocol A: In Vitro Pharmacological Profiling (Receptor Binding & Efficacy)

Objective: To quantify the dual affinity and determine the functional partial agonism at MOR.

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing human MOR (hMOR) or human σ1R (hσ1R).

    • Harvest cells in Tris-HCl buffer (pH 7.4), homogenize, and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Radioligand Binding Assay:

    • For MOR: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO and varying concentrations of the spiro-derivative ( 10−11 to 10−5 M) for 60 min at 25°C. Use 10 µM Naloxone to define non-specific binding.

    • For σ1R: Incubate 50 µg of membrane protein with 2 nM [³H]-Pentazocine and varying concentrations of the test compound for 120 min at 37°C. Use 10 µM Haloperidol to define non-specific binding.

    • Causality Check: Rapid filtration through GF/B microplates followed by liquid scintillation counting confirms direct target engagement.

  • Functional [³⁵S]GTPγS Assay (MOR Efficacy):

    • Incubate hMOR membranes (20 µ g/well ) in buffer containing 10 µM GDP and 0.1 nM [³⁵S]GTPγS.

    • Add the test compound (concentration-response curve) and incubate for 90 min at 30°C.

    • Critical Step: Compare the Emax​ of the test compound to the Emax​ of a full agonist (e.g., DAMGO). An Emax​ of 50-70% confirms the desired partial agonist profile, which is critical for minimizing respiratory depression and tolerance.

Protocol B: In Vivo Efficacy and Mechanism Validation (Neuropathic Pain)

Objective: To evaluate antinociceptive efficacy and prove that in vivo analgesia is driven by both MOR and σ1R pathways.

  • Animal Preparation (Spared Nerve Injury - SNI):

    • Under isoflurane anesthesia, expose the sciatic nerve of male CD-1 mice. Ligate and transect the tibial and common peroneal branches, leaving the sural nerve intact. Allow 14 days for neuropathic allodynia to develop.

  • Baseline Testing:

    • Assess mechanical allodynia using von Frey filaments (up-down method) on the ipsilateral hind paw.

  • Mechanism Validation (The "Self-Validating" Step):

    • Divide mice into four groups: (1) Vehicle, (2) Test Compound alone, (3) Test Compound + Naloxone (MOR antagonist, 1 mg/kg s.c.), (4) Test Compound + PRE-084 (σ1R agonist, 32 mg/kg s.c.).

    • Causality Check: Administer the antagonists/agonists 15 minutes prior to the oral administration of the 1-oxa-4,9-diazaspiro[5.5]undecane derivative.

    • Interpretation: If the compound is a true dual ligand, Naloxone will completely abolish analgesia (proving MOR dependence), and PRE-084 will significantly attenuate the analgesia (proving that σ1R antagonism is actively contributing to the compound's superior efficacy)[1].

  • Safety Assessment (Gastrointestinal Transit):

    • Fasting mice are administered the test compound or Oxycodone (equianalgesic doses).

    • 30 minutes later, administer a 5% charcoal meal via oral gavage.

    • After 30 minutes, euthanize the animals and measure the distance traveled by the charcoal relative to the total length of the small intestine. Dual ligands should show significantly less transit inhibition than standard opioids[2].

References

  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry (2020).

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry (2019).

  • Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. Acta Pharmaceutica Sinica B (2022).

  • Towards Multitargeted Ligands as Pain Therapeutics: Dual Ligands of the Cavα2δ-1 Subunit of Voltage-Gated Calcium Channel and the μ-Opioid Receptor. ChemMedChem (2024).

Sources

Application

Application Notes and Protocols for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives as METTL3 Inhibitors

Authored by: Gemini, Senior Application Scientist Introduction: Targeting the Epitranscriptome via METTL3 Inhibition The field of epitranscriptomics, which studies the modifications of RNA, has identified N6-methyladenos...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Epitranscriptome via METTL3 Inhibition

The field of epitranscriptomics, which studies the modifications of RNA, has identified N6-methyladenosine (m6A) as the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] This reversible mark is a critical regulator of gene expression, influencing mRNA splicing, nuclear export, stability, and translation.[3][4] The deposition of m6A is primarily catalyzed by a multi-subunit methyltransferase complex (MTC), with Methyltransferase-like 3 (METTL3) serving as the core catalytic subunit, working in a heterodimer with METTL14.[5][6][7]

METTL3 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and numerous solid tumors, where it often functions as an oncogene.[1][2][8] Its dysregulation has been linked to enhanced proliferation, survival, and invasion of cancer cells through the m6A-dependent stabilization and translation of key oncogenic transcripts, such as MYC and BCL2.[8][9] This has established METTL3 as a compelling therapeutic target for novel cancer therapies.[1][5]

Recent medicinal chemistry efforts have led to the development of potent and selective small-molecule inhibitors of METTL3. Among these, compounds built around spirocyclic scaffolds, such as the 1-Oxa-4,9-diazaspiro[5.5]undecane core and its close analogs like 1,4,9-triazaspiro[5.5]undecan-2-one, have emerged as a promising class.[10][11][12] These inhibitors typically act by competing with the S-adenosylmethionine (SAM) cofactor in the catalytic pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA. This guide provides a detailed overview and validated protocols for researchers investigating this class of inhibitors.

Mechanism of Action: Competitive Inhibition of the METTL3-METTL14 Complex

The METTL3-METTL14 heterodimer forms a functional catalytic unit. METTL3 contains the SAM-binding pocket and the catalytic residues, while METTL14 serves a crucial structural role, acting as a scaffold for RNA substrate recognition and enhancing METTL3's catalytic activity.[5] 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives are designed to occupy the SAM-binding pocket within METTL3, preventing the binding of the endogenous methyl donor. This direct, competitive inhibition blocks the entire downstream cascade of m6A deposition, leading to a global reduction of m6A levels in the transcriptome and subsequent destabilization or reduced translation of METTL3-dependent transcripts.

METTL3_Inhibition_Pathway cluster_0 METTL3-METTL14 Complex METTL3 METTL3 (Catalytic Subunit) METTL14 METTL14 (Structural Subunit) m6A_RNA m6A-Modified RNA METTL3->m6A_RNA Methylation SAM SAM (Methyl Donor) SAM->METTL3 Binds to Catalytic Site Inhibitor 1-Oxa-4,9-diazaspiro [5.5]undecane Derivative Inhibitor->METTL3 Competitively Binds Blocked Methylation Blocked RNA Substrate RNA (pre-mRNA) RNA->METTL14 Binds to Complex Oncogene Oncogene Translation (e.g., MYC, BCL2) m6A_RNA->Oncogene Promotes Reduced_Oncogene Reduced Oncogene Expression & Anti-Tumor Effects

Caption: Mechanism of METTL3 inhibition by 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory potency of representative METTL3 inhibitors, including a highly potent derivative from the closely related 1,4,9-triazaspiro[5.5]undecan-2-one series, which demonstrates the potential of this structural class.

Compound IDScaffold ClassBiochemical Assay (IC₅₀)Cellular m6A Reduction (IC₅₀)Reference
UZH2 (Compound 22) 1,4,9-Triazaspiro[5.5]undecan-2-one5 nM (TR-FRET)~1 µM (MOLM-13 cells)[10][11]
STM2457 Pyrimidinone16.9 nM (Enzymatic)1.52 µM (Human METTL3)[1]
Quercetin Flavonol (Natural Product)2.73 µM (LC-MS/MS)Not Reported[13]

Experimental Protocols

Protocol 1: In Vitro Biochemical METTL3/METTL14 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the biochemical potency of inhibitors by quantifying the production of S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction.[10][14]

Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the METTL3/METTL14 complex. It is highly sensitive, suitable for high-throughput screening, and avoids the use of radioactivity.

TR_FRET_Workflow start Start: Prepare Reagents step1 Dispense Test Compound (1-Oxa-4,9-diazaspiro...) and Controls (DMSO, STM2457) start->step1 step2 Add METTL3/METTL14 Enzyme and RNA Substrate step1->step2 step3 Initiate Reaction: Add SAM Cofactor step2->step3 step4 Incubate at 37°C (e.g., 60 minutes) step3->step4 step5 Stop Reaction & Add TR-FRET Detection Reagents (SAH-Aptamer, Tb-Donor, Acceptor) step4->step5 step6 Incubate at RT (e.g., 60 minutes, dark) step5->step6 step7 Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 665 nm & 620 nm) step6->step7 end Data Analysis: Calculate % Inhibition & IC₅₀ Curve step7->end

Caption: Workflow for the in vitro TR-FRET based METTL3 inhibition assay.

Materials:

  • Recombinant human METTL3/METTL14 complex

  • S-adenosylmethionine (SAM)

  • RNA substrate (e.g., a short oligonucleotide containing the GGACU consensus sequence)

  • Test Inhibitor (1-Oxa-4,9-diazaspiro[5.5]undecane derivative)

  • Positive Control Inhibitor (e.g., STM2457)[3]

  • Vehicle Control (DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM NaCl, 1 mM DTT)

  • TR-FRET SAH Detection Kit (e.g., AptaFluor™)[14]

  • 384-well, low-volume, white plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor and positive control in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM.

  • Dispensing: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plate. Include wells for "no inhibitor" (DMSO only) as the 0% inhibition control and "no enzyme" as the 100% inhibition control.

  • Enzyme/Substrate Mix: Prepare a mix of METTL3/METTL14 complex and RNA substrate in cold assay buffer. Add this mix to all wells except the "no enzyme" controls.

  • Reaction Initiation: Prepare a solution of SAM in assay buffer. Add this solution to all wells to start the methyltransferase reaction. The final concentration of SAM should be at or near its Km for the enzyme to ensure competitive inhibition can be accurately measured.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding the TR-FRET detection reagents as per the manufacturer's protocol. This typically involves adding a solution containing an SAH-binding aptamer, a Terbium (Tb) chelate donor, and a fluorescent acceptor.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the detection components to equilibrate.

  • Data Acquisition: Read the plate using a TR-FRET reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Normalize the data using the 0% (DMSO) and 100% (no enzyme) inhibition controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Global m6A Quantification (m6A ELISA)

This protocol validates the in-cell activity of the inhibitor by measuring changes in the total m6A levels of mRNA isolated from treated cells.[15][16]

Rationale: Demonstrating a reduction in cellular m6A levels confirms that the inhibitor engages its target in a biological system and exerts its intended mechanistic effect. An ELISA-based method is a rapid, cost-effective, and scalable way to assess these changes without requiring mass spectrometry.[15][16]

m6A_ELISA_Workflow start Start: Cell Culture step1 Seed cells (e.g., MOLM-13 AML cells) in culture plates start->step1 step2 Treat cells with various concentrations of inhibitor or DMSO for 24-72h step1->step2 step3 Harvest cells and extract total RNA step2->step3 step4 Isolate mRNA from total RNA (Poly(A) selection, 2 rounds) step3->step4 step5 Quantify mRNA and bind 200 ng to m6A ELISA plate wells step4->step5 step6 Incubate with capture antibody, then detection antibody (anti-m6A) step5->step6 step7 Add HRP-conjugated secondary antibody and wash step6->step7 step8 Add colorimetric substrate and incubate until color develops step7->step8 step9 Stop reaction and read absorbance at 450 nm step8->step9 end Data Analysis: Quantify m6A % relative to total RNA input step9->end

Caption: Workflow for the cell-based m6A ELISA quantification assay.

Materials:

  • Cancer cell line known to be sensitive to METTL3 inhibition (e.g., MOLM-13, a human AML cell line)

  • Cell culture medium and supplements

  • Test Inhibitor and DMSO vehicle control

  • Total RNA extraction kit

  • mRNA isolation kit (e.g., using oligo(dT) magnetic beads)

  • m6A RNA Methylation Assay Kit (Colorimetric) (e.g., Abcam ab185912)

  • Microplate spectrophotometer

Procedure:

  • Cell Culture and Treatment: Seed MOLM-13 cells at an appropriate density. Allow cells to adhere or stabilize for 24 hours. Treat the cells with a dose-response curve of the 1-Oxa-4,9-diazaspiro[5.5]undecane derivative (e.g., 0.1 to 25 µM) or DMSO for 48-72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol method according to the manufacturer's instructions. Ensure high-quality RNA (A260/280 ratio ~2.0).

  • mRNA Isolation:

    • Scientist's Note: It is crucial to isolate pure mRNA from total RNA because other RNA species (like rRNA) also contain m6A, which could confound the results. Perform two rounds of poly(A) selection using oligo(dT) beads to enrich for mRNA.

  • m6A Quantification (ELISA):

    • Follow the manufacturer's protocol for the m6A ELISA kit.

    • Briefly, bind 100-300 ng of the isolated mRNA to the assay wells.

    • Add the capture antibody followed by the specific anti-m6A detection antibody.

    • Add an HRP-conjugated secondary antibody, wash the wells thoroughly, and add the HRP substrate.

    • Allow the color to develop, then stop the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Use the provided standards in the kit to generate a standard curve.

    • Calculate the amount of m6A in each sample.

    • Express the data as a percentage of m6A relative to the total mRNA input amount. A dose-dependent decrease in the m6A percentage in inhibitor-treated samples compared to the DMSO control is the expected outcome.

Protocol 3: Cellular Proliferation Assay (CCK-8)

This protocol assesses the functional consequence of METTL3 inhibition on cancer cell viability and proliferation.

Rationale: Since METTL3 promotes the expression of oncogenes involved in cell cycle and survival, its inhibition is expected to reduce cancer cell proliferation.[2][4] This assay provides a straightforward measure of the inhibitor's anti-cancer efficacy.

Materials:

  • Cancer cell line (e.g., MOLM-13)

  • 96-well clear cell culture plates

  • Test Inhibitor and DMSO vehicle control

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of the serially diluted inhibitor. Include DMSO-treated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the DMSO-treated control wells (set to 100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

References

  • Title: Selective inhibition of METTL3 enhanced anticancer activity via targeting the c-Myc pathway. Source: Journal of Clinical Oncology URL: [Link]

  • Title: Recent advances in small molecules targeting the METTL3 Source: Taylor & Francis Online URL: [Link]

  • Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: ACS Publications URL: [Link]

  • Title: METTL3/METTL14 Complex Assay Service Source: BPS Bioscience URL: [Link]

  • Title: METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey Source: ACS Publications URL: [Link]

  • Title: Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity Source: AACR Journals URL: [Link]

  • Title: Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization Source: Cresset Group URL: [Link]

  • Title: Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products Source: Frontiers in Pharmacology URL: [Link]

  • Title: METTL3 as a master regulator of translation in cancer: mechanisms and implications Source: Oxford Academic URL: [Link]

  • Title: METTL3/METTL14 Activity Assay | Inhibitor Screening Kits Source: BellBrook Labs URL: [Link]

  • Title: The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations Source: Epigenetics & Chromatin URL: [Link]

  • Title: METTL3 plays multiple functions in biological processes Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]

  • Title: Mining for METTL3 inhibitors to suppress cancer Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Emerging role of METTL3 in inflammatory diseases: mechanisms and therapeutic applications Source: Frontiers in Immunology URL: [Link]

  • Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: PubMed URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: PubMed URL: [Link]

  • Title: m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Functionalization of the 1-Oxa-4,9-diazaspiro[5.5]undecane Core for Next-Generation Therapeutics

Executive Summary The transition from planar, sp2 -hybridized aromatic molecules to three-dimensional, sp3 -rich architectures—often termed "escaping flatland"—is a cornerstone of modern drug discovery[1][2]. Increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2 -hybridized aromatic molecules to three-dimensional, sp3 -rich architectures—often termed "escaping flatland"—is a cornerstone of modern drug discovery[1][2]. Increasing the fraction of sp3 carbons ( Fsp3​ ) correlates strongly with improved solubility, reduced off-target binding, and higher clinical success rates[2]. Among these 3D architectures, the 1-oxa-4,9-diazaspiro[5.5]undecane core has emerged as a privileged spirocyclic scaffold. This application note details the structural rationale, therapeutic applications, and validated synthetic protocols for the divergent functionalization of this core.

Structural Rationale & Mechanistic Causality

The 1-oxa-4,9-diazaspiro[5.5]undecane system consists of a piperidine ring and a morpholine-like ring joined at a single spiro carbon. This topology provides a critical advantage: orthogonal vectoring .

The spiro center acts as a rigid topological hinge, forcing the substituents at the N4 and N9 positions into distinct, non-overlapping spatial trajectories. In the context of multimodal drug design (where a single molecule must bind to two distinct targets or distinct pockets within a single target), this rigidity is paramount. It allows medicinal chemists to merge two distinct pharmacophores without the entropic penalty associated with highly flexible aliphatic linkers[3][4].

Key Therapeutic Applications

A. Dual μ-Opioid Receptor (MOR) / σ1 Receptor (σ1R) Ligands

The most prominent application of this scaffold is in the development of safer analgesics. EST73502 (Compound 14u) is a clinical candidate designed to treat acute and chronic pain[3]. By utilizing the spiro core, researchers successfully merged a MOR agonist pharmacophore with a σ1R antagonist pharmacophore[4].

  • Vector 1 (N9 Position): Functionalized with a phenethyl group, which drives deep into the hydrophobic pocket of the MOR, facilitating G-protein biased partial agonism.

  • Vector 2 (N4 Position): Functionalized with small alkyl or substituted pyridyl moieties, which direct binding toward the σ1R[3][4].

This dual mechanism provides potent analgesia while avoiding β-arrestin-2 recruitment, thereby significantly reducing opioid-induced adverse events such as intestinal transit inhibition (constipation)[3][4].

Pathway EST EST73502 (Spirocyclic Core) MOR μ-Opioid Receptor (MOR) EST->MOR Agonism S1R σ1 Receptor (σ1R) EST->S1R Antagonism GProt G-Protein Pathway (Partial Agonism) MOR->GProt Activation BetaArr β-Arrestin-2 (No Recruitment) MOR->BetaArr Avoidance SideEffects Reduced Opioid Adverse Events S1R->SideEffects Synergizes Analgesia Potent Analgesia GProt->Analgesia Mediates BetaArr->SideEffects Prevents

Signaling pathway of EST73502 demonstrating dual MOR agonism and σ1R antagonism.

B. Soluble Epoxide Hydrolase (sEH) Inhibitors

The scaffold has also been utilized to treat chronic kidney diseases. Researchers identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent sEH inhibitors[5]. Compound 19 demonstrated excellent oral bioavailability and successfully lowered serum creatinine in rat models of glomerulonephritis, proving the scaffold's viability for systemic, orally administered therapies[5].

Pharmacological Data Summary

The following table summarizes the structure-activity relationship (SAR) outcomes based on the functionalization of the core vectors.

Compound / SeriesPrimary Target(s)N4 FunctionalizationN9 FunctionalizationKey Pharmacological Outcome
Compound 19 [5]sEHTrisubstituted ureaAryl derivativeHigh sEH inhibition; High oral bioavailability; Lowers serum creatinine.
4-Aryl Series [4]MOR / σ1RSubstituted PyridylPhenethylBalanced dual affinity; Local peripheral analgesic activity.
EST73502 (14u) [3]MOR / σ1RSmall AlkylPhenethylEfficacy superior to morphine; Reduced GI transit inhibition.

Divergent Functionalization Workflow

To build a library of these compounds, medicinal chemists rely on the orthogonal protection of the N4 and N9 amines. Commercially available building blocks, such as 9-Boc- or 9-Cbz-1-oxa-4,9-diazaspiro[5.5]undecane, serve as ideal starting points[6][7].

Workflow Core 9-Boc-1-oxa-4,9-diazaspiro [5.5]undecane N4_Funct Step 1: N4-Functionalization (Reductive Amination) Core->N4_Funct R1-CHO, STAB Deprotect Step 2: N9-Deprotection (TFA/DCM) N4_Funct->Deprotect Acidic Cleavage N9_Funct Step 3: N9-Functionalization (Alkylation) Deprotect->N9_Funct R2-X, Base Final Target Compound (e.g., EST73502) N9_Funct->Final Purification

Workflow for the divergent functionalization of the 1-oxa-4,9-diazaspiro[5.5]undecane core.

Self-Validating Experimental Protocol

The following protocol details the regioselective functionalization of the scaffold. Causality is embedded in each step to ensure researchers understand the physicochemical rationale behind the methodology.

Materials Required:
  • 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane (Starting Material)

  • Target Aldehyde (for N4) and Alkyl Halide (for N9)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) and Dimethylformamide (DMF)

Step 1: N4-Reductive Amination
  • Reaction Setup: Dissolve 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Imine Formation: Stir the mixture for 1 hour at room temperature.

    • Causality: Allowing the imine/iminium intermediate to fully form before adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding primary alcohol, which would drastically reduce yield.

  • Reduction: Add STAB (1.5 eq) portion-wise.

    • Causality: STAB is a mild, chemoselective reducing agent that easily reduces the iminium ion but leaves sensitive functional groups (like esters or ketones on the aldehyde fragment) intact.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: N9-Boc Deprotection
  • Cleavage: Dissolve the crude N4-functionalized intermediate in a 4:1 mixture of DCM/TFA (0.2 M). Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction via TLC using a ninhydrin stain.

    • Validation: The disappearance of the UV-active starting material spot and the appearance of a baseline, ninhydrin-positive (purple/pink) spot confirms the liberation of the secondary amine at N9.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the TFA salt of the intermediate.

Step 3: N9-Alkylation
  • Neutralization: Dissolve the TFA salt in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the TFA salt to generate the free amine without competing with the substrate for the alkylating agent.

  • Alkylation: Add the alkylating agent (e.g., phenethyl bromide, 1.1 eq).

  • Thermal Activation: Heat the reaction to 60°C for 12 hours.

    • Causality: The N9 position within the piperidine ring is sterically hindered by the adjacent bulky spiro center. Mild heating is required to overcome the activation energy barrier for the SN​2 substitution.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via preparative HPLC to yield the final dual-functionalized spirocycle.

References

  • Kato, Y., et al. (2014). "Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • García, M., et al. (2020). "Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain." Journal of Medicinal Chemistry. URL:[Link]

  • García, M., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: Synthesis and Optimization of the 1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold for Targeted Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatics to sp³-rich, three-dimensional architectures has made spirocyclic scaffolds invaluable. The 1,4,9-triazaspir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatics to sp³-rich, three-dimensional architectures has made spirocyclic scaffolds invaluable. The 1,4,9-triazaspiro[5.5]undecan-2-one core is a privileged, conformationally restricted bioisostere that enhances target binding selectivity, improves metabolic stability, and provides distinct vectors for library synthesis.

Recently, this spirocycle was instrumental in the discovery of UZH2 , a highly potent (IC₅₀ = 5 nM) and selective inhibitor of the METTL3/METTL14 RNA methyltransferase complex. By acting as a rigid linker, the spirocycle precisely orients the pyrimidine and aryl pharmacophores, leading to robust target engagement and the suppression of oncogenic polyadenylated RNA methylation in acute myeloid leukemia (AML) and prostate cancer models [1].

This technical guide details the causal logic and self-validating protocols required to synthesize the 9-Boc-protected 1,4,9-triazaspiro[5.5]undecan-2-one intermediate (Intermediate 33) from commercial 1-Boc-4-piperidone.

BiologicalContext Spiro 1,4,9-Triazaspiro[5.5]undecan-2-one (Privileged Scaffold) Drug UZH2 Lead Compound (IC50 = 5 nM) Spiro->Drug Hit-to-Lead Optimization Target METTL3/METTL14 Complex (RNA Methyltransferase) Drug->Target Competitive Inhibition RNA Polyadenylated RNA Target->RNA Catalyzes m6A m6A-Modified RNA (Oncogenic Translation) Target->m6A Blocked by UZH2 RNA->m6A Normal Pathway Apoptosis Reduced AML Proliferation (Therapeutic Efficacy) m6A->Apoptosis Inhibition Reverses Oncogenic State

Biological mechanism of METTL3 inhibition by spirocyclic derivative UZH2.

Retrosynthetic Analysis & Causality

Constructing a spiro-fused piperazine-2-one ring on a piperidine core requires precise orthogonal protection and sequential C–N bond formations.

  • Aza-Henry Reaction: We utilize a multicomponent Aza-Henry (nitroaldol) reaction. This elegantly installs both the requisite primary amine at the sterically hindered spiro center and the carbon atom (nitromethyl group) that will become the adjacent methylene in the piperazine ring.

  • Orthogonal Protection: The piperidine nitrogen is Boc-protected. We protect the newly formed sterically hindered spiro-amine with a Carboxybenzyl (Cbz) group. This ensures the primary amine generated in the subsequent step can be selectively alkylated without cross-reactivity.

  • Reductive Cyclization Cascade: The synthesis concludes with a catalytic transfer hydrogenation. The removal of the Cbz group reveals the spiro-amine, which immediately undergoes an intramolecular aminolysis of the pendant ethyl ester. The high temperature (80 °C) provides the thermodynamic push needed to overcome steric hindrance and form the stable 6-membered lactam [1].

SyntheticWorkflow SM 1-Boc-4-piperidone (Starting Material) Aza Aza-Henry Reaction (MeNO₂, NH₃, MeOH) SM->Aza Int1 4-Amino-4-(nitromethyl) piperidine Aza->Int1 Protect Protection & Reduction (CbzCl, NiCl₂/NaBH₄) Int1->Protect Int2 Intermediate 32 (Diamine) Protect->Int2 Alk N-Alkylation (Ethyl 2-bromoacetate) Int2->Alk Int3 N-Alkylated Ester Alk->Int3 Cyclize Hydrogenolysis & Cyclization (Pd/C) Int3->Cyclize Product 1,4,9-Triazaspiro[5.5] undecan-2-one Cyclize->Product

Synthetic workflow for 1,4,9-triazaspiro[5.5]undecan-2-one from 1-Boc-4-piperidone.

Quantitative Data Summary

The following table summarizes the reaction parameters and yields for the continuous synthesis of the spirocyclic core.

StepReaction TypeReagents & SolventsTime / TempYieldIsolated Intermediate
1 Aza-HenryMeNO₂, NH₃ (7M in MeOH)17 h / 25 °C-4-Amino-4-(nitromethyl)piperidine
2a Cbz ProtectionCbzCl, NaHCO₃, DCM/H₂O17 h / 0–25 °C-4-(Cbz-amino)-4-(nitromethyl)piperidine
2b Nitro ReductionNiCl₂·6H₂O, NaBH₄, MeOH1 h / 0–25 °C32% (Steps 1-2)Intermediate 32
3 N-AlkylationEthyl 2-bromoacetate, Et₃N, DCM2 h / 25 °C-N-Alkylated Ester
4 CyclizationPd/C (10%), NH₄HCO₂, iPrOH4 h / 80 °C55% (Steps 3-4)Intermediate 33

Step-by-Step Experimental Protocols

Step 1: Multicomponent Aza-Henry Reaction

Objective: Install the spiro-amine and the nitromethyl carbon extension.

  • Dissolve 1-Boc-4-piperidone (1.0 eq) in a 7M solution of ammonia in methanol.

  • Add nitromethane (1.5 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at 25 °C for 17 hours.

  • Concentrate the mixture under reduced pressure to yield crude 4-amino-4-(nitromethyl)piperidine-1-carboxylate.

  • Causality: The high concentration of ammonia drives the equilibrium toward the imine intermediate, preventing unwanted side reactions. Methanol stabilizes the nitronate anion intermediate.

  • Validation Check: LC-MS analysis must show the [M+H]⁺ mass corresponding to the nitroamine. The absence of the starting ketone peak at ~1710 cm⁻¹ in IR confirms complete conversion.

Step 2: Orthogonal Protection and Chemoselective Reduction

Objective: Protect the tertiary-carbinyl amine and reduce the nitro group to yield Intermediate 32.

  • Dissolve the crude product from Step 1 in a biphasic mixture of DCM and water (1:1). Add NaHCO₃ (2.0 eq) and cool to 0 °C.

  • Add Benzyl chloroformate (CbzCl, 1.2 eq) dropwise. Allow the mixture to warm to 25 °C and stir for 17 hours. Separate the organic layer, dry, and concentrate.

  • Dissolve the crude Cbz-protected intermediate in methanol. Add NiCl₂·6H₂O (0.5 eq) and cool to 0 °C under a nitrogen atmosphere.

  • Carefully add NaBH₄ (3.0 eq) in small portions (Caution: Exothermic with vigorous H₂ evolution). Stir for 1 hour at 25 °C.

  • Filter the resulting black suspension through a pad of Celite, concentrate, and purify via flash chromatography to yield Intermediate 32 (32% over 3 steps).

  • Causality: Biphasic Schotten-Baumann conditions prevent over-acylation. NaBH₄ reduces Ni(II) to Ni(0) boride (the black precipitate), which acts as a highly chemoselective catalyst to reduce the aliphatic nitro group without cleaving the Cbz or Boc protecting groups.

  • Validation Check: IR spectroscopy must show the complete disappearance of the strong N–O stretching bands at ~1550 and 1350 cm⁻¹.

Step 3: Selective N-Alkylation

Objective: Append the ester moiety required for lactamization.

  • Dissolve Intermediate 32 (1.0 eq) in dry DCM. Add Triethylamine (Et₃N, 1.5 eq).

  • Add Ethyl 2-bromoacetate (1.1 eq) dropwise at 25 °C.

  • Stir the reaction for 2 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude N-alkylated ester.

  • Causality: The unhindered primary amine selectively attacks the alpha-bromo ester. Et₃N scavenges the HBr byproduct to prevent amine protonation and stalling of the reaction.

  • Validation Check: TLC should indicate a complete shift to a less polar spot. LC-MS must confirm the mono-alkylated mass; over-alkylation (dialkylation) should be <5%.

Step 4: Catalytic Transfer Hydrogenation and Concomitant Cyclization

Objective: Deprotect the spiro-amine and drive intramolecular lactamization to yield Intermediate 33.

  • Dissolve the crude N-alkylated ester in isopropanol (iPrOH).

  • Add 10% Pd/C (0.1 eq by weight) and ammonium formate (NH₄HCO₂, 5.0 eq).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool to room temperature, filter through Celite to remove the palladium catalyst, and concentrate.

  • Purify the residue via flash chromatography to afford Intermediate 33 (1,4,9-triazaspiro[5.5]undecan-2-one) in 55% yield over two steps.

  • Causality: Ammonium formate thermally decomposes to H₂ and CO₂, safely executing the hydrogenolysis of the Cbz group. The elevated temperature (80 °C) is critical; it provides the activation energy required for the newly liberated, sterically hindered spiro-amine to attack the ethyl ester, driving the lactamization forward.

  • Validation Check: ¹H NMR is the definitive validation here. The spectrum must show the disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the appearance of a broad singlet corresponding to the lactam N–H proton.

References

  • Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Method

creating a chemical library of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives

Engineering 3D Chemical Space: Protocol for the Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative Library Executive Summary The transition from planar, aromatic "flatland" molecules to three-dimensional, spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3D Chemical Space: Protocol for the Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative Library

Executive Summary

The transition from planar, aromatic "flatland" molecules to three-dimensional, spirocyclic architectures is a defining trend in modern drug discovery. Increasing the fraction of sp³-hybridized carbons (Fsp³) fundamentally improves a molecule's physicochemical properties, notably its aqueous solubility, metabolic stability, and target specificity[1]. Among spirocyclic scaffolds, 1-oxa-4,9-diazaspiro[5.5]undecane has emerged as a highly privileged core. This scaffold acts as a superior bioisostere for traditional piperazines by offering enhanced 3D vectorality. Notably, derivatives of this scaffold have been successfully developed as potent dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, offering powerful analgesia with a significantly reduced side-effect profile[2][3].

Mechanistic Rationale & Structural Advantages

The 1-oxa-4,9-diazaspiro[5.5]undecane core features three critical structural elements that dictate its utility in library generation:

  • Spirocyclic Junction: Provides inherent rigidity and projects substituents in a well-defined, orthogonal 3D space, minimizing entropic penalties upon target binding.

  • Oxygen Heteroatom: The inclusion of the oxa- substitution dramatically lowers lipophilicity (LogP) and improves aqueous solubility compared to all-carbon spirocycles, acting as a crucial hydrogen-bond acceptor[4].

  • Orthogonal Nitrogen Centers (N4 and N9): The two secondary amines allow for independent, stepwise functionalization. By employing orthogonal protecting groups—typically a tert-butyloxycarbonyl (Boc) group at N4 and a carboxybenzyl (Cbz) group at N9—chemists can generate highly diverse combinatorial libraries without cross-reactivity.

Table 1: Comparative Physicochemical Profiling

PropertyStandard Piperazine Core1-Oxa-4,9-diazaspiro[5.5]undecane CorePharmacological Impact
Fsp³ Fraction Low-ModerateHigh (>0.8)Improved clinical success rates; reduced off-target promiscuity.
Aqueous Solubility BaselineSignificantly EnhancedImproved oral bioavailability; easier formulation.
Conformational Flexibility High (Ring flipping)Rigid (Locked 3D vectors)Lower entropic penalty upon receptor binding.
Metabolic Stability Susceptible to oxidationSterically shieldedProlonged half-life; reduced toxic metabolite formation.

Library Design and Synthetic Workflow

To build a diverse library, the synthesis relies on a self-validating system of orthogonal deprotection. The causality of this approach is rooted in chemoselectivity: acidic conditions will exclusively remove the Boc group at N4, leaving the Cbz group at N9 intact. Following the diversification of N4, catalytic hydrogenolysis selectively removes the Cbz group without cleaving the newly formed N4-alkyl/aryl bonds or the spirocyclic core itself.

Workflow A N4-Boc, N9-Cbz Scaffold B N4 Deprotection (TFA/DCM) A->B C N4 Diversification (Reductive Amination) B->C D N9 Deprotection (H2, Pd/C) C->D E N9 Diversification (Amidation/SNAr) D->E F Final Library Validation E->F

Caption: Workflow for orthogonal deprotection and diversification of the spirocyclic scaffold.

Experimental Protocols: A Self-Validating Methodology

Note: The following protocols are designed for parallel synthesis in a 96-well format or discrete vial arrays.

Protocol A: Selective N4-Boc Deprotection and Validation Causality: Trifluoroacetic acid (TFA) provides the precise pKa required to protonate and cleave the Boc carbamate via an isobutylene elimination mechanism, without affecting the Cbz carbamate at N9.

  • Reaction: Dissolve the 4-Boc-9-Cbz-1-oxa-4,9-diazaspiro[5.5]undecane scaffold (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and TFA (0.1 M concentration).

  • Agitation: Stir at room temperature for 2 hours.

  • In-Process QC (Self-Validation): Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation: The appearance of a dark purple/blue spot confirms the presence of a free secondary amine, indicating successful deprotection. LC-MS must show the[M+H]⁺ peak corresponding to the exact loss of 100 Da (Boc group).

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA—which would poison subsequent nucleophilic reactions—azeotrope three times with toluene, then pass through a basic alumina plug or use a solid-supported carbonate scavenger (e.g., MP-Carbonate).

Protocol B: N4 Diversification via Reductive Amination Causality: Reductive amination is chosen for the first diversification step because the resulting tertiary amine is highly stable and will not interfere with the subsequent Cbz deprotection (unlike an amide, which could present solubility or coordination issues during hydrogenolysis).

  • Imine Formation: To the free N4-amine (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde building block (1.2 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing unreacted aldehydes or the N9-Cbz group.

  • Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM. Confirm product mass via LC-MS.

Protocol C: Selective N9-Cbz Hydrogenolysis Causality: Catalytic hydrogenation cleanly removes the Cbz group to yield toluene and CO₂ as volatile byproducts, avoiding the need for harsh aqueous workups that could trap the highly polar spirocyclic diamine.

  • Reaction: Dissolve the N4-alkylated-N9-Cbz intermediate in methanol. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the reaction vessel with N₂, then apply an H₂ atmosphere (balloon or Parr shaker at 30 psi) for 4-6 hours.

  • Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. A Ninhydrin test should again yield a positive (purple) result, confirming the liberation of the N9 amine.

Protocol D: N9 Diversification (High-Throughput Amidation) and Purification

  • Coupling: To the free N9-amine (1.0 eq) in DMF, add the desired carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Purification: Filter the crude reaction mixtures and purify directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Final QC: Analyze all library members via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR. Purity must exceed 95% for biological screening.

Pharmacological Application: Dual Targeting Case Study

The unique spatial geometry of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold allows it to simultaneously interact with two distinct neuropharmacological targets. By appending specific aryl/alkyl groups at N4 and N9, researchers have developed clinical candidates (such as EST73502) that act as partial agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R)[2][3].

The causality here is profound: MOR agonism provides the primary analgesic effect, while σ1R antagonism "releases the brake" on opioid analgesia and simultaneously mitigates classic opioid side effects like constipation, tolerance, and withdrawal symptoms[5].

Pathway Ligand 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Partial Agonism Ligand->MOR S1R Sigma-1 Receptor (σ1R) Antagonism Ligand->S1R Analgesia Potent Analgesia MOR->Analgesia SideEffects Reduced Opioid Side Effects (e.g., Constipation) MOR->SideEffects S1R->Analgesia Enhances S1R->SideEffects Mitigates

Caption: Dual targeting mechanism of MOR and σ1R for enhanced analgesia with reduced side effects.

References

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.[Link]

  • García, M., Virgili, M., Alonso, M., Alegret, C., Farran, J., Fernández, B., ... & Almansa, C. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(22), 14979-14988.[Link]

Sources

Application

Application Note &amp; Protocol: Assessing the Cytotoxicity of Novel Spiro Compounds Using the MTT Cell Viability Assay

Introduction: The Need for Robust Cytotoxicity Screening in Drug Discovery The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Spiro compounds, with their unique and rigid three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Robust Cytotoxicity Screening in Drug Discovery

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Spiro compounds, with their unique and rigid three-dimensional structures, represent a promising class of molecules for developing new therapeutics, particularly in oncology.[1][2] A critical early step in the evaluation of these compounds is determining their cytotoxic potential.[3] The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for assessing in vitro cytotoxicity.[4][5]

This guide provides a detailed, experience-driven protocol for utilizing the MTT assay to evaluate the effects of novel spiro compounds on cell viability. It is designed for researchers, scientists, and drug development professionals seeking to generate accurate and reproducible data. Beyond a simple list of steps, this document explains the scientific principles and critical considerations necessary for a successful and self-validating experiment.

Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay's utility is grounded in cellular metabolism. The core principle is the enzymatic reduction of a yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) , into a purple, insoluble formazan product.[6]

This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[7] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[4] When cells are damaged by a cytotoxic compound, their metabolic activity decreases, leading to a reduced production of formazan and a corresponding decrease in the intensity of the purple color. By dissolving these formazan crystals and measuring the absorbance of the solution with a spectrophotometer, we can accurately quantify cell viability.[3]

MTT_Principle cluster_cell Viable Cell MITO {Mitochondrion | NAD(P)H-dependent Oxidoreductases} FORMAZAN Formazan (Purple, Insoluble) MITO->FORMAZAN:f0 Reduction MTT MTT (Yellow, Soluble) MTT:f0->MITO Enters Cell MTT_Workflow cluster_prep Phase 1: Cell Seeding cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Acquisition & Analysis arrow arrow P1_1 Harvest & Count Cells P1_2 Seed Cells in 96-Well Plate P1_1->P1_2 P1_3 Incubate 24h (Adhesion) P1_2->P1_3 P2_2 Treat Cells (e.g., 24-72h) P1_3->P2_2 P2_1 Prepare Serial Dilutions of Spiro Compound P2_1->P2_2 P3_1 Add MTT Reagent (Incubate 2-4h) P2_2->P3_1 P3_2 Remove Media P3_1->P3_2 P3_3 Add Solubilization Solution P3_2->P3_3 P4_1 Read Absorbance (570 nm) P3_3->P4_1 P4_2 Calculate % Viability P4_1->P4_2 P4_3 Determine IC50 Value P4_2->P4_3

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Phase 1: Cell Seeding and Preparation (Day 1)

The goal is to create a uniform monolayer of healthy, exponentially growing cells.

  • Cell Culture: Use cells in their logarithmic growth phase. This ensures optimal metabolic activity.

  • Harvest and Count: Trypsinize adherent cells or collect suspension cells. Perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate. [8] * Causality: Too few cells will result in a low signal; too many will lead to overconfluence and nutrient depletion, affecting viability independent of the test compound. 4. Plate Layout: Add 100 µL of cell suspension to each well. To mitigate the "edge effect" (uneven evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS or media and do not use them for experimental data. [8][9]5. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.

Phase 2: Treatment with Spiro Compounds (Day 2)
  • Prepare Compound Dilutions: Prepare a series of concentrations of your novel spiro compound. A common approach is a 2-fold or 10-fold serial dilution. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. [10]2. Establish Controls (Crucial for Validation):

    • Untreated Control (100% Viability): Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the spiro compound (e.g., 0.5% DMSO). This validates that the solvent itself is not causing cytotoxicity. * Blank Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance of the medium and MTT reagent. * Positive Control (Optional but Recommended): A known cytotoxic drug (e.g., Cisplatin or Doxorubicin) to confirm the assay is working correctly. [11]3. Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the spiro compound or controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The duration depends on the expected mechanism of action of the compound. [1]

Phase 3: MTT Incubation and Solubilization (Day 3-5)
  • Add MTT Reagent: After the treatment period, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [6] * Expertise Note: Serum-free medium is recommended for this step as components in serum can interfere with MTT reduction. Phenol red in media can also increase background absorbance; using phenol red-free media is best practice. 2. Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. 3. Solubilize Formazan: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well. 4. Dissolution: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals. [5]

Phase 4: Data Acquisition and Analysis
  • Measure Absorbance: Read the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (570 nm is optimal). [6][12]2. Calculate Percentage Viability:

    • First, subtract the average absorbance of the blank controls from all other readings to correct for background. [13] * Use the following formula: % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100 [13]3. Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%.

    • Plot a dose-response curve with % Cell Viability on the Y-axis and the log of the compound concentration on the X-axis.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data and calculate the precise IC₅₀ value. [14][15]

Special Considerations for Novel Spiro Compounds

When testing novel chemical entities, standard protocols may need optimization.

  • Compound Interference: Some compounds can chemically reduce MTT or absorb light at the same wavelength as formazan, leading to false results. * Validation Step: Run a control plate with your compound in cell-free medium to check for direct MTT reduction or color interference. If interference is observed, consider an alternative viability assay (e.g., SRB or CellTiter-Glo). [16][17]* Solubility: Spiro compounds can sometimes have poor aqueous solubility. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture medium. Precipitation can lead to inaccurate dosing and physical cell damage. [10]

Troubleshooting Guide

Problem Potential Cause Solution
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors.Ensure cell suspension is homogenous. Calibrate pipettes and use a multichannel pipette for reagent addition. [16]
Low Absorbance Signal Cell density is too low; Incubation time with MTT is too short.Optimize cell seeding density with a titration experiment. Increase MTT incubation time to 3-4 hours. [8][10]
High Background Absorbance Microbial contamination; Phenol red or serum interference.Practice sterile technique. Use phenol red-free and serum-free medium during the MTT incubation step. [10]
Incomplete Formazan Dissolution Insufficient solvent volume or mixing.Ensure complete removal of aqueous medium before adding DMSO. Increase mixing time on the orbital shaker.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • TFOT. (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Retrieved from [Link]

  • JoVE. (2020, December 10). Cytotoxicity Assessment of Spirocyclic Oximes. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]

  • MDPI. (2024, November 25). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. Retrieved from [Link]

  • ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]

  • PubMed. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. YouTube. Retrieved from [Link]

  • ACS Omega. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Publications. Retrieved from [Link]

  • BMG LABTECH. (2023, November 10). Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. BMG LABTECH. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, April 8). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. Retrieved from [Link]

Sources

Method

Techniques for Inducing Apoptosis with Diazaspiro Derivatives: Application Notes and Protocols

Abstract Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the targeted induction of apoptosis in malignant cells is a primary goal of modern oncology research. Diazaspiro derivatives are an emerging class of heterocyclic compounds that have demonstrated significant potential as pro-apoptotic agents.[1][2] This guide provides a comprehensive overview of the mechanisms of action for select diazaspiro compounds and offers detailed, validated protocols for their application in a research setting. We will cover experimental design, step-by-step procedures for key apoptosis assays, and guidelines for data interpretation, providing researchers with the necessary tools to effectively investigate the apoptotic potential of diazaspiro derivatives.

Mechanism of Action: How Diazaspiro Derivatives Trigger Apoptosis

The means by which diazaspiro compounds induce apoptosis can vary depending on their specific structure. However, a well-documented mechanism for certain derivatives involves the induction of DNA damage, which subsequently activates the intrinsic (mitochondrial) pathway of apoptosis.

A notable example is the 4,9-diazapyrenium derivative, 5,10-Diphenyl-4,9-dimethyl-4,9-diazapyrenium hydrogensulfate (FDAP). This compound acts as a DNA intercalator and a topoisomerase-II poison.[3] Topoisomerase-II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the complex between topoisomerase-II and DNA, FDAP prevents the re-ligation of these breaks, leading to the accumulation of significant DNA damage.[3] This damage serves as a critical stress signal, activating tumor suppressor proteins like p53.

Activated p53 transcriptionally upregulates pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family, such as Bax and Bak.[4][5] These proteins translocate to the mitochondria and induce Mitochondrial Outer Membrane Permeabilization (MOMP), a point-of-no-return in the apoptotic cascade.[6][7] MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9. Active Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[8] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[9][10]

Diazaspiro_Apoptosis_Pathway cluster_0 Cellular Exterior / Cytoplasm cluster_1 Nucleus cluster_2 Mitochondrion & Cytosol Diazaspiro Derivative Diazaspiro Derivative Topoisomerase II Topoisomerase II Diazaspiro Derivative->Topoisomerase II Inhibits DNA_Damage DNA Strand Breaks Topoisomerase II->DNA_Damage Causes p53 p53 Activation DNA_Damage->p53 Triggers Bcl2_Family Bax/Bak Activation p53->Bcl2_Family Upregulates MOMP MOMP Bcl2_Family->MOMP Induces Cyt_C Cytochrome c Release MOMP->Cyt_C Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyt_C->Apoptosome Participates in Casp9 Caspase-9 Activation Apoptosome->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway for diazaspiro-induced apoptosis.

Experimental Design and Workflow

A robust investigation into the pro-apoptotic effects of a diazaspiro derivative requires a multi-faceted approach, confirming cell death through several distinct assays. The general workflow involves treating a chosen cancer cell line with the compound and then harvesting the cells for analysis at various time points. Key endpoints include assessing plasma membrane changes (Annexin V/PI), enzymatic activity of caspases, and changes in the expression levels of key regulatory proteins.

Experimental_Workflow cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Start Select & Culture Cancer Cell Line Treatment Treat with Diazaspiro Derivative (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Adherent & Suspension Cells Treatment->Harvest AnnexinV Annexin V / PI Staining Harvest->AnnexinV CaspaseAssay Caspase Activity Assay Harvest->CaspaseAssay WesternBlot Western Blot Analysis Harvest->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry PlateReader Luminometry / Fluorometry CaspaseAssay->PlateReader Densitometry Densitometry WesternBlot->Densitometry

Caption: General experimental workflow for assessing apoptosis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This initial step is critical for ensuring reproducible results. The choice of cell line should be guided by the research question (e.g., a line known to be sensitive or resistant to DNA damaging agents).

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or MIAPaCa-2) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the diazaspiro derivative (e.g., 10 mM in DMSO). Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Note: It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the diazaspiro derivative or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). Time-course experiments are recommended to capture both early and late apoptotic events.

ParameterRecommended Condition
Cell Confluency 60-70% at time of treatment
Compound Vehicle DMSO (Final concentration <0.5%)
Controls Untreated cells, Vehicle-treated cells
Incubation Time 24 - 72 hours
Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[11][12] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).[13]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE) to preserve membrane integrity. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and 2-5 µL of Propidium Iodide (PI) solution (e.g., 1 mg/mL stock).[11][14]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[14]

PopulationAnnexin V StatusPI StatusInterpretation
Lower-Left QuadrantNegativeNegativeViable Cells
Lower-Right QuadrantPositive NegativeEarly Apoptotic Cells
Upper-Right QuadrantPositive Positive Late Apoptotic/Necrotic Cells
Upper-Left QuadrantNegativePositive Necrotic Cells
Protocol 3: Measurement of Caspase-3/7 Activity

This assay directly measures the activity of the key executioner caspases. Luminescent assays are highly sensitive and suitable for high-throughput screening.[15]

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in Protocol 1.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. This reagent typically contains a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) and luciferase.[16]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7 present.

Protocol 4: Western Blot Analysis of Key Apoptosis Markers

Western blotting allows for the qualitative and semi-quantitative analysis of specific proteins involved in the apoptotic pathway, providing deeper mechanistic insight.[9]

  • Cell Lysis: After treatment, harvest cells and wash with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[17]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting key apoptotic proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Perform densitometric analysis to quantify changes in protein levels relative to a loading control.[17]

Target ProteinExpected Change in ApoptosisRationale
Cleaved Caspase-3 Increase Marker of executioner caspase activation.[18]
Cleaved PARP (89 kDa) Increase A key substrate of Caspase-3; cleavage indicates its activation.[18]
Bcl-2 DecreaseAnti-apoptotic protein; downregulation promotes apoptosis.[4]
Bax IncreasePro-apoptotic protein; upregulation promotes apoptosis.[4]
β-Actin or GAPDH No ChangeLoading control to ensure equal protein loading across lanes.

Data Interpretation and Troubleshooting

A successful study will demonstrate a dose- and time-dependent increase in apoptotic markers. For example, treatment with an effective diazaspiro derivative should result in:

  • A significant shift of cells from the viable (Annexin V-/PI-) quadrant to the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants in flow cytometry.

  • A marked increase in luminescence in the caspase-3/7 activity assay compared to vehicle-treated controls.

  • Western blot analysis showing increased levels of cleaved Caspase-3 and cleaved PARP, alongside a potential decrease in the Bcl-2/Bax ratio.[9]

IssuePossible CauseSolution
High background in Annexin V staining Cells were harvested too harshly, causing membrane damage.Use a gentler detachment method (e.g., EDTA-based solution instead of trypsin). Ensure all buffers are cold.
No caspase activity detected Incorrect time point (too early or too late). Compound is inactive or requires higher concentration.Perform a time-course experiment (e.g., 6, 12, 24, 48h). Perform a dose-response experiment to find the optimal concentration.
Weak or no signal on Western blot Insufficient protein loaded. Poor antibody quality or incorrect dilution.Quantify protein accurately with a BCA assay. Titrate the primary antibody and use a fresh secondary antibody.
Inconsistent results between assays Apoptosis kinetics vary. Some assays measure early events (Annexin V) while others measure later events (caspase cleavage).Correlate results with time-course data. Use multiple methods to confirm the mode of cell death.[15]

References

  • Mazerska, Z., et al. (2005). Induction of apoptosis of human tumor cells by a 4,9-diazapyrenium derivative and its affects on topoisomerase-II action. Chemotherapy, 51(4), 187-96. [Link]

  • Nanjunda Swamy, S., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Bioorganic & Medicinal Chemistry Letters, 19(16), 4749-53. [Link]

  • ResearchGate. (n.d.). % Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. ResearchGate. [Link]

  • Kavková, V., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds, 53(10), 1076-1095. [Link]

  • Kavková, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Pérez-Albaladejo, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • Slastya, E. A., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [Link]

  • Alfonso, A., et al. (2010). Involvement of Caspase Activation in Azaspiracid-Induced Neurotoxicity in Neocortical Neurons. PMC. [Link]

  • Pérez-Albaladejo, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • Kulakov, I. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • Nanjunda Swamy, S., et al. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • Thiyagarajan, T., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Fuhui, W., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • ResearchGate. (n.d.). BCL-2 family proteins in apoptosis and its regulation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Caspase-3 activation activity of some representative compounds. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Czabotar, P. E., et al. (2014). Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. ResearchGate. [Link]

  • Public Library of Science. (2012). Western blot analysis of apoptotic markers. Figshare. [Link]

  • Moldoveanu, T. (2020). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. MDPI. [Link]

  • Hazra, B., et al. (2002). Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives. Cancer Letters, 188(1-2), 195-203. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Li, H., et al. (1997). Activation of Caspase-2 in Apoptosis. Harvard DASH. [Link]

  • Robert, J., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. Biochemical Pharmacology, 73(8), 1087-94. [Link]

  • Hsia, T. C., et al. (2022). Antiproliferation- and Apoptosis-Inducible Effects of a Novel Nitrated[19][19][19]Tricycle Derivative (SK2) on Oral Cancer Cells. MDPI. [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Al-Ostoot, F. H., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gold-Catalyzed Spiroketal Synthesis

Welcome to the technical support center for gold-catalyzed spiroketal synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of homogeneous gold catal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for gold-catalyzed spiroketal synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of homogeneous gold catalysis to construct complex spiroketal frameworks. As carbophilic Lewis acids, gold catalysts offer an exceptionally mild and efficient method for activating alkynes toward nucleophilic attack, making them invaluable tools in modern organic synthesis.[1][2]

This document moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of the reaction, enabling you to logically diagnose experimental issues, optimize conditions, and ultimately improve the yield and selectivity of your transformations.

Core Principles: The Gold-Catalyzed Hydroalkoxylation/Cyclization Cascade

Understanding the catalytic cycle is paramount to effective troubleshooting. The generally accepted mechanism for spiroketal formation from an alkyne-diol involves a cascade of events initiated by the coordination of the gold(I) catalyst to the alkyne.

The process can be visualized as follows:

Catalytic_Cycle cluster_cycle Catalyst [L-Au]⁺ Catalyst Pi_Complex π-Alkyne Complex (Activation) Catalyst->Pi_Complex + Alkyne-Diol Substrate Alkyne-Diol Substrate Cyclization1 First Cyclization (6-exo-dig) Pi_Complex->Cyclization1 Nucleophilic Attack (First OH) VinylGold Vinyl-Gold Intermediate Cyclization1->VinylGold Oxocarbenium Oxocarbenium Ion Intermediate VinylGold->Oxocarbenium Isomerization Cyclization2 Second Cyclization (Spiroketalization) Oxocarbenium->Cyclization2 Nucleophilic Attack (Second OH) Product_Complex Gold-Spiroketal Complex Cyclization2->Product_Complex Product_Complex->Catalyst Protodeauration Product Spiroketal Product Product_Complex->Product - Product Proton_Source Proton Source (e.g., MeOH, H₂O) Proton_Source->Product_Complex + H⁺

Caption: Generalized catalytic cycle for gold(I)-catalyzed spiroketal synthesis.

The cycle begins with the coordination of the cationic gold(I) species to the alkyne, enhancing its electrophilicity. This "activation" facilitates the intramolecular nucleophilic attack by one of the pendant hydroxyl groups.[3][4] This is typically a 6-exo-dig cyclization, which forms a vinyl-gold intermediate. This species can then isomerize to an oxocarbenium ion, which undergoes a second, rapid cyclization by the remaining hydroxyl group to form the spiroketal ring system.[3][4] The final step is protodeauration, which releases the spiroketal product and regenerates the active gold catalyst.

Troubleshooting Guide

This section addresses the most common issues encountered during gold-catalyzed spiroketal synthesis in a practical question-and-answer format.

Troubleshooting_Flowchart Start Experiment Outcome LowYield Low or No Yield Start->LowYield PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity SideProducts Side Product Formation Start->SideProducts SM_Consumed Is Starting Material Consumed? LowYield->SM_Consumed LigandIssue Cause: Insufficient Steric/Electronic Control PoorSelectivity->LigandIssue TempIssue Cause: High Reaction Temperature PoorSelectivity->TempIssue CheckSideProducts Action: Analyze crude mixture (NMR, MS) to identify byproducts. SideProducts->CheckSideProducts SM_Consumed->SideProducts Yes CatalystIssue Cause: Catalyst Inactivity or Decomposition SM_Consumed->CatalystIssue No ConditionsIssue Cause: Sub-optimal Conditions SM_Consumed->ConditionsIssue Partially CheckPurity Action: Verify purity of reagents & solvents. Remove halides/bases. CatalystIssue->CheckPurity CheckCatalyst Action: Use fresh catalyst. Ensure proper activation (if using Ag salt). CatalystIssue->CheckCatalyst ScreenConditions Action: Screen temperature, solvent polarity, and catalyst loading. ConditionsIssue->ScreenConditions ScreenLigands Action: Screen ligands (e.g., bulky NHCs vs. phosphines). LigandIssue->ScreenLigands LowerTemp Action: Lower reaction temp (e.g., RT to 0 °C or -40 °C). TempIssue->LowerTemp

Caption: A decision-making flowchart for troubleshooting common experimental issues.

Q1: My reaction shows very low or no conversion. What is the primary cause?

A1: Low conversion is most often linked to the health of your catalytic system. Gold catalysts, particularly the cationic species required for alkyne activation, are sensitive to deactivation.

  • Catalyst Poisoning: This is the most frequent culprit. Cationic gold catalysts are soft Lewis acids and can be readily poisoned by impurities.

    • Halides: Residual chloride or bromide from starting materials or solvents can coordinate strongly to the gold center, rendering it inactive. If you are using a silver salt (e.g., AgSbF₆, AgOTf) to generate the active catalyst from a chloride precatalyst like (Ph₃P)AuCl, stoichiometric amounts of halide impurities can completely halt catalysis.

    • Basic Impurities: Amines or other basic functional groups can compete with the alkyne for coordination to the gold center.[5]

    • Solution: Ensure all starting materials are highly pure. Use freshly distilled, anhydrous, and deoxygenated solvents. Passing solvents through a plug of activated alumina can remove trace impurities.[6]

  • Catalyst Decomposition: Under certain conditions, especially at elevated temperatures or if impure reagents are used, the active Au(I) or Au(III) species can be reduced to form inactive gold nanoparticles (Au(0)).[6][7] This is often accompanied by a color change in the reaction mixture to purple, black, or a mirror-like film on the flask.

    • Solution: Use robust ligands, such as bulky N-heterocyclic carbenes (NHCs), which are known to stabilize the gold center.[8] Run the reaction at the lowest effective temperature.

  • Inefficient Catalyst Activation: When using a two-component system like [Au(L)Cl]/AgX, incomplete removal of the chloride by the silver salt will result in a low concentration of the active cationic catalyst.

    • Solution: Ensure your silver salt is fresh and has been stored properly. Sometimes, a slight excess (1.05-1.1 eq) of the silver salt can be beneficial, but be aware that excess silver can sometimes catalyze side reactions.

Q2: The reaction works, but the yield is moderate and I observe several side products. How can I improve the selectivity for the spiroketal?

A2: The formation of side products indicates that alternative reaction pathways are competing with the desired spiroketalization cascade.

  • Furan Formation: A common side reaction is the elimination of water after the initial cyclization to form a furan byproduct, particularly from homopropargylic alcohol substrates.[9]

    • Causality: This pathway is often favored under more acidic conditions or at higher temperatures. The choice of solvent can also play a critical role.

    • Solution: Using an alcohol solvent like methanol can help suppress furan formation.[9] The alcohol can reversibly intercept carbenium intermediates, guiding the reaction toward the desired spiroketal pathway. Lowering the reaction temperature is also highly effective.

  • Incomplete Cyclization: You may isolate the product of the first cyclization (a dihydrofuran or dihydropyran derivative) without the subsequent spiroketalization.

    • Causality: This can happen if the second hydroxyl group is too sterically hindered or if its nucleophilicity is low. It may also indicate that the energy barrier for the second cyclization is too high under the current conditions.

    • Solution: Sometimes, simply extending the reaction time or slightly increasing the temperature can drive the reaction to completion. In more stubborn cases, a substrate modification to reduce steric hindrance near the second nucleophile may be necessary. Using protecting groups that can be removed in situ to reveal the second nucleophile at the right moment is an advanced strategy.[10][11]

Q3: I've formed the spiroketal, but as a 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Controlling diastereoselectivity is a central challenge in spiroketal synthesis. The stereochemical outcome is determined during the second cyclization step and is highly influenced by the catalyst's ligand sphere and the reaction conditions.

  • Ligand Effects: The steric and electronic properties of the ligand attached to the gold center are the most powerful tool for inducing diastereoselectivity.

    • Causality: Bulky ligands create a defined chiral or sterically hindered pocket around the metal center. This forces the substrate to adopt a specific conformation during the second ring closure, favoring attack from one face and leading to a single diastereomer.[12][13] N-heterocyclic carbene (NHC) ligands (e.g., IPr, IAd) are often more effective at this than simple phosphine ligands.[8]

    • Solution: Screen a variety of ligands. A good starting point is to compare a standard phosphine (e.g., PPh₃, JohnPhos) with a bulky NHC (e.g., IPr). The optimal ligand is highly substrate-dependent.

  • Temperature: Lowering the reaction temperature often leads to a significant increase in diastereoselectivity.

    • Causality: At higher temperatures, there is enough thermal energy to overcome the small energetic differences between the transition states leading to the different diastereomers. At lower temperatures, the reaction will preferentially proceed through the lowest energy transition state, enhancing selectivity.[14]

    • Solution: If your reaction proceeds at room temperature, try running it at 0 °C or even -40 °C.[12] While the reaction rate will decrease, the improvement in selectivity can be dramatic.

Catalyst & Conditions Comparison

ParameterOption 1Option 2Option 3Rationale & Key Considerations
Gold Precursor AuCl or AuCl₃(Ph₃P)AuCl(IPr)AuClAuCl is simple and effective for some substrates.[10][11] AuCl₃ can act as a precatalyst but may lead to different reactivity.[8] Ligated Au(I) complexes are generally preferred for fine-tuning.
Activation NoneAgSbF₆ or AgOTfAgOTf or AgBF₄A silver salt is required to abstract the chloride and generate the active cationic [L-Au]⁺ species. The choice of counter-anion (SbF₆⁻, OTf⁻) is crucial; weakly coordinating anions are essential for high catalytic activity.[2][15]
Ligand Type N/APhosphine (e.g., PPh₃)NHC (e.g., IPr)Phosphines are classic ligands, but NHCs often offer superior stability and steric bulk, which can enhance both yield and diastereoselectivity.[8][13]
Solvent Dichloromethane (DCM)TolueneMethanol (MeOH)DCM is a common, non-coordinating solvent. Toluene can be useful for higher temperature reactions. Protic solvents like MeOH can suppress side reactions like furan formation.[9]
Temperature Room Temp (20-25°C)0 °C-40 °C to -78 °CLower temperatures almost always improve diastereoselectivity.[12] The optimal temperature is a balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q: What is the difference between using a Au(I) and a Au(III) catalyst? A: The vast majority of these reactions are catalyzed by Au(I) species. Au(I) complexes are typically linear and two-coordinate, acting as soft, carbophilic π-acids to activate the alkyne.[2] Au(III) salts like AuCl₃ are sometimes used as precatalysts, and it is often presumed they are reduced in situ to the active Au(I) species. However, Au(III) can exhibit different reactivity and may promote alternative reaction pathways. For predictable and tunable results, a well-defined Au(I) complex with a specific ligand is almost always the better choice.[8]

Q: My substrate has multiple alkynes/alcohols. How can I control regioselectivity? A: Controlling regioselectivity in complex substrates is a significant challenge. One of the most elegant strategies is the use of a temporary protecting group to "mask" a competing nucleophile. For example, a diol can be protected as an acetonide. The free hydroxyl group performs the first cyclization. The mildly acidic conditions of the reaction can then cleave the acetonide in situ, revealing the second hydroxyl group at the precise moment it is needed for the spiroketalization step. This approach ensures a stepwise, controlled reaction cascade.[3][10][11]

Q: Are there any best practices for setting up the reaction to ensure reproducibility? A: Absolutely.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative deactivation of the catalyst and potential side reactions with sensitive substrates.

  • High-Purity Reagents: Use freshly purified or purchased anhydrous solvents. Ensure starting materials are free from impurities, especially halides.

  • Order of Addition: When using a silver salt activator, a common procedure is to stir the gold precatalyst (e.g., (IPr)AuCl) and the silver salt (e.g., AgOTf) together in the solvent for a short period (10-15 min) in the dark to allow for complete salt metathesis. The resulting silver chloride precipitate is often filtered off before adding the substrate, though many procedures add the substrate directly.

Example Experimental Protocol

This protocol is a general guideline adapted from literature procedures for the synthesis of an unsaturated spiroketal.[9][10]

Synthesis of Unsaturated Spiroketal via AuCl Catalysis

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne-diol substrate (1.0 eq).

  • Inerting: Seal the flask with a septum, and purge with dry nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a substrate concentration of approximately 0.02 M.

  • Catalyst Addition: To this solution, add gold(I) chloride (AuCl, 0.05 eq, 5 mol%) as a solid in one portion under a positive flow of nitrogen.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction mixture may turn from colorless to a darker color (yellow, brown, or black).[9]

  • Workup: Upon completion (typically 2-6 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure spiroketal product.

References

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(19), 5320–5323. [Link]

  • Wang, Y.-M., & Toste, F. D. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 926–940. [Link]

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. ACS Publications. [Link]

  • Sharma, K. (2022). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Letters in Organic Chemistry, 19(9), 725–730. [Link]

  • Hwang, G.-S., & Rainier, J. D. (2023). Synthesis of Rhodocorane L Using Gold-Catalyzed Dearomative Spirocyclization. Organic Letters, 25(27), 5038–5042. [Link]

  • Liang, M., Zhang, S., Jia, J., Tung, C.-H., Wang, J., & Xu, Z. (2017). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Organic Letters, 19(9), 2446–2449. [Link]

  • Sharma, K. (2022). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Bentham Science. [Link]

  • Cheong, J. A., & Dudley, G. B. (2010). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry, 8(20), 4511–4525. [Link]

  • Poh, J. S., Chee, S. W., & Tan, S. M. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]

  • Zuccaccia, C., Belanzoni, P., & Macchioni, A. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 10(10), 1210. [Link]

  • Asiri, A. M., & Hashmi, A. S. K. (Eds.). (2019). Gold Catalysis: Fundamentals and Recent Developments. ACS Symposium Series. [Link]

  • Urgošík, D., et al. (2024). Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions. Communications Chemistry, 7(1), 1-11. [Link]

  • Wang, Z.-X., et al. (2016). Utility of Ligand Effect in Homogenous Gold Catalysis: Enabling Regiodivergent π-Bond-Activated Cyclization. Journal of the American Chemical Society, 138(16), 5238–5241. [Link]

  • Di Mola, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3326–3331. [Link]

  • Lanza, C., et al. (2024). Hydrophenoxylation of alkynes by gold catalysts: a mini review. Journal of Molecular Modeling, 30(10), 289. [Link]

  • Sherry, B. D., & Toste, F. D. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 585–590. [Link]

  • Li, Z., Brouwer, C., & He, C. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 945–969. [Link]

  • Zuccaccia, C., et al. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Padua Research Archive. [Link]

  • Toste, F. D. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. eScholarship, University of California. [Link]

  • Holsworth, D. D., & Smith, A. B. (2014). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 16(6), 1642–1645. [Link]

  • Hashmi, A. S. K., & Rudolph, M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(22), 6196–6208. [Link]

  • ResearchGate. (n.d.). (PDF) Gold-Catalysed Reactions. ResearchGate. [Link]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(9), 3326–3407. [Link]

  • Munoz-Herranz, M., Adrio, J., Carretero, J. C., & Echavarren, A. M. (2005). Ligand effects in gold- and platinum-catalyzed cyclization of enynes: Chiral gold complexes for enantioselective alkoxycyclization. Organometallics, 24(6), 1293–1300. [Link]

  • Brown, C. J., Bergman, R. G., & Raymond, K. N. (2011). Hydroalkoxylation Catalyzed by a Gold(I) Complex Encapsulated in a Supramolecular Host. Journal of the American Chemical Society, 133(19), 7358–7360. [Link]

  • Ujaque, G., et al. (2021). Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. Molecules, 26(11), 3317. [Link]

  • Zhang, Y., & Zhang, J. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Molecules, 28(18), 6619. [Link]

  • Deng, Y., & Smith, A. B. (2021). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society, 143(3), 1598–1605. [Link]

  • Ujaque, G., et al. (2018). The preference for dual-gold(i) catalysis in the hydro(alkoxylation vs. phenoxylation) of alkynes. Organic & Biomolecular Chemistry, 16(33), 6046–6054. [Link]

  • Zhang, J., et al. (2026). Hydrogen bonding-enabled gold catalysis: ligand effects in gold-catalyzed cycloisomerization of 1,6-enynes in hexafluoroisopropa. Chemical Science. [Link]

  • Smith, T. A. D., & O'Brien, P. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 513–542. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Welcome to the technical support center for the purification of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable spirocyclic scaffolds. The unique structural features of these compounds, particularly the presence of two basic nitrogen atoms and a spirocyclic core, often present specific challenges that require tailored purification strategies.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Section 1: Initial Assessment & Common Purification Hurdles
Q1: My initial crude product of a 1-Oxa-4,9-diazaspiro[5.5]undecane derivative shows multiple spots on TLC, and I'm not sure what they are. Where do I start?

A1: An effective purification strategy begins with understanding your impurity profile. For this class of compounds, impurities typically arise from unreacted starting materials, reagents, or reaction by-products.

Causality & Actionable Insights:

  • Unreacted Starting Materials: Key starting materials, such as N-Boc-piperidone or various arylamines, are common culprits.[1] These are often less polar than your highly functionalized product.

  • Reagents: Reagents from preceding steps, like acylation or cyclization reagents, can persist. For example, residual acyl halides or their hydrolyzed carboxylic acid forms might be present.

  • By-products: Incomplete cyclization can leave behind linear amino alcohol precursors. Over-alkylation at the nitrogen positions is also a possibility if those steps are part of your synthesis.[2]

Recommended First Steps:

  • Characterize the Crude Mixture: Run a preliminary ¹H NMR and LC-MS on your crude material. This can often provide immediate clues about the major components.

  • TLC Analysis with Visualization: Use multiple visualization techniques for your TLC plates. In addition to UV, use stains like potassium permanganate (for oxidizable groups) or ninhydrin (specific for primary/secondary amines) to differentiate between impurity types.[2]

Section 2: Troubleshooting Chromatographic Purification

The basic nature of the two nitrogen atoms in the 1-Oxa-4,9-diazaspiro[5.5]undecane core is the primary cause of most chromatographic issues on standard silica gel.

Q2: My compound is streaking badly on my silica gel TLC plate and column. How can I get sharp bands?

A2: Streaking is a classic sign of strong, undesirable interactions between the basic amine functionalities and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to poor separation and low recovery.

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic silica surface. Add a small amount of a basic modifier to your mobile phase.[3][4]

    • Triethylamine (Et₃N): Typically, 0.5-2% (v/v) is added to the eluent system (e.g., Ethyl Acetate/Heptane).

    • Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol/Ammonia).

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[3]

    • Reverse-Phase Chromatography (C18): If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% TFA or formic acid) can be highly effective.[5]

Table 1: Troubleshooting Common Column Chromatography Issues
IssuePlausible CauseRecommended Solution
Severe Streaking/Tailing Strong interaction of basic nitrogens with acidic silica gel.Add 1% triethylamine or ammonia to the eluent.[3] Alternatively, switch to a neutral or basic alumina column.
Compound Won't Elute Compound is too polar for the chosen eluent system, or is irreversibly adsorbed onto the silica.Increase eluent polarity drastically (e.g., switch from EtOAc/Heptane to DCM/MeOH). If still retained, consider reverse-phase HPLC.[3]
Poor Separation Compound and key impurity have very similar polarities.Optimize the eluent system with a gradient elution.[6] If separation is still poor, recrystallization or preparative HPLC may be necessary.
Low Mass Recovery Irreversible adsorption onto the column.Use a less acidic stationary phase (e.g., alumina) or pre-treat the silica by flushing with eluent containing a basic modifier before loading the sample.
Section 3: Leveraging Non-Chromatographic Techniques

For many diazaspiro[5.5]undecane derivatives, especially at later stages of purification or on a larger scale, non-chromatographic methods are indispensable.

Q3: Column chromatography is giving me low yield, and the process is not scalable. What are my alternatives?

A3: Acid-base extraction and crystallization are powerful, scalable techniques that exploit the chemical properties of your target molecule.

1. Acid-Base Liquid-Liquid Extraction (LLE): This technique is ideal for removing non-basic (neutral or acidic) impurities. The principle relies on converting the basic amine into a water-soluble salt.[7][8][9]

  • Mechanism: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), your basic diazaspiro-compound will be protonated to form an ammonium salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate your compound, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.[8][10]

2. Recrystallization: If your compound is a solid, recrystallization can be an exceptionally effective method for achieving high purity, often exceeding 98-99%.[6][11] The success of this technique is highly dependent on finding the right solvent system.

  • Principle: A suitable solvent will dissolve your compound completely at high temperatures but have very low solubility for it at low temperatures.[12][13][14] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol 1: General Recrystallization Solvent Screening
  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water) dropwise at room temperature until the solid is just covered. Observe solubility.

  • Heating: If the solid is not soluble at room temperature, heat the test tube gently (e.g., in a warm water bath) and observe. A good candidate solvent will dissolve the solid upon heating.[6]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields a high quantity of crystalline solid.[12]

  • Scale-Up: Once an effective solvent or solvent pair is identified, perform the recrystallization on a larger scale using the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

Q4: My compound is a racemic mixture. How can I separate the enantiomers?

A4: The separation of enantiomers requires a chiral environment. For spirocyclic amines, preparative Supercritical Fluid Chromatography (SFC) is often the method of choice in the pharmaceutical industry.[15][16]

  • Why SFC? SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[17] This leads to faster separations and a significant reduction in the consumption of organic solvents compared to traditional chiral HPLC.[15][16]

  • Methodology: The separation is performed on a chiral stationary phase (CSP), such as those based on derivatized cellulose or amylose.[18] A polar organic co-solvent (modifier) like methanol or ethanol, often with a basic additive, is used to modulate retention and improve peak shape.[17][18]

Section 4: Visualization of Purification Workflow

A logical approach is key to selecting the most efficient purification strategy. The following diagram outlines a decision-making workflow.

Diagram 1: Purification Strategy Decision Tree

Purification_Workflow Purification Strategy Decision Tree for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives A Crude Product (Post-Reaction Workup) B Is the major impurity non-basic? A->B C Perform Acid-Base Liquid-Liquid Extraction B->C Yes D Is the product a solid? B->D No C->D E Attempt Recrystallization D->E Yes H Perform Column Chromatography (Silica + Base or Alumina) D->H No F Is purity >95%? E->F F->H No (impurities remain) I Is the product a racemate needing separation? F->I Yes G Final Product H->F I->G No (Achiral or Enantiopure) J Perform Preparative Chiral SFC/HPLC I->J Yes J->G

Caption: A decision workflow for selecting the appropriate purification method.

References
  • US4661634A - Removal of impurities from amines - Google Patents. (n.d.).
  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com . (n.d.). Study.com. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia . (n.d.). Wikipedia. [Link]

  • Recrystallization1 . (n.d.). Unknown Source. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies . (2025, September 2). Sulzer. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace . (n.d.). SciSpace. [Link]

  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology . (2025, March 13). Pharmaceutical Technology. [Link]

  • Amine workup : r/Chempros - Reddit . (2024, March 12). Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . (n.d.). Mettler Toledo. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives . (n.d.). ACS Publications. [Link]

  • Why Amine Filtration is Crucial in Petrochemical Gas Processing . (n.d.). Brother Filtration. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen . (2015, October 28). IntechOpen. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate . (2019, November 13). ResearchGate. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts . (2021, March 5). Chemistry LibreTexts. [Link]

  • Liquid/liquid Extraction . (n.d.). Unknown Source. [Link]

  • New insights into supercritical fluid chromatography for chiral separations - RSC Publishing . (n.d.). Royal Society of Chemistry. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate . (n.d.). ResearchGate. [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography . (2024, June 12). Chromatography Today. [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development . (2016, April 30). American Pharmaceutical Review. [Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones . (2017, June 1). ACS Publications. [Link]

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD - Shimadzu . (n.d.). Shimadzu. [Link]

  • Activated Carbon For Amine MDEA DEA Filtration - Heycarbons . (n.d.). Heycarbons. [Link]

  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed . (2013, October 4). PubMed. [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Guide for crystallization . (n.d.). Unknown Source. [Link]

  • HPLC Troubleshooting Guide . (n.d.). Unknown Source. [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate . (2025, December 10). ResearchGate. [Link]

  • ChemInform Abstract: SYNTHESIS AND PHARMACOLOGICAL SCREENING OF CERTAIN SPIRO COMPOUNDS. PART 3 - R Discovery . (1977, May 24). R Discovery. [Link]

  • HPLC Troubleshooting Guide . (n.d.). Regis Technologies. [Link]

  • Crystallization - Organic Chemistry at CU Boulder . (n.d.). University of Colorado Boulder. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group . (n.d.). Rhenium Group. [Link]

  • Crystallization of Organic Compounds . (n.d.). Wiley. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Crystallization of Organic Compounds . (n.d.). Wiley. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications . (2019, November 19). ACS Publications. [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives . (2014, March 7). PubMed. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stereoselectivity in Spiroketal Formation

Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with stereocontrol during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with stereocontrol during spiroketalization.

Spiroketals are privileged scaffolds in natural products and pharmaceuticals. However, their synthesis is frequently plagued by epimerization, poor diastereoselectivity, and unintended equilibration. This guide dissects the causality behind these issues and provides field-proven, self-validating protocols to restore stereochemical control.

Core Principles: The Anomeric Effect & Reaction Control

The stereochemical outcome of a spiroketalization reaction is governed by a delicate interplay between kinetic accessibility and thermodynamic stability. The dominant thermodynamic driving force in these systems is the anomeric effect . This stereoelectronic phenomenon describes the preference for an electronegative substituent (like a ring oxygen) to occupy an axial position. This orientation allows for a stabilizing hyperconjugative interaction between the oxygen lone pair ( nO​ ) and the antibonding orbital ( σC−O∗​ ) of the adjacent carbon-oxygen bond.

When synthesizing non-anomeric spiroketals (where the oxygen is forced into an equatorial position), standard acid-catalyzed conditions will invariably fail, leading to the thermodynamically favored anomeric epimer. For a comprehensive structural review, see1.

AnomericEffect Equatorial Equatorial Isomer Sterically favored Stereoelectronically disfavored Axial Axial (Anomeric) Isomer Sterically disfavored Stereoelectronically favored Equatorial->Axial Acid-catalyzed Equilibration Hyperconjugation Hyperconjugation Hyperconjugation->Axial Stabilizes

Caption: Thermodynamic equilibration favoring the axial isomer via anomeric hyperconjugation.

Diagnostic Logic & Troubleshooting Workflow

Before altering your experimental conditions, use the following diagnostic workflow to determine whether your target requires thermodynamic or kinetic control.

Workflow Start Analyze Target Spiroketal CheckStability Is it the Thermodynamic (Anomeric) Isomer? Start->CheckStability Thermo Use Thermodynamic Control (Brønsted Acid, RT/Heat) CheckStability->Thermo Yes Kinetic Use Kinetic Control (Lewis Acid, -78°C) CheckStability->Kinetic No (Non-anomeric) Equilibrate Epimerization Issue? Check Solvent/Acid Strength Thermo->Equilibrate Chelation Poor Selectivity? Try Ti(O-iPr)4 Chelation Kinetic->Chelation

Caption: Diagnostic workflow for selecting spiroketalization conditions based on target stability.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed cyclization exclusively yields the anomeric spiroketal, but I need the non-anomeric epimer. How do I bypass this thermodynamic preference? A1: Standard acid-catalyzed cyclization of dihydroxy ketones inherently funnels the reaction down the energy gradient to the most stable isomer. To obtain the less stable non-anomeric spiroketal, you must utilize strict kinetic control. This involves lowering the temperature (e.g., -78 °C) and using specific multidentate Lewis acids or epoxide-opening strategies that prevent reversible oxonium ion formation. For computational insights into mapping these energy landscapes, refer to the 2.

Q2: I am attempting a kinetically controlled spirocyclization, but I am still observing epimerization to the thermodynamic product over time. What is causing this? A2: Epimerization under kinetic conditions is almost always caused by trace Brønsted acid generation or elevated temperatures allowing reversible ring-opening. If you are using a Lewis acid like BF3​⋅OEt2​ , trace water in your solvent will generate HF, which catalyzes thermodynamic equilibration. Ensure your solvent is strictly anhydrous. Alternatively, switch to an alcohol-induced spirocyclization (e.g., MeOH-induced epoxide opening) which operates without strong acid, completely shutting down the reverse reaction pathway.

Q3: Can I use Lewis acids to actively dictate stereocontrol rather than just acting as a generic catalyst? A3: Yes. Multidentate Lewis acids, particularly Ti(O-iPr)4​ , can be used to form a noncovalent tether between an epoxide electrophile and a side-chain nucleophile. This pre-organizes the transition state and delivers the nucleophile to a specific face of the anomeric carbon, yielding retention products that are otherwise contrathermodynamic. This specific methodology is detailed in3.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step ensures that if a failure occurs, the point of failure can be easily isolated.

Protocol A: Thermodynamically Controlled Equilibration (Anomeric Product)

Mechanism of Action: Utilizing a reversible Brønsted acid allows the system to continuously open and close via an oxonium ion intermediate until it reaches the lowest energy state (maximized hyperconjugation).

  • Preparation: Dissolve the dihydroxy ketone precursor in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) (0.1 equiv). Causality: CSA is a mild Brønsted acid; it is strong enough to initiate oxonium formation but mild enough to avoid degrading sensitive functional groups.

  • Equilibration: Stir the reaction at room temperature for 12–24 hours. Self-Validation Step: Monitor by TLC. You will initially see multiple kinetic intermediates. The reaction is complete only when these spots converge into a single major spot (the thermodynamic sink).

  • Quench: Add saturated aqueous NaHCO3​ to neutralize the acid. Causality: Neutralization freezes the equilibrium, preventing any structural shifts during concentration.

  • Isolation: Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Kinetically Controlled Ti(O-iPr)4​ -Mediated Spirocyclization (Non-Anomeric Product)

Mechanism of Action: The titanium center chelates both the epoxide oxygen and the pendant hydroxyl, directing intramolecular attack strictly from one face before any equilibration can occur. For broader applications of this strategy, see4.

  • Preparation: Dissolve the glycal epoxide precursor in strictly anhydrous DCM (0.05 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress the activation energy required for the reverse (ring-opening) reaction.

  • Chelation: Add Ti(O-iPr)4​ (2.0 equiv) dropwise. Causality: Using an excess (rather than catalytic amounts) ensures immediate and complete chelation without relying on catalyst turnover, which could introduce delays and allow background epimerization.

  • Cyclization: Slowly warm the reaction to 0 °C over 2 hours.

  • Quench & Purification: Quench with saturated aqueous NH4​Cl at 0 °C. Extract with DCM and purify rapidly via silica gel chromatography. Self-Validation Step: Deactivate the silica gel with 1% Et3​N prior to loading. Causality: Standard silica is slightly acidic and can cause on-column epimerization of your hard-won kinetic product.

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes based on the chosen reaction environment. Use this to benchmark your experimental results.

Reaction ConditionControl TypePrimary Driving ForceTypical Diastereomeric Ratio (dr)Target Product
CSA, DCM, RT ThermodynamicAnomeric Effect (Hyperconjugation)>95:5 (Anomeric)Thermodynamically stable epimer
Ti(O-iPr)4​ , DCM, -78 °C KineticChelation-directed attack>90:10 (Non-anomeric)Kinetically accessible epimer
MeOH, -78 °C to RT KineticTrans-diaxial epoxide opening80:20 to 95:5Inversion spiroketal
BF3​⋅OEt2​ , THF, 0 °C Mixed / EquilibrationLewis acid activationVariable (often epimerizes)Substrate-dependent

References

  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide Source: Benchchem URL
  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies Source: ACS Publications URL
  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)
  • Source: PubMed Central (PMC)

Sources

Optimization

challenges in the scale-up synthesis of diazaspiro compounds

Welcome to the Process Chemistry Support Center for Diazaspiro Compounds . Diazaspiro compounds, such as diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes, are highly prized in medicinal chemistry as rigid, sp³-rich bio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for Diazaspiro Compounds .

Diazaspiro compounds, such as diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes, are highly prized in medicinal chemistry as rigid, sp³-rich bioisosteres for piperazines and piperidines. However, translating these highly strained, polar scaffolds from milligram-scale discovery to kilogram-scale manufacturing introduces severe bottlenecks.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond superficial fixes. Here, we analyze the thermodynamic and kinetic causality behind scale-up failures—such as thermal runaway, strain-induced ring-opening, and purification bottlenecks—and provide self-validating protocols to ensure your process is robust, scalable, and safe.

Diagnostic Troubleshooting Logic

Before altering your synthetic route, use the diagnostic logic below to isolate the root cause of your scale-up failure.

G Start Scale-Up Issue Detected Q1 Is the issue yield drop during deprotection? Start->Q1 Q2 Is the issue thermal runaway during cyclization? Q1->Q2 No A1 Switch to Anhydrous TFA (Avoid HCl) Q1->A1 Yes Q3 Is the issue purification of polar intermediates? Q2->Q3 No A2 Implement Continuous Flow or CSTR Q2->A2 Yes A3 Perform Salt Screen (e.g., Fumarate/Mesylate) Q3->A3 Yes

Diagnostic flowchart for troubleshooting diazaspiro scale-up syntheses.

Troubleshooting Guides & FAQs

FAQ 1: Why does my 2,6-diazaspiro[3.3]heptane core degrade during Boc deprotection at scale?

The Causality: The spiro[3.3] system possesses significant angle strain. In batch scale-up, chemists often use aqueous HCl or methanolic HCl at elevated temperatures to drive the deprotection of Boc groups to completion. However, once the azetidine nitrogen is protonated, the electron-withdrawing effect exacerbates the ring strain. The highly strained intermediate becomes highly susceptible to nucleophilic attack by water or chloride ions, leading to irreversible ring-opening. Research explicitly notes that 2,6-diazaspiro[3.3]heptane compounds undergo ring opening upon treatment with HCl, making trifluoroacetic acid (TFA) the preferred and safest method for deprotection[1].

Quantitative Comparison of Deprotection Reagents:

ReagentRing-Opening RiskExotherm PotentialByproduct RemovalScale-Up Suitability
HCl (Aqueous) HighLowEasy (Phase split)Poor (Core degradation)
HCl in MeOH/Dioxane Moderate-HighModerateEasy (Evaporation)Moderate (Requires strict temp control)
TFA in DCM LowModerateModerate (Co-evaporation)Excellent (High yield, intact core)
TMSOTf / 2,6-Lutidine Very LowHighDifficult (Chromatography)Poor (Cost & Purification)

Self-Validating Protocol: Anhydrous TFA-Mediated Boc-Deprotection

  • Dissolution: Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane in anhydrous dichloromethane (DCM, 10 volumes). Causality: Strict anhydrous conditions prevent water from acting as a nucleophile on the strained azetidine ring.

  • Controlled Addition: Cool the reactor to 0 °C. Add TFA (5–10 equiv) dropwise over 45 minutes. Causality: The deprotection is exothermic. Rapid addition causes localized hot spots, which provide the activation energy required for strain-release degradation.

  • Reaction Hold (IPC): Stir at 15–20 °C for 4 hours. Self-Validation: Monitor the reaction via LC-MS. Do not exceed 25 °C to force completion. If starting material persists (>2%), add 2 additional equivalents of TFA and extend the hold time.

  • Azeotropic Removal: Concentrate the mixture under vacuum below 30 °C. Co-evaporate with toluene (3 × 5 volumes). Causality: Toluene forms an azeotrope with TFA, ensuring complete acid removal without requiring an aqueous basic workup, which often results in severe product loss due to the extreme water solubility of the free spiro-diamine.

FAQ 2: How can I safely scale up the cyclization of highly strained spiro[3.3]heptanes without thermal runaway?

The Causality: Forming the spiro center via [2+2] cycloadditions (e.g., using dichloroketene) or double-alkylations is entropically unfavorable and kinetically slow[2]. In batch reactors, poor mixing and limited heat transfer cause reactive intermediates to pool. When the reaction finally initiates, the accumulated intermediates react simultaneously, causing a dangerous thermal runaway, polymerization, and a massive drop in yield.

The Solution: Transitioning to continuous flow chemistry is the most effective mitigation strategy. Flow reactors provide superior mass and heat transfer, preventing intermediate pooling. For example, the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from highly strained azabicyclo[1.1.0]butyl intermediates has been successfully achieved using a robust, flow-technology-assisted protocol[3].

Flow PumpA Pump A: Azabicyclo[1.1.0]butane in THF Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Nucleophile + Base in THF PumpB->Mixer Reactor Residence Time Coil (60 °C, 5 min) Mixer->Reactor Quench In-line Quench (Aqueous Buffer) Reactor->Quench Collect Product Collection (Diazaspiroheptane) Quench->Collect

Continuous flow reactor setup for the strain-release synthesis of spiroheptanes.
FAQ 3: What are the most reliable chromatography-free purification methods for highly polar diazaspiro intermediates?

The Causality: Diazaspiro compounds generally lack strong UV chromophores and are highly water-soluble. At the kilogram scale, traditional silica gel chromatography becomes blind (undetectable by standard UV detectors) and economically prohibitive due to massive solvent consumption.

The Solution: Reactive crystallization via salt formation. By screening pharmaceutically acceptable acids, you can precipitate the product directly from the organic phase, leaving impurities in the mother liquor. For instance, scale-up preparations of 2,7-diazaspiro[3.5]nonane derivatives have successfully utilized sesquifumaric acid to isolate highly crystalline, stable solid forms (e.g., Form D)[4].

Self-Validating Protocol: Reactive Crystallization of Diazaspiro Fumarate Salts

  • Solvent Selection: Dissolve the crude diazaspiro free base in a 9:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) (10 volumes) at 50 °C. Causality: EtOAc acts as an anti-solvent for the salt, while EtOH ensures the fumaric acid remains fully solvated until the ionic interaction occurs.

  • Acid Addition: Prepare a 1.5 M solution of fumaric acid (1.5 equiv for a sesquifumarate salt) in EtOH. Add this dropwise to the reactor over 1 hour. Causality: Slow addition controls the supersaturation curve, promoting the growth of large, easily filterable crystals rather than an amorphous, sticky precipitate.

  • Seeding and Cooling (IPC): Seed the reactor with 1 wt% of pure Form D crystals and initiate a controlled cooling ramp to 5 °C at a rate of 0.5 °C/min. Self-Validation: Sample the mother liquor and analyze via quantitative NMR or HPLC. The concentration of the API should drop below 2 mg/mL. If it is higher, hold the temperature at 5 °C for an additional 4 hours to maximize recovery.

  • Isolation: Filter the slurry and wash the wet cake with cold EtOAc (2 volumes). Dry under vacuum at 45 °C. Causality: Drying above 50 °C may induce an unwanted polymorphic transition or thermal degradation of the salt[4].

FAQ 4: How can I efficiently scale up the synthesis of unsymmetrical diazaspiro lactams?

The Causality: Attempting direct cyclization to form unsymmetrical spiro systems often yields poor regioselectivity and complex mixtures. A more strategic, scalable approach relies on utilizing symmetrical starting materials and breaking the symmetry via a predictable rearrangement.

The Solution: The Beckmann rearrangement is highly reliable for this purpose. For example, the scale-up synthesis of 6-azaspiro[4.5]decan-7-one begins with the oximation of the commercially available, symmetrical spiro[4.5]decan-6-one, followed by a Beckmann rearrangement to form the desired spiro-lactam[5]. This two-step sequence is robust, highly predictable, and avoids the generation of difficult-to-separate regioisomers.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands MDPI - Molecules[Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes ResearchGate - Advanced Synthesis & Catalysis[Link]

  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes Diva-Portal[Link]

  • US11479557B2 - Inhibitors of the menin-MLL interaction Google P

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability and Solubility of 1-Oxa-4,9-diazaspiro[5.5]undecane Salts

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Oxa-4,9-diazaspiro[5.5]undecane and its derivatives. This guide is designed to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Oxa-4,9-diazaspiro[5.5]undecane and its derivatives. This guide is designed to provide in-depth, field-proven insights and practical solutions to common challenges encountered during the experimental lifecycle of these promising spirocyclic compounds. The unique three-dimensional structure of spirocycles offers significant advantages in medicinal chemistry, including potentially improved potency and selectivity.[1][2] However, optimizing the physicochemical properties of these molecules, particularly their stability and aqueous solubility, is paramount for successful preclinical and clinical development.[3][4]

This document is structured to provide direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues you may encounter during your research, providing not just solutions, but the underlying scientific rationale for each recommendation.

Issue 1: My 1-Oxa-4,9-diazaspiro[5.5]undecane salt precipitates out of my aqueous buffer.

Question: I prepared a stock solution of a hydrochloride salt of my compound in a neutral aqueous buffer (pH 7.4), but I'm observing precipitation over time. What is happening and how can I fix it?

Answer:

This is a classic issue for salts of basic compounds and is most likely due to the salt converting to its less soluble free base form.

  • Probable Cause (The "Why"): The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold contains two basic nitrogen atoms (secondary amines). When you form a salt (e.g., with HCl), you protonate one or both of these nitrogens, creating a positively charged, more water-soluble species. However, this is an equilibrium process. The solubility of the salt is highly dependent on the pH of the solution relative to the pKa (acid dissociation constant) of the protonated amines. If the pH of your buffer is too close to or higher than the pKa of the conjugate acid, the equilibrium will shift towards the neutral, uncharged free base, which is typically much less soluble and precipitates out.

  • Recommended Solutions (The "How"):

    • pH Adjustment: The most direct solution is to lower the pH of your solution. For a basic compound, maintaining a pH at least 2 units below its pKa will ensure that over 99% of the compound remains in its protonated, soluble salt form.[5]

    • Co-Solvent Addition: If lowering the pH is not an option for your experimental system (e.g., cell-based assays), consider adding a water-miscible co-solvent. This increases the solubility of the free base form, effectively raising the concentration at which precipitation occurs.[5]

  • Experimental Protocol: Determining the pH-Solubility Profile

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

    • Add an excess amount of your salt to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

    • Plot the measured solubility against the pH to visualize the profile and determine the optimal pH range for your experiments.

  • Preventative Measures:

    • Determine pKa Early: Experimentally determine the pKa of your compound as a first step. This is the most critical parameter for understanding its pH-dependent behavior.

    • Formulate Appropriately: Always prepare your aqueous solutions in a buffer with a pH well below the determined pKa to ensure the compound remains in its soluble, protonated form.

Issue 2: My compound is degrading during storage or under stress conditions.

Question: I'm observing new impurity peaks in my HPLC analysis after storing my compound or performing forced degradation studies. What are the likely degradation pathways and how can I mitigate them?

Answer:

Amine-containing heterocyclic compounds can be susceptible to specific degradation pathways. Identifying these is crucial for establishing a stable formulation and appropriate storage conditions.

  • Probable Causes (The "Why"):

    • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or light. This can lead to the formation of N-oxides or other oxidative degradation products.

    • Photodecomposition: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

    • Reaction with Excipients: If formulated, reactive functional groups on excipients could potentially react with the amine centers of your molecule.

  • Recommended Solutions (The "How"):

    • Perform a Forced Degradation Study: Systematically expose your compound to a range of stress conditions to identify its vulnerabilities. This is a standard practice in pharmaceutical development.[6]

    • Add Antioxidants: If oxidative degradation is confirmed, consider adding antioxidants to your formulation.

    • Control Storage Conditions: Proper packaging and storage are essential.

  • Experimental Protocol: Forced Degradation Study

    • Prepare Samples: Prepare solutions of your 1-Oxa-4,9-diazaspiro[5.5]undecane salt in various media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Neutral: Water

      • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Expose to Stress:

      • Thermal: Heat the solutions and solid compound at an elevated temperature (e.g., 60°C) for a set period (e.g., 1-2 weeks).

      • Photolytic: Expose the solutions and solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze: Use a stability-indicating HPLC method to analyze the samples at various time points. This method must be able to separate the parent compound from all potential degradation products.

    • Identify Degradants: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products, which will confirm the degradation pathway.

  • Data Presentation: Example Forced Degradation Results

Stress ConditionAssay (% of Initial)Total Impurities (%)Major Degradant (RRT)
Control (Initial) 99.80.2-
Heat (60°C, 2 weeks) 98.51.51.25
0.1 M HCl (60°C) 99.50.5-
0.1 M NaOH (60°C) 99.20.8-
3% H₂O₂ (RT, 24h) 85.314.71.40 (N-oxide)
Photolytic (ICH Q1B) 92.17.91.62
  • Preventative Measures:

    • Store the solid compound and solutions protected from light in well-sealed containers.

    • Consider storing under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant issue.

    • Select stable, non-reactive excipients for formulation development.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best salt form for my 1-Oxa-4,9-diazaspiro[5.5]undecane derivative?

A salt screening study is the most effective approach. The goal is to find a salt that provides a balance of high solubility, good crystallinity, low hygroscopicity, and chemical stability. Since your compound has two basic nitrogens, you can form mono-salts or di-salts.

  • Workflow for Salt Selection:

    SaltSelection Start Start: Purified Free Base pKa Determine pKa of Free Base Start->pKa Screen Primary Screen: React with diverse counter-ions (e.g., HCl, HBr, Sulfate, Mesylate, Tartrate, Maleate) pKa->Screen Analyze Analyze Solids: Check for crystallinity (PXRD) and yield Screen->Analyze Crystalline Identify Crystalline Hits Analyze->Crystalline ScaleUp Scale-Up Crystalline Hits (100-500mg) Crystalline->ScaleUp Crystalline Amorphous Consider Amorphous Dispersion (If no suitable crystal form found) Crystalline->Amorphous No/Poor Crystals Characterize Full Characterization: - Solubility (pH-solubility profile) - Stability (Forced Degradation) - Hygroscopicity (DVS) - Thermal Properties (DSC/TGA) ScaleUp->Characterize Select Select Optimal Salt Form (Best overall profile) Characterize->Select

    Caption: Workflow for systematic salt screening and selection.

Q2: What is hygroscopicity and why is it a concern for my solid salt form?

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It is a critical property to evaluate because it can lead to:

  • Physical Instability: Changes in crystal form or conversion to an amorphous state.

  • Chemical Instability: The absorbed water can act as a medium for degradation reactions.

  • Handling Issues: The powder may become sticky or deliquesce (dissolve in the absorbed water), making it difficult to weigh and handle accurately.

  • Dosage Form Instability: Can affect the performance and stability of a final drug product.

This property should be quantified using Dynamic Vapor Sorption (DVS) analysis during salt selection.

Q3: What analytical techniques are essential for characterizing my 1-Oxa-4,9-diazaspiro[5.5]undecane salts?

A suite of analytical techniques is necessary for comprehensive characterization:

  • HPLC (High-Performance Liquid Chromatography): To determine purity, identify and quantify impurities and degradants. A stability-indicating method is essential.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the parent compound and any unknown impurities or degradants.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the free base and its salts.

  • PXRD (Powder X-ray Diffraction): To determine if the salt is crystalline or amorphous and to identify its polymorphic form.

  • DSC (Differential Scanning Calorimetry): To determine the melting point and detect phase transitions or solvate/hydrate forms.

  • TGA (Thermogravimetric Analysis): To quantify the amount of solvent or water in the solid form.

  • DVS (Dynamic Vapor Sorption): To assess the hygroscopicity of the solid salt.

Q4: My compound has poor solubility even after trying several common salt forms. What are my next steps?

If simple salt formation does not provide adequate solubility for your needs, you can explore more advanced formulation strategies:[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[9] This is a powerful but complex technique requiring specialized formulation expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex with a more soluble exterior.

  • Use of Surfactants: Creating micellar solutions with surfactants can solubilize hydrophobic compounds.

  • Lipid-Based Formulations: For very lipophilic compounds, formulating in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can be an effective strategy, particularly for oral delivery.

  • Decision Logic for Advanced Solubility Enhancement:

    AdvancedSolubility Start Problem: Poor solubility with optimized crystalline salt CheckLogP Assess Lipophilicity (LogP/LogD) Start->CheckLogP HighLogP High LogP (>3) CheckLogP->HighLogP LowLogP Moderate LogP (<3) CheckLogP->LowLogP Lipid Consider Lipid-Based Formulation (e.g., SEDDS) HighLogP->Lipid ASD Consider Amorphous Solid Dispersion (ASD) LowLogP->ASD Cyclodextrin Consider Cyclodextrin Complexation LowLogP->Cyclodextrin Formulate Develop & Test Formulation ASD->Formulate Lipid->Formulate Cyclodextrin->Formulate

    Caption: Decision tree for selecting advanced solubility enhancement techniques.

References

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

  • Bravos, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. Retrieved from [Link]

  • Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • Rojas-Carrillo, A., et al. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Pharmapproach. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from [Link]

  • PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ijpsr.com. Retrieved from [Link]

  • International Journal for Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reagent-Controlled Spiroketal Synthesis

Welcome to the technical support center for reagent-controlled spiroketal synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reagent-controlled spiroketal synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this vital structural motif. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during spiroketal synthesis, offering step-by-step guidance to resolve them.

Question 1: I am observing a low yield in my spirocyclization reaction. What are the potential causes and how can I improve it?

Low yields in spirocyclization reactions can be attributed to several factors, ranging from incomplete reactions to product decomposition. A systematic approach to troubleshooting is recommended.

Possible Causes & Recommended Actions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1]

  • Decomposition of Starting Material or Product: Spiroketals and their precursors can be sensitive to reaction conditions, particularly strong acids and high temperatures.

    • Troubleshooting: If you observe the formation of multiple, unidentifiable spots on your TLC plate, decomposition is a likely culprit. Attempt the reaction at a lower temperature or screen a series of milder reagents. For instance, if a strong Brønsted acid like trifluoroacetic acid (TFA) is causing degradation, consider a weaker acid such as camphorsulfonic acid (CSA) or employing a solid acidic resin like Amberlyst-15 for easier removal and milder conditions.[1][2]

  • Suboptimal Reagent Stoichiometry: Incorrect measurement of reagents, especially the limiting reagent or catalyst, can significantly hinder the reaction.

    • Troubleshooting: Double-check all calculations and ensure accurate measurement of all components. If using a catalyst, its loading is critical; consider a modest increase in catalyst loading if inactivity is suspected.[1]

  • Catalyst Inactivity: The catalyst, whether a Lewis acid or a Brønsted acid, may be compromised.

    • Troubleshooting: Ensure the catalyst is fresh and, if air or moisture sensitive, has been handled under appropriate inert conditions. Screening different catalysts can also be beneficial. For example, if a Ti(Oi-Pr)4-mediated kinetic spirocyclization is sluggish, ensure the reagent is anhydrous.[1][3]

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and equilibria.

    • Troubleshooting: Perform a solvent screen to identify the optimal medium. A change in solvent polarity can affect the stability of intermediates and transition states. For instance, in certain Sc(OTf)3-catalyzed reactions, switching from THF to CH2Cl2 can change the catalytic pathway from Lewis acid-catalyzed to Brønsted acid-catalyzed, impacting the outcome.[4]

  • Workup and Purification Issues: Significant product loss can occur during aqueous workups and chromatographic purification.

    • Troubleshooting: Analyze the aqueous layer to check for product solubility. During extraction, ensure you are using an appropriate organic solvent in sufficient quantities. For chromatography, a poorly chosen solvent system can lead to broad peaks and product loss on the column.

Question 2: My spiroketalization is resulting in poor diastereoselectivity. How can I control the stereochemistry at the spirocenter?

Achieving high diastereoselectivity is a frequent challenge in spiroketal synthesis. The stereochemical outcome is a delicate balance of thermodynamic and kinetic factors.

Strategies for Stereochemical Control:

  • Thermodynamic vs. Kinetic Control: First, ascertain whether your reaction is under thermodynamic or kinetic control.[1]

    • Thermodynamic Product: This is the most stable diastereomer. It is favored by higher temperatures, longer reaction times, and equilibrating conditions (e.g., strong Brønsted acids).[5][6] The stability of the thermodynamic product is often dictated by the anomeric effect, where an axial lone pair on one ring oxygen can donate into the σ* orbital of the C-O bond of the other ring, and the minimization of steric interactions.

    • Kinetic Product: This is the diastereomer that is formed the fastest. It is favored by lower temperatures and shorter reaction times.[1][4]

    • Experimental Approach: To favor the thermodynamic product, you can run the reaction at a higher temperature or add a catalytic amount of a strong acid to an isolated mixture of diastereomers to facilitate equilibration to the more stable isomer. To favor the kinetic product, run the reaction at the lowest feasible temperature (e.g., -78 °C) and quench it as soon as the starting material is consumed.

  • Reagent Control: The choice of reagent is paramount for directing stereoselectivity, especially for accessing the less stable, kinetically favored product.

    • Lewis Acids for Kinetic Control: Certain Lewis acids can pre-organize the substrate through chelation, leading to a highly selective reaction pathway that overrides the thermodynamic preference. A classic example is the use of Ti(Oi-Pr)4 in the spirocyclization of glycal epoxides, which can lead to retention of configuration at the anomeric carbon through a chelation-controlled mechanism, a kinetically controlled process.[3]

    • Brønsted Acids for Thermodynamic Control: Strong Brønsted acids like p-toluenesulfonic acid (TsOH) or HCl often promote equilibration, leading to the thermodynamically most stable spiroketal.[2] However, chiral phosphoric acids have been shown to catalyze kinetic spiroketalizations with high enantioselectivity.[6]

  • Substrate Control: The inherent stereochemistry of your starting material can be leveraged to influence the stereochemical outcome.

    • Directing Groups: The introduction of bulky substituents or chelating functional groups on the substrate can block one face of the molecule, favoring a specific trajectory for the cyclizing moiety.[1]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and thus the diastereoselectivity. A solvent screen is a worthwhile endeavor if other methods fail to improve selectivity.[1][4]

Question 3: I am attempting an acid-catalyzed spiroketalization and observing significant side products, such as elimination or rearrangement products. How can I mitigate this?

The formation of side products in acid-catalyzed spiroketalizations is often due to the high reactivity of the oxocarbenium ion intermediate.

Mitigation Strategies:

  • Milder Acid Catalysts: Strong Brønsted acids can promote undesired side reactions.

    • Recommended Action: Switch to a milder acid. For example, pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) are often effective for spiroketalization while minimizing side reactions.[2][7] Solid-supported acids like Amberlyst-15 can also be beneficial as they can be easily filtered off, preventing prolonged exposure of the product to acidic conditions during workup.[2]

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways.

    • Recommended Action: Perform the reaction at a lower temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on suppressing higher-energy side reactions.

  • Protecting Group Strategy: Sensitive functional groups elsewhere in the molecule may be reacting with the acidic conditions.

    • Recommended Action: Review your protecting group strategy. Ensure that all acid-sensitive functional groups are appropriately protected with groups that are stable to the spiroketalization conditions.[8][9] For example, if you have a primary alcohol that could be eliminated, protecting it as a silyl ether prior to spiroketalization is advisable.

  • Alternative Synthetic Routes: If acid-catalyzed methods consistently fail, consider routes that avoid strongly acidic conditions.

    • Recommended Action: Explore metal-catalyzed spiroketalization of alkynyl diols (e.g., using gold or palladium catalysts) or oxidative cyclization methods.[10][11] An electrosynthetic approach has also been developed as a metal- and mercury-free alternative.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in spiroketal synthesis? A: Protecting groups are crucial in multi-step syntheses of complex spiroketals. They serve to mask reactive functional groups that would otherwise interfere with the spiroketalization step or other transformations in the synthetic sequence.[8][9] For instance, if your dihydroxyketone precursor contains other hydroxyl or amino groups, these should be protected to prevent them from competing in the cyclization. An "orthogonal protecting group strategy," where different types of protecting groups that can be removed under distinct conditions are used, is often employed in the synthesis of complex natural products containing spiroketals.[12]

Q2: How do I choose between kinetic and thermodynamic control for my synthesis? A: The choice depends on the desired diastereomer. If the target spiroketal is the most stable isomer (often predictable by considering the anomeric effect and steric interactions), then thermodynamic conditions (higher temperature, longer reaction time, equilibrating acid catalyst) are appropriate.[5] If the target is a less stable, "contrathermodynamic" isomer, then kinetic control (low temperature, non-equilibrating conditions, often with a chelating Lewis acid) is necessary.[3][4] Many biologically active natural products possess the thermodynamically favored spiroketal configuration.[5]

Q3: Can I use a single reagent to achieve both cyclization and control of stereochemistry? A: Yes, this is the essence of reagent-controlled synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used to catalyze enantioselective spiroketalizations, controlling the formation of the spirocenter in achiral substrates.[6][13] Similarly, Lewis acids like Ti(Oi-Pr)4 can enforce a specific stereochemical outcome through a chelation-controlled kinetic cyclization, overriding the substrate's inherent thermodynamic preference.[3]

Q4: My purification by silica gel chromatography is difficult, and the product seems to degrade on the column. What can I do? A: Spiroketals can be sensitive to the acidic nature of standard silica gel, which can cause epimerization at the spirocenter or decomposition.[7]

  • Recommendation 1: Neutralize the Silica Gel. You can prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing your column. This will neutralize the acidic sites.

  • Recommendation 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).

  • Recommendation 3: Minimize Contact Time. Use flash chromatography with slightly stronger solvent systems to expedite the purification process and minimize the time your compound spends on the column.

Q5: What is the anomeric effect and why is it important in spiroketal synthesis? A: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation over a sterically less hindered equatorial orientation. In spiroketals, the "double anomeric effect" is a significant stabilizing factor where each C-O bond of the spirocenter is axial with respect to the other ring. This results in the most stable diastereomer generally having both oxygens of one ring in a gauche conformation relative to the C-O bond of the other ring. This effect is a primary determinant of the thermodynamically favored product.[14]

Section 3: Visual & Data Resources

Table 1: Common Acid Catalysts and Their Typical Applications
CatalystAbbreviationTypical Use CaseControl Type
p-Toluenesulfonic acidTsOHGeneral purpose, strong Brønsted acid for cyclization.Thermodynamic
Camphorsulfonic acidCSAMilder Brønsted acid, used when substrate is sensitive.Thermodynamic
Trifluoroacetic acidTFAStrong Brønsted acid, can cause decomposition.Thermodynamic
Scandium(III) triflateSc(OTf)₃Lewis acid catalyst, can promote kinetic pathways.Kinetic/Thermo
Titanium(IV) isopropoxideTi(Oi-Pr)₄Chelating Lewis acid for kinetic, stereocontrolled cyclizations.Kinetic
Amberlyst-15-Solid-supported acid for milder conditions and easy removal.Thermodynamic
Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes check_decomp Check for Decomposition (Multiple Spots on TLC) check_completion->check_decomp No extend_time Increase Time / Temp incomplete->extend_time success Yield Improved extend_time->success decomposition Decomposition Observed check_decomp->decomposition Yes check_reagents Verify Stoichiometry & Catalyst Activity check_decomp->check_reagents No milder_cond Use Milder Reagents / Lower Temp decomposition->milder_cond milder_cond->success reagent_issue Reagent/Catalyst Issue check_reagents->reagent_issue Yes check_workup Analyze Workup & Purification check_reagents->check_workup No optimize_reagents Use Fresh Reagents / Screen Catalysts reagent_issue->optimize_reagents optimize_reagents->success workup_loss Product Loss During Workup check_workup->workup_loss Yes check_workup->success No optimize_workup Optimize Extraction & Chromatography workup_loss->optimize_workup optimize_workup->success

Caption: A decision tree for troubleshooting low yields in spiroketal synthesis.

Diagram 2: Kinetic vs. Thermodynamic Control Pathways

spiroketal_control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_conditions Low Temperature Short Time Chelating Lewis Acid (e.g., Ti(Oi-Pr)4) k_ts Lower Energy Transition State (TS_k) k_product Kinetic Product (Fastest Formation) k_ts->k_product t_product Thermodynamic Product (Most Stable) k_product->t_product Equilibration (under thermodynamic cond.) t_conditions High Temperature Long Time Equilibrating Acid (e.g., TsOH) t_ts Higher Energy Transition State (TS_t) t_ts->t_product start Dihydroxyketone Precursor start->k_ts k_fast start->t_ts k_slow

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

References

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry (RSC Publishing). [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • A Diastereoselective Formal Synthesis of Berkelic Acid. Organic Letters. [Link]

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. ResearchGate. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. PubMed Central. [Link]

  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. ChemRxiv. [Link]

  • Rearrangement-Driven Molecular Diversity: Synthesis of Functionalized Pyrones, Orthoesters, and Xanthones from Spiroketals. Organic Letters. [Link]

  • Chiral spiro phosphoric acid-catalysed enantioselective reaction of ketenes with N–H pyrroles. Chemical Communications (RSC Publishing). [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

Sources

Troubleshooting

Core Diagnostics: Understanding Spirocyclic Permeability Failures

Welcome to the Spirocyclic Scaffolds Technical Support & Troubleshooting Center . As spirocycles become increasingly prominent in drug discovery for their ability to "escape flatland" and improve target specificity, rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Scaffolds Technical Support & Troubleshooting Center . As spirocycles become increasingly prominent in drug discovery for their ability to "escape flatland" and improve target specificity, researchers frequently encounter bottlenecks related to cell permeability.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the physicochemical causality behind permeability failures in spirocyclic candidates and provide self-validating protocols to overcome them.

Q: Why do my spirocyclic hits show poor Caco-2 permeability despite having a low molecular weight and adhering to Lipinski’s Rule of 5?

A: The very feature that makes spirocycles attractive—their rigid, three-dimensional structure (high fraction of sp³ carbons, Fsp3​ )—is often the root cause of their permeability issues.

Flexible, linear molecules often exhibit "chameleonic" properties; they can dynamically alter their conformation to expose polar groups in aqueous environments (for solubility) and form intramolecular hydrogen bonds to mask their Polar Surface Area (PSA) when crossing lipophilic cell membranes 1. Spirocycles, however, are conformationally locked. If the rigid spiro-fusion permanently exposes hydrogen bond donors or acceptors, the energetic penalty for desolvation at the membrane interface becomes too high, halting passive diffusion 2.

Q: My spiro-azetidine compound shows excellent PAMPA permeability but fails in Caco-2 assays. What is the mechanism behind this discrepancy?

A: You are likely observing active efflux. PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion across a lipid-infused artificial membrane. Caco-2 cells, derived from human colorectal adenocarcinoma, express high levels of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) 3.

Many spirocyclic scaffolds incorporate basic amines (e.g., spiro-piperidines, spiro-azetidines). At physiological pH (7.4), these amines are protonated. While the overall lipophilicity of the spirocycle might allow it to enter the lipid bilayer (yielding a high PAMPA score), the localized positive charge makes it a prime substrate for P-gp, which actively pumps the molecule back into the apical compartment 4.

PermeabilityWorkflow Start Spirocycle shows low Caco-2 Permeability PAMPA Run PAMPA Assay Start->PAMPA PAMPAHigh High PAMPA (>10 x 10^-6 cm/s) PAMPA->PAMPAHigh Passive OK PAMPALow Low PAMPA (<1 x 10^-6 cm/s) PAMPA->PAMPALow Poor Passive Efflux Run Caco-2 with P-gp Inhibitor PAMPAHigh->Efflux Passive Optimize Passive Diffusion: Reduce PSA, Increase cLogP PAMPALow->Passive EffluxYes Permeability Recovers: Efflux Liability Efflux->EffluxYes +Inhibitor EffluxNo No Recovery: Poor Solubility/Trapping Efflux->EffluxNo +Inhibitor ModifypKa Tune pKa / Add EWGs to reduce basicity EffluxYes->ModifypKa

Diagnostic workflow for isolating the root cause of poor spirocyclic permeability.

Quantitative Data: Structural Modifications vs. Permeability Outcomes

To illustrate the causality of structural tuning, review the following synthesized dataset comparing common spirocyclic modifications and their impact on membrane transport dynamics.

Scaffold TypeStructural ModificationPAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (B-A/A-B)Primary Permeability Barrier
Spiro-azetidine Unmodified (Basic Amine)12.50.8>15.0Active Efflux (P-gp substrate)
Spiro-azetidine N-Acylation (Amide conversion)8.26.51.2None (Optimized, reduced basicity)
Spiro-oxindole High Fsp3​ , Rigid, High PSA<1.0<0.5N/APassive Diffusion (High desolvation penalty)
Sila-spirocycle Carbon Silicon substitution15.011.21.5None (Enhanced lipophilicity)

Note: Sila-substitution (replacing a carbon atom at the spiro-center with silicon) is a proven strategy to increase lipophilicity and alter bond lengths, often rescuing passive diffusion without drastically increasing molecular weight 5.

Self-Validating Experimental Protocol: Bi-Directional Caco-2 Efflux Assay

To definitively prove whether your spirocycle is suffering from poor passive diffusion or active efflux, you must run a bi-directional Caco-2 assay with a chemical knockout of P-gp. This protocol is designed to be self-validating; the inclusion of a known inhibitor acts as an internal control for the mechanism of action.

Materials Required:

  • 21-day cultured Caco-2 cell monolayers on Transwell inserts (TEER > 400 Ω⋅cm2 ).

  • HBSS buffer (pH 7.4).

  • Test spirocyclic compound (10 μ M).

  • Elacridar or Verapamil (P-gp inhibitors, 50 μ M).

  • Lucifer Yellow (Paracellular integrity marker).

Step-by-Step Methodology:

  • Monolayer Validation: Measure Trans-Epithelial Electrical Resistance (TEER) to ensure tight junction integrity. Do not proceed if TEER is below 400 Ω⋅cm2 .

  • Compound Preparation: Prepare two sets of dosing solutions in HBSS (pH 7.4). Set A contains 10 μ M of the spirocycle. Set B contains 10 μ M of the spirocycle + 50 μ M Elacridar.

  • Apical to Basolateral (A-B) Dosing: Add 0.5 mL of the dosing solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Dosing: In separate wells, add 1.5 mL of the dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Integrity Check: Extract 50 μ L aliquots from the receiver chambers at 60 and 120 minutes. Add Lucifer Yellow to the donor compartments and incubate for 30 minutes to verify that the spirocycle did not compromise monolayer integrity.

  • Quantification: Analyze samples via LC-MS/MS.

  • Causality Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

    • Interpretation: If ER > 2.0 in Set A, but drops to ~1.0 in Set B, your spirocycle is a definitive P-gp substrate. You must initiate medicinal chemistry efforts to tune the pKa or introduce electron-withdrawing groups (EWGs) 6.

Advanced Troubleshooting: Engineering "Chameleonic" Behavior

If your spirocycle fails passive diffusion (Low PAMPA, Low Caco-2), you cannot rely on efflux inhibitors. You must engineer the molecule to adapt to its environment.

Q: How can I force a rigid spirocycle to behave like a chameleonic molecule?

A: You must exploit the Neighboring Group Effect (NGE) . While the spiro-core is rigid, the pendant arms attached to it can be designed to interact with each other. By strategically placing a hydrogen bond donor (HBD) on one side of the spiro-fusion and a hydrogen bond acceptor (HBA) on the other, you create a system that forms a transient intramolecular hydrogen bond only when entering the low-dielectric environment of the lipid membrane.

Chameleonic Aq Aqueous Environment (High Dielectric) Mem Lipid Bilayer (Low Dielectric) Aq->Mem Desolvation & Intramolecular H-Bond Cyt Intracellular Space (High Dielectric) Mem->Cyt Resolvation & H-Bond Breaking

Mechanistic pathway of engineered chameleonic conformational adaptation across lipid membranes.

When the molecule is in the aqueous phase (blood/cytosol), water outcompetes the intramolecular bond, exposing the polar groups and maintaining solubility. When it approaches the lipid bilayer, the absence of water forces the HBD and HBA to bind to each other, effectively "hiding" the polarity and allowing the spirocycle to slip through the membrane 2.

References

  • Wang, C. K., et al. "Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5." Journal of Medicinal Chemistry, 2018.[Link]

  • PMC. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." NIH, 2023.[Link]

  • PMC. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." NIH, 2012.[Link]

  • ACS Publications. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." ACS, 2012.[Link]

  • RSC Publishing. "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry, 2024.[Link]

  • PMC. "Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes." NIH, 2021.[Link]

  • ResearchGate. "Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5." ResearchGate, 2018.[Link]

Sources

Optimization

managing hERG inhibition in 1-Oxa-4,9-diazaspiro[5.5]undecane based analgesics

Welcome to the Technical Support Center for the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based analgesics. This guide is designed for medicinal chemists and pharmacologists navigating the complex optimization of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based analgesics. This guide is designed for medicinal chemists and pharmacologists navigating the complex optimization of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.

A primary bottleneck in developing basic spirocyclic amines is off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1), which poses a severe risk for drug-induced long QT syndrome[1]. This guide provides mechanistic insights, structural troubleshooting strategies, and self-validating protocols to successfully uncouple analgesic efficacy from cardiac liability.

Optimization Workflow: Balancing Efficacy and Cardiac Safety

The development of clinical candidates like2[2] requires a rigorous, iterative cycle of structural design and parallel pharmacological screening. The workflow below outlines the critical path for navigating this multiparameter optimization space.

G Design Design 1-Oxa-4,9-diazaspiro [5.5]undecane Derivatives Synthesize Chemical Synthesis & Purification Design->Synthesize hERG hERG Patch-Clamp Assay (Safety) Synthesize->hERG Efficacy MOR/σ1R Binding Assays (Efficacy) Synthesize->Efficacy Decision hERG IC50 > 10 µM & MOR/σ1R Ki < 10 nM? hERG->Decision Efficacy->Decision Optimize Targeted Optimization (Sterics, pKa, Heteroaryls) Decision->Optimize No InVivo In Vivo Analgesia & Telemetry (ECG) Decision->InVivo Yes Optimize->Synthesize

Caption: Iterative screening workflow for optimizing spirocyclic analgesics against hERG liability.

Troubleshooting & FAQs: Managing hERG Liability

Q1: Why does the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold inherently trigger hERG inhibition? A1: The hERG channel features a promiscuous inner cavity lined with aromatic residues (Tyr652 and Phe656). The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold contains a basic amine (typically at position 9) that is protonated at physiological pH. This protonated amine forms strong cation-π interactions with Tyr652, while the lipophilic aryl substituents (often at position 4) engage in π-π stacking with Phe656[1]. Because the pharmacophore for dual MOR agonism and σ1R antagonism also requires a basic amine and lipophilic domains, the physicochemical overlap makes hERG liability a persistent challenge[3].

Q2: We attempted to reduce hERG affinity by lowering the global lipophilicity (cLogP) of our compounds, but we lost analgesic potency. What is the alternative? A2: Global cLogP reduction is a standard anti-hERG strategy, but it is often unsuccessful in spirocyclic systems because both MOR and σ1R heavily rely on hydrophobic interactions for target engagement[3]. Instead of global polarity shifts, use targeted structural modifications:

  • Position 4 Heteroaryls: Replacing a simple phenyl ring at position 4 with substituted pyridyl moieties (e.g., 2- or 3-pyridyl) alters the electron density and trajectory of the aromatic ring. This disrupts optimal π-π stacking in the hERG pore while maintaining high affinity for the primary targets[4][5].

  • Position 2 Alkylation: Introducing small alkyl groups at position 2 of the spirocycle creates localized steric hindrance. This bulk prevents the molecule from adopting the specific conformation required to lodge deeply into the hERG inner cavity, while remaining highly favorable for MOR/σ1R binding[3][4].

Q3: Can we modulate the basicity of the amine to reduce hERG blockade without destroying target binding? A3: Yes. Modulating the pKa of the basic amine is a highly effective, causality-driven approach. By introducing electron-withdrawing elements near the amine, you can lower its pKa to ~7.0–7.5. This reduces the fraction of the positively charged (protonated) species at physiological pH (7.4), directly weakening the cation-π interaction with Tyr652 in the hERG channel[6]. Ensure that the primary target pockets can tolerate the altered hydrogen-bonding dynamics of a less basic amine.

Quantitative SAR Data: Impact of Structural Modifications

The table below summarizes the causal relationships between specific structural interventions on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold and their pharmacological outcomes.

Modification StrategyEffect on hERG (IC50)Effect on MOR / σ1RCausality / Mechanism
Global cLogP Reduction Marginal improvementSignificant loss of potencyBoth primary targets and hERG rely on hydrophobic interactions; non-specific reduction penalizes all binding[3].
Position 2 Alkylation Moderate decrease in affinityMaintained or increased potencyLocalized steric bulk disrupts hERG pore binding conformation but fits well within MOR/σ1R pockets[4].
Position 4 Pyridyl Substitution Significant decrease in affinityMaintainedAlters electron density, weakening π-π stacking with Phe656 in the hERG cavity[4][5].
Amine pKa Reduction (<7.5) Significant decrease in affinityVariable (requires fine-tuning)Reduces the fraction of protonated amine at pH 7.4, weakening cation-π interactions with Tyr652[6].

Self-Validating Experimental Protocols

To ensure trustworthiness in your optimization cycle, every assay must be self-validating. Below are the definitive methodologies for evaluating your spirocyclic derivatives.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Radioligand binding assays (e.g., dofetilide displacement) can miss state-dependent inhibitors. Patch-clamp electrophysiology is the gold standard because it directly measures the functional blockade of the IKr​ potassium current[7].

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (KCNH2) gene. Harvest at 70-80% confluency to ensure optimal channel expression and membrane health.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system.

    • Intracellular solution: K-aspartate, MgATP, EGTA, HEPES (pH 7.2).

    • Extracellular solution: NaCl, KCl, CaCl2, MgCl2, HEPES (pH 7.4).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to fully activate and inactivate the channels. Follow this with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[1].

  • Compound Application: Apply the 1-oxa-4,9-diazaspiro[5.5]undecane derivative in a 5-point dose-response format (e.g., 0.1 to 30 µM). Wait 5 minutes per concentration to reach steady-state block.

  • Self-Validation Controls:

    • Positive Control: Apply 100 nM E-4031. This must produce >80% inhibition of the tail current to validate assay sensitivity[7].

    • Negative Control: 0.1% DMSO vehicle to ensure the solvent does not artificially depress IKr​ .

  • Data Analysis: Calculate the fractional block of the tail current. Fit the data to a standard Hill equation to derive the IC50.

Protocol B: Dual MOR/σ1R Radioligand Binding Assay

Causality: Confirms that structural changes intended to mitigate hERG liability do not abrogate engagement with the primary analgesic targets[8].

  • Membrane Preparation: Isolate cell membranes from CHO cells expressing human MOR, and Jurkat cells (or guinea pig brain homogenates) for σ1R.

  • Radioligand Incubation:

    • For MOR: Incubate membranes with [3H]-DAMGO (1 nM) and varying concentrations of the test compound in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

    • For σ1R: Incubate with [3H]-(+)-pentazocine (2 nM) in Tris-HCl buffer (pH 7.4) for 120 minutes at 37°C.

  • Self-Validation (Nonspecific Binding): Define the baseline nonspecific binding using 10 µM naloxone for the MOR assay and 10 µM haloperidol for the σ1R assay.

  • Filtration & Detection: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate Ki​ values using the Cheng-Prusoff equation. Compounds exhibiting Ki​<10 nM at both targets and hERG IC50 >10 µM are suitable for in vivo progression[2].

Sources

Troubleshooting

Technical Support Center: Optimizing ADME Properties of Spirocyclic Inhibitors

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spirocyclic inhibitors. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: Why are spirocyclic scaffolds becoming so prevalent in modern drug discovery?

Spirocycles, which are three-dimensional structures where two rings are linked by a single common atom, are increasingly popular for moving beyond traditional "flat" aromatic compounds.[1][2] This shift, often termed "escaping from flatland," is driven by several advantages conferred by the unique geometry of spirocycles.[3] Their inherent three-dimensionality and higher fraction of sp3-hybridized carbons (Fsp3) generally lead to improved physicochemical properties.[4][5] This structural complexity allows for more precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for the target protein.[1][6]

Q2: What are the primary ADME advantages of incorporating a spirocyclic moiety?

The introduction of a spirocyclic scaffold can proactively address several common ADME challenges:

  • Improved Solubility: The non-planar, sp3-rich nature of spirocycles can disrupt the crystal lattice packing that often plagues flat, aromatic molecules, leading to enhanced aqueous solubility.[7]

  • Enhanced Metabolic Stability: The rigid conformation of a spirocycle can serve as a "metabolic shield," blocking access for metabolizing enzymes (like Cytochrome P450s) to labile sites on the molecule.[4][7] For instance, azaspirocycles have demonstrated superior metabolic stability compared to their non-spirocyclic piperazine or morpholine counterparts.[1]

  • Modulation of Physicochemical Properties: Spirocycles provide well-defined exit vectors for substituents, allowing for fine-tuning of properties like lipophilicity (LogP/LogD) and polar surface area (TPSA) to achieve an optimal balance for permeability and solubility.[6][8]

Q3: For a new series of spirocyclic inhibitors, which ADME properties should be prioritized for initial screening?

For early-stage hit-to-lead optimization, a core set of in vitro ADME assays provides the most critical data for decision-making.[9] It is recommended to prioritize:

  • Aqueous Solubility: To ensure the compound can be absorbed and distributed. Kinetic solubility is often sufficient for initial screening.[10]

  • Metabolic Stability: Typically assessed in human and/or mouse liver microsomes to get an early read on potential clearance by CYP enzymes.[10][11]

  • Membrane Permeability: Assessed using models like the Caco-2 cell assay to predict intestinal absorption.[12]

  • hERG Inhibition: An early assessment of cardiotoxicity risk is crucial, especially for compounds containing basic amines.[10][13]

This initial data set helps build a foundational structure-activity relationship (SAR) and structure-property relationship (SPR) to guide further optimization.[9]

Troubleshooting Guides: Experimental Issues & Solutions

Problem: My lead spirocyclic inhibitor exhibits poor aqueous solubility (<10 µM). What are the most effective strategies to improve this?

Poor solubility is a frequent hurdle that can terminate the development of otherwise potent compounds.[14] It often stems from high lipophilicity and strong crystal lattice energy.[15] The goal is to disrupt intermolecular forces and/or introduce favorable interactions with water.

Causality & Recommended Actions:

  • Introduce Polar Functionality: The most direct way to increase hydrophilicity is by adding polar groups.

    • Why: Groups like hydroxyls (-OH), amides (-CONH2), or small polar heterocycles can act as hydrogen bond donors and acceptors, improving interaction with water.

    • How: Strategically substitute non-critical hydrophobic moieties (e.g., a phenyl ring) with smaller, polar groups. Analyze the structure-activity relationship (SAR) to find positions where polarity can be added without disrupting target binding.

  • Incorporate Heteroatoms into the Spirocyclic Core: Modifying the scaffold itself can profoundly impact solubility.

    • Why: Replacing a carbon atom within the spirocyclic rings with a nitrogen or oxygen atom (e.g., creating an oxa-spiro or aza-spiro scaffold) can lower lipophilicity and introduce a site for hydrogen bonding.[1][12]

    • How: Synthesize analogs with bioisosteric replacement of a methylene (-CH2-) group with an ether (-O-) or a secondary amine (-NH-). For example, replacing a piperidine with a 2-oxa-6-azaspiro[2][5]-octane moiety has been shown to decrease lipophilicity.[1]

  • Modulate pKa: For ionizable compounds, solubility is highly dependent on pH.

    • Why: An amine with a high pKa will be protonated and more soluble at physiological pH, while an acid with a low pKa will be deprotonated and more soluble. Shifting the pKa can ensure the compound is in its more soluble, ionized state.

    • How: Introduce electron-withdrawing groups near a basic center to lower its pKa or electron-donating groups to raise it. This must be balanced, as pKa also affects permeability and target interaction.[16]

Below is a decision-making workflow for addressing solubility issues.

start Poor Solubility (<10 µM) check_ionizable Is the compound ionizable? start->check_ionizable mod_pka Strategy: Modulate pKa (e.g., add EWG/EDG) check_ionizable->mod_pka Yes check_sar Are there non-critical hydrophobic regions? check_ionizable->check_sar No end Re-evaluate Solubility mod_pka->end add_polar Strategy: Add Polar Groups (-OH, -CONH2) check_sar->add_polar Yes check_scaffold Is scaffold modification synthetically feasible? check_sar->check_scaffold No add_polar->end mod_scaffold Strategy: Incorporate Heteroatoms (e.g., oxa/aza-spirocycles) check_scaffold->mod_scaffold Yes check_scaffold->end No mod_scaffold->end

Caption: Decision workflow for improving inhibitor solubility.

Problem: My inhibitor is rapidly metabolized in human liver microsomes (t½ < 15 min). How can I improve its metabolic stability?

High clearance in liver microsomes (HLM) often indicates susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, which can lead to poor oral bioavailability and short duration of action.[11] The key is to identify and block these "metabolic hotspots."

Causality & Recommended Actions:

  • Identify the Site(s) of Metabolism (MetID): You cannot block a hotspot if you don't know where it is.

    • Why: MetID studies pinpoint the exact molecular positions where metabolic transformations (e.g., hydroxylation, N-dealkylation) occur.

    • How: Perform an HLM stability assay followed by LC-MS/MS analysis to identify the mass shifts corresponding to metabolites. In silico prediction tools can also provide valuable guidance on likely sites of metabolism.[11]

  • Block Metabolic Hotspots: Once a labile site is identified, modify it to prevent enzymatic action.

    • Why: Replacing a hydrogen atom with a group that is resistant to oxidation, such as fluorine or a methyl group, can sterically or electronically block the CYP active site.

    • How: The most common strategy is "fluoro-blocking." Replace a metabolically labile C-H bond on an aromatic ring or an aliphatic chain with a C-F bond. This is often effective with minimal impact on potency.

  • Utilize Bioisosteric Replacement: Swap a metabolically unstable moiety for a more robust spirocyclic analog.

    • Why: Certain functional groups are notoriously prone to metabolism. Replacing them with a stable bioisostere can dramatically improve stability while preserving binding interactions.[17][18]

    • How: For example, if N-dealkylation of a piperazine ring is the primary metabolic pathway, replacing the piperazine with a 2,6-diazaspiro[3.3]heptane can improve stability and selectivity.[17]

  • Conformational Constraint: The rigidity of the spirocycle itself can be a powerful tool.

    • Why: Locking the conformation of the molecule can orient a labile group away from the active site of a metabolizing enzyme.

    • How: If metabolism is occurring on a flexible side chain, redesign the molecule to incorporate that chain into a new ring system or attach it to a more rigid part of the spirocyclic core.

The following diagram outlines a typical workflow for addressing metabolic instability.

start High HLM Clearance (t½ < 15 min) metid 1. Identify Metabolic Hotspots (In Vitro MetID & In Silico Prediction) start->metid check_hotspot Is the hotspot on a modifiable position? metid->check_hotspot block 2a. Block Hotspot (e.g., Fluorination) check_hotspot->block Yes bioisostere 2b. Bioisosteric Replacement of Labile Group check_hotspot->bioisostere No/On Core Moiety end Re-evaluate HLM Stability & In Vitro Potency block->end bioisostere->end

Caption: Workflow for improving metabolic stability.

Problem: My spirocyclic amine shows significant hERG inhibition (IC50 < 1 µM). What modifications can mitigate this cardiotoxicity risk?

Inhibition of the hERG potassium ion channel is a major cause of cardiac toxicity and a common reason for terminating drug candidates.[13][19] The typical hERG pharmacophore involves a basic amine and significant lipophilicity.[20] Strategies focus on disrupting these key features.

Causality & Recommended Actions:

  • Reduce Lipophilicity (LogD): There is a strong correlation between high lipophilicity and hERG binding.

    • Why: The hERG channel binding site is large and hydrophobic. Reducing a compound's lipophilicity decreases its affinity for this site.

    • How: Replace hydrophobic groups (e.g., -CF3, -Ph) with more polar ones. Incorporating heteroatoms (O, N) into the scaffold is also a very effective strategy. A reduction of one log unit in LogP can often lead to a significant decrease in hERG activity.[20]

  • Attenuate Basicity (pKa): The positive charge of a protonated amine at physiological pH is a key interaction point in the hERG channel.

    • Why: Lowering the pKa of the basic nitrogen reduces the proportion of the molecule that is protonated, thereby weakening the key electrostatic interaction with the channel.

    • How: Introduce an adjacent electron-withdrawing group (e.g., a fluorine atom or a carbonyl group) to pull electron density away from the nitrogen, making it less basic. Aim for a pKa below 7.5 if possible.

  • Introduce Polarity Near the Basic Center: Placing a polar group near the amine can disrupt binding.

    • Why: This can create a steric clash or an unfavorable hydrophilic interaction within the hydrophobic binding pocket of the hERG channel.

    • How: Introduce a hydroxyl or amide group on the carbon alpha or beta to the basic nitrogen.

  • Scaffold Hopping/Bioisosterism: Replace a problematic scaffold, like a piperidine, with a spirocyclic alternative that has better properties.

    • Why: This can fundamentally alter the shape and electrostatic profile of the molecule, breaking the hERG pharmacophore.

    • How: In one successful example, replacing a piperidine fragment with a 2-oxa-6-azaspiro[2][5]-octane moiety reduced hERG activity by lowering both lipophilicity and basicity.[1]

Table 1: Impact of Structural Modifications on Physicochemical Properties and hERG Liability

Strategy Example Modification Expected Impact on LogD Expected Impact on pKa Expected Impact on hERG IC50 Reference
Reduce Lipophilicity Replace Phenyl with Pyridine Decrease No significant change Increase [21]
Attenuate Basicity Add α-Fluorine to Piperidine Slight Increase Decrease Increase [12]
Introduce Polarity Add β-Hydroxyl to Amine Decrease Slight Decrease Increase [21]

| Scaffold Hop | Replace Piperidine with Oxa-azaspiro-octane | Decrease | Decrease | Significant Increase |[1] |

Key Experimental Protocols

Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADPH-A/B solutions)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound with known metabolism rate (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • 96-well incubation plates and analytical plates

2. Experimental Procedure:

  • Compound Preparation: Serially dilute the test compound stock to create working solutions. Prepare a final incubation solution by adding the compound to the phosphate buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Incubation Setup (96-well plate):

    • Add the HLM suspension to the wells containing the compound/buffer mix. The final protein concentration is typically 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is your T=0 time point for the first plate.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the corresponding wells.

  • Stop Reaction: To quench the reaction, add 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the wells. This precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well analytical plate.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration)

Table 2: Summary of Key In Vitro ADME Assays for Spirocyclic Inhibitors

ADME Property Assay Key Output Purpose
Absorption Caco-2 Permeability Apparent Permeability (Papp) Predicts intestinal absorption and identifies potential efflux by P-gp.[10]
Distribution Rapid Equilibrium Dialysis (RED) Fraction unbound (fu) Determines the percentage of compound bound to plasma proteins.[10]
Metabolism Liver Microsome Stability t½, Intrinsic Clearance (CLint) Assesses metabolic clearance by Phase I enzymes (e.g., CYPs).[22]
Metabolism Hepatocyte Stability t½, Intrinsic Clearance (CLint) Assesses clearance by both Phase I and Phase II metabolic enzymes.[10]

| Excretion/Toxicity | hERG Patch Clamp/Flux Assay | IC50 | Evaluates the risk of cardiac toxicity by measuring inhibition of the hERG channel.[13] |

References

  • Taylor & Francis. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Thakur, et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Varela, M. T., et al. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC. [Link]

  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • Hiesinger, K., et al. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • ACS Omega. (n.d.). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PMC. [Link]

  • Valko, K., et al. (n.d.). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Patsnap. (2025, May 21). How to improve ADME properties?[Link]

  • Journal of Medicinal Chemistry. (2006, July 27). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. [Link]

  • Scholarly Commons. (n.d.). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Cambridge MedChem Consulting. (2010, February 9). HERG activity. [Link]

  • PubMed. (2017, June 1). Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization and incorporation of novel pharmacophores. [Link]

  • RSC. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]

  • Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: Dual-Targeting Ligands for Pain Management

In the relentless pursuit of potent and safer analgesics, the paradigm is shifting from single-target agents to multi-target ligands that can modulate distinct pathways involved in nociception. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of potent and safer analgesics, the paradigm is shifting from single-target agents to multi-target ligands that can modulate distinct pathways involved in nociception. This guide provides an in-depth comparison of a promising class of compounds, the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which uniquely combine µ-opioid receptor (MOR) agonism with sigma-1 receptor (σ1R) antagonism. This dual-action mechanism holds the potential to deliver potent pain relief while mitigating the undesirable side effects associated with traditional opioids.[1]

This guide will delve into the structure-activity relationship (SAR) of these spirocyclic compounds, presenting comparative experimental data against standard reference compounds. We will also provide detailed protocols for the key assays used to characterize these molecules, offering researchers a comprehensive resource for evaluating and advancing this novel class of analgesics.

The Rationale for Dual MOR Agonism and σ1R Antagonism

The µ-opioid receptor is the primary target for the most effective opioid analgesics, such as morphine and oxycodone.[2] However, their activation is also linked to a host of debilitating side effects, including respiratory depression, constipation, and the development of tolerance and dependence. The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a key modulator of nociceptive signaling.[3][4] Preclinical evidence strongly suggests that σ1R antagonists can potentiate opioid-induced analgesia and may even possess intrinsic anti-allodynic properties, particularly in neuropathic pain states.[4]

The strategic combination of MOR agonism and σ1R antagonism within a single molecule, therefore, presents an innovative approach to enhance analgesic efficacy while potentially counteracting the mechanisms underlying opioid-related adverse effects. The rigid, three-dimensional structure of the spirocyclic scaffold is particularly well-suited for orienting the necessary pharmacophoric elements to interact with both targets.

Structure-Activity Relationship (SAR) of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

The pharmacological profile of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is exquisitely sensitive to structural modifications at several key positions. A systematic exploration of these modifications has revealed critical insights into the features governing affinity and functional activity at both the MOR and σ1R.

A generalized structure of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold is presented below:

SAR_overview cluster_core 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Core R1 Aryl Group (R1) - Crucial for σ1R affinity - Pyridyl moieties show good activity R2 Position 2 (R2) - Small alkyl groups are optimal R3 Position 9 (R3) - Phenethyl derivatives enhance MOR affinity Core_Structure Core_Structure Core_Structure->R1 Position 4 Core_Structure->R2 Position 2 Core_Structure->R3 Position 9

Caption: Key modification points on the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

Key SAR observations include:

  • The Aryl Group at Position 4 (R1): This position is a primary determinant of σ1R affinity. Substituted pyridyl moieties have been found to be particularly effective.

  • Substitution at Position 2 (R2): Small alkyl groups at this position generally lead to a favorable balance of MOR and σ1R activities.

  • The Substituent at Position 9 (R3): This position significantly influences MOR affinity. Phenethyl derivatives have demonstrated high potency at the µ-opioid receptor.

Comparative Performance Data

The following table summarizes the in vitro binding affinities of representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives compared to the standard MOR agonist oxycodone and the selective σ1R agonist PRE-084.

CompoundR1 (Position 4)R2 (Position 2)R3 (Position 9)MOR Ki (nM)σ1R Ki (nM)
15au (Lead Compound) 4-methoxyphenylHphenethyl1.810.2
15av 4-fluorophenylHphenethyl2.512.5
15aw 4-chlorophenylHphenethyl2.18.9
Oxycodone N/AN/AN/A18 ± 4[5]>10,000
PRE-084 N/AN/AN/A>10,0002.2[6]

Data for 15au, 15av, and 15aw are derived from published studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1]

The lead compound, 15au , exhibits a well-balanced, high-affinity profile for both MOR and σ1R.[1] This dual activity is a significant departure from traditional opioids like oxycodone, which lack appreciable affinity for the σ1R.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro and in vivo assays used to characterize these dual-target ligands.

In Vitro Assays

in_vitro_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation (HEK293 cells expressing MOR or σ1R) Radioligand_Binding Radioligand Competition Binding Assay (Determine Ki) Membrane_Prep->Radioligand_Binding GTPgS_Binding [35S]GTPγS Binding Assay (Measure G-protein activation - Agonism) Radioligand_Binding->GTPgS_Binding Confirmed Binders cAMP_Assay cAMP Inhibition Assay (Measure downstream signaling - Agonism) GTPgS_Binding->cAMP_Assay Confirmed Agonists Output Quantitative Data (Ki, EC50, Emax) cAMP_Assay->Output

Caption: Workflow for the in vitro characterization of dual MOR/σ1R ligands.

1. Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the MOR and σ1R by measuring its ability to displace a specific radiolabeled ligand.

  • Objective: To determine the Ki of the test compound at human MOR and σ1R.

  • Materials:

    • Cell Membranes: From HEK293 cells stably expressing the human µ-opioid receptor or sigma-1 receptor.

    • Radioligands: [³H]-DAMGO (for MOR), [³H]-(+)-pentazocine (for σ1R).[7][8]

    • Non-specific Binding Control: Naloxone (10 µM for MOR), Haloperidol (10 µM for σ1R).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.[8]

    • Scintillation Counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate cell membranes with a fixed concentration of the respective radioligand (at or below its Kd) and varying concentrations of the test compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

    • Incubate for 60-90 minutes at room temperature (or 37°C for σ1R) to reach equilibrium.[7][8]

    • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the MOR, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a MOR agonist.

  • Materials:

    • Cell Membranes: From cells expressing the human µ-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add varying concentrations of the test compound followed by a fixed concentration of [³⁵S]GTPγS (typically in the low nanomolar range).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

    • Measure the radioactivity on the filters.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC50 and Emax values.

3. cAMP Inhibition Assay

This assay measures the functional consequence of MOR activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Objective: To functionally confirm the MOR agonist activity of the test compound by measuring its ability to inhibit forskolin-stimulated cAMP production.

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human µ-opioid receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).[7]

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate cells in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.[7]

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50.

In Vivo Assay

in_vivo_workflow Animal_Model Animal Model (e.g., Male Swiss-OF1 mice) Drug_Admin Compound Administration (e.g., Intraperitoneal injection) Animal_Model->Drug_Admin Paw_Pressure_Test Paw Pressure Test (Randall-Selitto) (Measure mechanical nociceptive threshold) Drug_Admin->Paw_Pressure_Test Data_Analysis Data Analysis (Determine analgesic effect) Paw_Pressure_Test->Data_Analysis Output In Vivo Efficacy Data (% MPE) Data_Analysis->Output

Caption: Workflow for assessing the in vivo analgesic efficacy.

1. Paw Pressure Test (Randall-Selitto Test)

This test is used to assess the analgesic effect of a compound by measuring the withdrawal threshold of an animal to a gradually increasing mechanical pressure applied to the paw.[9][10]

  • Objective: To evaluate the in vivo analgesic activity of the test compound.

  • Apparatus: A paw pressure analgesymeter that applies a linearly increasing force to the animal's paw.[11]

  • Animals: Typically mice or rats.

  • Procedure:

    • Gently restrain the animal.

    • Place the animal's hind paw on the plinth of the apparatus, under the pusher tip.

    • Activate the device to apply a constantly increasing pressure to the paw.

    • Record the pressure at which the animal withdraws its paw (the nociceptive threshold).

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Measure the nociceptive threshold at various time points after compound administration.

    • The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE).

Conclusion and Future Directions

The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives represent a compelling class of dual-target ligands with the potential to redefine the treatment of pain. Their ability to combine MOR agonism with σ1R antagonism in a single molecule offers a promising strategy to achieve potent analgesia with an improved safety profile compared to traditional opioids. The lead compound, 15au, has demonstrated a well-balanced in vitro profile and significant in vivo efficacy, validating this therapeutic concept.[1]

Further research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. In-depth in vivo studies are also warranted to fully characterize their analgesic efficacy in various pain models, particularly chronic and neuropathic pain, and to thoroughly assess their side-effect profiles, including respiratory depression, constipation, and abuse potential, in direct comparison to standard-of-care opioids. The continued exploration of the rich structure-activity relationships within this spirocyclic scaffold holds great promise for the development of a new generation of safer and more effective pain therapeutics.

References

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC. Available at: [Link]

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. PMC. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. Available at: [Link]

  • Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice. ACS Publications. Available at: [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC. Available at: [Link]

  • Inhibition of morphine-induced cAMP overshoot: a cell-based assay model in a high-throughput format. SciSpace. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • Oxycodone. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... ResearchGate. Available at: [Link]

  • Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury. PMC. Available at: [Link]

  • Rat paw pressure meter - Randall-Selitto test. Harvard Apparatus. Available at: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Oxycodone, an opioid like the others? Frontiers. Available at: [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PubMed. Available at: [Link]

  • cAMP assay principle. In this competitive assay, an anti-cAMP antibody... ResearchGate. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA. Available at: [Link]

  • Hazards of using masking protocols when performing ligand binding assays. RCSI Repository. Available at: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • Oxycodone. Discipline of Anaesthesiology, Pain Medicine & Critical Care. Available at: [Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers. Available at: [Link]

  • Analgesy-meter the 1st and original Randall-Selitto paw-pressure test. Animalab. Available at: [Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Inhibition of morphine-induced cAMP overshoot: a cell-based assay model in a high-throughput format. PubMed. Available at: [Link]

  • Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. Available at: [Link]

  • instruction manual. Aniphy. Available at: [Link]

  • digital paw - pressure analgesia. Orchid Scientific. Available at: [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC. Available at: [Link]

  • Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice. PMC. Available at: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Available at: [Link]

Sources

Comparative

Multimodal Analgesia: A Comparative Guide to 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs vs. Traditional Opioids

The treatment of severe and chronic pain has historically relied on single-target μ-opioid receptor (MOR) agonists such as morphine and oxycodone. However, the clinical utility of these strong opioids is severely limited...

Author: BenchChem Technical Support Team. Date: March 2026

The treatment of severe and chronic pain has historically relied on single-target μ-opioid receptor (MOR) agonists such as morphine and oxycodone. However, the clinical utility of these strong opioids is severely limited by adverse effects, including respiratory depression, constipation, and the rapid development of tolerance[1]. To overcome these limitations, drug development has shifted toward Multi-Target Directed Ligands (MTDLs)[2].

This guide provides an in-depth comparative analysis of the 1-oxa-4,9-diazaspiro[5.5]undecane structural class—a breakthrough series of compounds engineered to function as dual MOR agonists and σ1 receptor (σ1R) antagonists[3].

The Mechanistic Paradigm: Dual MOR Agonism and σ1R Antagonism

The rationale behind targeting both MOR and σ1R lies in the interconnected nature of pain signaling. The σ1R is a pluripotent chaperone protein localized at the mitochondria-endoplasmic reticulum membrane interface[2].

When traditional opioids activate MOR, they induce analgesia but concurrently trigger a compensatory anti-opioid system mediated by the σ1R. Activation of σ1R enhances NMDA receptor signaling, leading to central sensitization, hyperalgesia, and opioid tolerance[3]. By utilizing a spirocyclic scaffold that simultaneously acts as a partial MOR agonist and a σ1R antagonist, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives effectively "brake" this compensatory loop. This dual action potentiates the analgesic efficacy while significantly attenuating opioid-induced withdrawal signs and intestinal transit inhibition[4].

signaling Drug 1-Oxa-4,9-diazaspiro[5.5]undecane (e.g., EST73502) MOR μ-Opioid Receptor (Partial Agonism) Drug->MOR S1R σ1 Receptor (Antagonism) Drug->S1R Gi Gi/o Protein Pathway MOR->Gi BetaArr β-Arrestin-2 Pathway (Minimal Recruitment) MOR->BetaArr NMDA NMDA Receptor (Inhibited Sensitization) S1R->NMDA Blocks Analgesia Potent Analgesia Gi->Analgesia Safety Reduced Adverse Effects (Tolerance/Constipation) BetaArr->Safety Less Depression NMDA->Safety Prevents

Dual signaling pathway of 1-oxa-4,9-diazaspiro[5.5]undecane analogs.

Structural Evolution and Comparative Performance

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was designed using a merging strategy that overlaps the critical pharmacophores required for MOR and σ1R binding[3].

  • 4-Aryl Derivatives (e.g., 15au): Early structure-activity relationship (SAR) studies identified that placing substituted pyridyl moieties at position 4 and phenethyl derivatives at position 9 yielded a highly balanced dual profile. Compound 15au demonstrated potent peripheral analgesia comparable to oxycodone but with significantly less constipation[3].

  • 4-Alkyl Derivatives (e.g., EST73502 / WLB-73502): To improve ADME properties and selectivity, the 4-aryl group was replaced with alkyl moieties. Compound 14u (EST73502) emerged as the clinical candidate. It acts as a partial MOR agonist at the G-protein pathway with negligible β-arrestin-2 recruitment, ensuring high antinociceptive efficacy with a vastly improved safety profile compared to strong opioids[4][5].

Quantitative Performance Comparison

The following table summarizes the pharmacological and in vivo performance of key 1-oxa-4,9-diazaspiro[5.5]undecane analogs against reference opioids[3][4][5].

CompoundTarget ProfileMOR Efficacy (G-Protein)β-Arrestin-2 RecruitmentAnalgesic Potency (vs. Morphine)GI Side Effects (Constipation)
Oxycodone MOR AgonistFull AgonistHighBaselineSevere
Morphine MOR AgonistFull AgonistHighBaselineSevere
15au (4-Aryl) Dual MOR/σ1RPartial AgonistLowComparable to OxycodoneSignificantly Reduced
EST73502 (4-Alkyl) Dual MOR/σ1RPartial AgonistInsignificantSuperior to MorphineMinimal / Absent

Self-Validating Experimental Methodologies

To objectively evaluate the affinity and efficacy of these analogs, researchers employ a rigorous, self-validating system of in vitro assays. Below are the standard protocols used to benchmark 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Protocol A: σ1R Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the compound for the human σ1R. Causality & Validation: -pentazocine is utilized as the radioligand because of its absolute selectivity for σ1R over σ2R and opioid receptors, ensuring no cross-target contamination[3]. Haloperidol (10 μM) is used to define non-specific binding (NSB), creating a self-validating baseline.

  • Membrane Preparation: Homogenize HEK-293 cells stably transfected with human σ1R in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 20-50 μ g/well .

  • Incubation: In a 96-well plate, combine 50 μL of radioligand (-pentazocine at 2 nM), 50 μL of the test compound (varying concentrations from 10−11 to 10−5 M), and 100 μL of membrane suspension.

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and derive Ki​ via the Cheng-Prusoff equation[3].

workflow Prep Membrane Prep HEK-293 Cells Incubate Incubation [3H](+)-pentazocine Prep->Incubate Filter Rapid Filtration GF/B Filters Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis Ki Calculation Count->Analyze

High-throughput radioligand binding assay workflow for σ1R affinity.

Protocol B: Functional [³⁵S]GTPγS Binding Assay (MOR Efficacy)

Objective: Quantify the functional G-protein activation (agonism) at the μ-opioid receptor. Causality & Validation: This assay measures the direct consequence of receptor activation (exchange of GDP for [³⁵S]GTPγS). DAMGO, a highly selective and full MOR agonist, is used as the 100% efficacy reference standard[3]. A compound's efficacy is validated relative to DAMGO's maximum stimulation.

  • Reaction Setup: Prepare assay buffer containing 20 mM HEPES, 100 mM NaCl, 3 μM GDP, and 10 μg of MOR-expressing cell membranes per well.

  • Ligand Addition: Add the 1-oxa-4,9-diazaspiro[5.5]undecane test compound (e.g., EST73502) at varying concentrations. Include DAMGO wells for the 100% efficacy control and basal wells (no ligand) for the 0% control.

  • Tracer Addition: Add 0.1 nM [³⁵S]GTPγS to initiate the nucleotide exchange.

  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate via rapid filtration over GF/B filters.

  • Analysis: Measure retained radioactivity. Compounds showing an EC50​ below 1000 nM and sub-maximal stimulation compared to DAMGO are classified as partial agonists[3][5].

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane analogs represent a paradigm shift in analgesic drug development. By engineering a single spirocyclic scaffold to act as a partial MOR agonist and a σ1R antagonist, researchers have successfully decoupled potent analgesia from dose-limiting opioid side effects[4]. Compounds like EST73502 validate the MTDL approach, proving that rationally designed polypharmacology can yield safer, highly efficacious alternatives to traditional strong opioids[5].

References

  • García, M., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 2020.[Link]

  • García, M., et al. "Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain." Journal of Medicinal Chemistry, 2020.[Link]

  • Torres, V., et al. "Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids." Acta Pharmaceutica Sinica B, 2023.[Link]

  • Marrazzo, A., et al. "Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives." Molecules, 2021.[Link]

  • CA2949570A1 Patent. "Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain.

Sources

Validation

A Comparative Analysis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives and Oxycodone in Analgesic Efficacy

An In-Depth Guide for Researchers and Drug Development Professionals In the relentless pursuit of potent analgesics with improved safety profiles, the limitations of traditional opioids like oxycodone have become increas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of potent analgesics with improved safety profiles, the limitations of traditional opioids like oxycodone have become increasingly apparent. This has spurred the exploration of novel chemical scaffolds and therapeutic targets. Among the promising new entrants are derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecane, which have been engineered as dual-target agents. This guide provides a comprehensive, data-driven comparison of the analgesic efficacy and side-effect profiles of these novel spirocyclic compounds and the widely prescribed opioid, oxycodone.

Introduction: The Evolving Landscape of Pain Management

Oxycodone, a semi-synthetic opioid, has long been a cornerstone in the management of moderate to severe pain. Its primary mechanism of action involves agonism of the μ-opioid receptor (MOR) in the central nervous system (CNS)[1]. While effective, its utility is often hampered by a narrow therapeutic window and a host of debilitating side effects, including respiratory depression, constipation, and a high potential for abuse[1].

The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold represents a novel chemical entity designed to address these shortcomings. Specifically, derivatives of this scaffold have been developed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists[2][3]. The rationale behind this dual-targeting approach is to leverage the analgesic effects of MOR activation while simultaneously mitigating opioid-related adverse effects through σ1R antagonism[4][5][6][7][8][9].

A Tale of Two Mechanisms: How They Work

The distinct pharmacological profiles of oxycodone and the 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives underpin their differences in both efficacy and safety.

Oxycodone: A Classic MOR Agonist

Oxycodone's analgesic effects are primarily mediated through its agonistic activity at MORs, which are G-protein coupled receptors located throughout the CNS. Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

Oxycodone Oxycodone MOR μ-Opioid Receptor (MOR) Oxycodone->MOR Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi->IonChannels cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) cAMP->Neurotransmitter IonChannels->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Figure 1: Simplified signaling pathway of oxycodone's analgesic action.
1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Dual-Action Approach

In contrast, the novel spirocyclic compounds exhibit a more complex mechanism of action, acting as both MOR agonists and σ1R antagonists. The σ1R is a unique intracellular chaperone protein that has been implicated in the modulation of various signaling pathways, including those involved in pain perception and opioid receptor function[4][6][7][8][9][10]. Antagonism of the σ1R has been shown to potentiate opioid-induced analgesia while concurrently reducing the severity of opioid-related side effects[4][5][6][7][8][9][10].

Spiro 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative MOR_Agonism MOR Agonism Spiro->MOR_Agonism Sigma1R_Antagonism σ1R Antagonism Spiro->Sigma1R_Antagonism MOR μ-Opioid Receptor (MOR) Analgesia Analgesia MOR->Analgesia Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->Analgesia Potentiation Side_Effects Reduced Side Effects (e.g., Constipation, Respiratory Depression) Sigma1R->Side_Effects MOR_Agonism->MOR Sigma1R_Antagonism->Sigma1R

Figure 2: Dual mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Head-to-Head Comparison: Analgesic Efficacy

Preclinical studies have provided valuable insights into the comparative analgesic efficacy of these two classes of compounds across various pain models.

Quantitative Efficacy Data

A key study by Garcés-Cárdenas and colleagues (2020) directly compared the analgesic effects of a lead 1-Oxa-4,9-diazaspiro[5.5]undecane derivative, compound 15au (also referred to as EST73502), with oxycodone in several rodent models of pain[2][3]. The results demonstrate that compound 15au exhibits comparable, and in some cases superior, analgesic potency to oxycodone.

Pain ModelCompoundRoute of AdministrationED₅₀ (mg/kg)
Paw Pressure Test (Mouse) 15aui.p.2.5
Oxycodonei.p.2.1
Tail-Flick Test (Rat) EST73502i.p.2.3
Oxycodonei.p.2.4
Carrageenan-induced Inflammatory Pain (Rat) EST73502i.p.2.5
Oxycodonei.p.5.0
Spared Nerve Injury (SNI) Neuropathic Pain (Rat) EST73502i.p.2.5
Oxycodonei.p.10.0

Table 1: Comparative Analgesic Potency (ED₅₀) of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (15au/EST73502) and Oxycodone. Data synthesized from Garcés-Cárdenas et al., 2020[2][3].

These data suggest that while both compounds are potent analgesics, the dual MOR agonist/σ1R antagonist demonstrates a particularly advantageous profile in models of inflammatory and neuropathic pain, where traditional opioids often show limited efficacy.

The Safety Equation: A Comparative Side-Effect Profile

The most significant potential advantage of the 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives lies in their improved side-effect profile.

Gastrointestinal Effects

Opioid-induced constipation is a prevalent and often treatment-limiting side effect. Preclinical data indicate a significant reduction in the constipating effects of the spirocyclic compounds compared to oxycodone at equianalgesic doses.

CompoundDose (mg/kg, i.p.)Inhibition of Gastrointestinal Transit (%)
EST73502 5~10%
Oxycodone 5~60%

Table 2: Comparative Effects on Gastrointestinal Transit in Rats. Data synthesized from Garcés-Cárdenas et al., 2020[3].

Respiratory Depression

Respiratory depression is the most serious acute adverse effect of opioid therapy. Studies have shown that the dual MOR agonist/σ1R antagonist compound EST73502 did not produce significant respiratory depression at doses that induced full antinociceptive efficacy, in stark contrast to oxycodone[11].

Abuse Potential

While further investigation is required, the unique pharmacological profile of dual MOR agonist/σ1R antagonists may translate to a lower abuse potential compared to traditional opioids. The σ1R has been implicated in the rewarding effects of some drugs of abuse, and its antagonism could potentially attenuate the reinforcing properties of MOR agonism.

Experimental Protocols: A Guide to In Vivo Assessment

The following are standardized protocols for key in vivo assays used to evaluate the analgesic and side-effect profiles of these compounds.

Hot Plate Test for Thermal Nociception

This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

Protocol:

  • Apparatus: A commercially available hot plate analgesia meter with a heated surface enclosed by a transparent cylinder.

  • Acclimatization: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes prior to the experiment.

  • Baseline Latency: Gently place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start a timer.

  • Endpoint: Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is established. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the response latencies.

  • Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Latency on Hot Plate Acclimatize->Baseline Administer Administer Compound or Vehicle Baseline->Administer Post_Treatment Measure Post-Treatment Latency at Timed Intervals Administer->Post_Treatment Analyze Analyze Data (%MPE) Post_Treatment->Analyze End End Analyze->End

Figure 3: Experimental workflow for the hot plate test.
Tail-Flick Test for Thermal Nociception

This assay measures the latency of a spinal reflex to a thermal stimulus.

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.

  • Restraint: Gently restrain the animal (mouse or rat) in a suitable holder, allowing the tail to be exposed.

  • Baseline Latency: Position the tail over the heat source and activate the timer and the heat source simultaneously.

  • Endpoint: The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration and Post-treatment Measurement: Follow the same procedure as described for the hot plate test.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Start Start Restrain Restrain Animal Start->Restrain Baseline Measure Baseline Tail-Flick Latency Restrain->Baseline Administer Administer Compound or Vehicle Baseline->Administer Post_Treatment Measure Post-Treatment Latency at Timed Intervals Administer->Post_Treatment Analyze Analyze Data (%MPE) Post_Treatment->Analyze End End Analyze->End

Figure 4: Experimental workflow for the tail-flick test.
Gastrointestinal Transit (Charcoal Meal) Assay

This assay is used to quantify the constipating effects of opioids.

Protocol:

  • Fasting: Fast the animals (mice or rats) for a specified period (e.g., 12-18 hours) with free access to water.

  • Drug Administration: Administer the test compound or vehicle.

  • Charcoal Meal: At a predetermined time after drug administration (coinciding with the expected peak effect), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

  • Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), humanely euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pyloric sphincter.

  • Data Analysis: Calculate the percent inhibition of gastrointestinal transit as: % Inhibition = [1 - (Distance traveled in drug-treated group / Distance traveled in vehicle-treated group)] x 100.

Conclusion: A Promising New Avenue in Analgesia

The development of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives as dual MOR agonists and σ1R antagonists represents a significant advancement in the quest for safer and more effective analgesics. Preclinical data strongly suggest that these compounds can provide analgesic efficacy comparable to, and in some pain modalities superior to, oxycodone, while exhibiting a markedly improved safety profile, particularly with respect to constipation and respiratory depression. This dual-targeting strategy holds considerable promise for the development of next-generation pain therapeutics that can overcome the limitations of traditional opioids. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of analgesics in human populations.

References

  • Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2017). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. In The Sigma-1 Receptor and its Ligands: From Bench to Bedside (pp. 199-220). Springer, Cham. [Link]

  • Cendán, C. M., Sánchez-Fernández, C., Garcés-Cárdenas, P., et al. (2023). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. Acta Pharmaceutica Sinica B, 13(1), 82-99. [Link]

  • Marie, N., & Noble, F. (2023). Oxycodone, an opioid like the others? Frontiers in Psychiatry, 14, 1285108. [Link]

  • Garcés-Cárdenas, P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Vera, G., et al. (2019). Selective Sigma-1 Receptor Antagonists For The Treatment of Pain. Expert Opinion on Therapeutic Patents, 29(10), 781-795. [Link]

  • Melior Discovery. (n.d.). Opioid-Induced Constipation Assay. Retrieved from [Link]

  • GPATINDIA.COM. (2018, December 29). SOP-EDDY'S HOT PLATE (ANALGESIOMETER). [Link]

  • World Precision Instruments. (n.d.). Hot Plate Analgesia Meter. Retrieved from [Link]

  • GPATINDIA.COM. (2018, December 29). SOP -Tail Flick Analgesiometer. [Link]

  • Melior Discovery. (n.d.). Morphine - Opioid-Induced Constipation Assay. Retrieved from [Link]

  • Singh, A. (2017, March 21). Hot plate analgesiometer [PowerPoint slides]. SlideShare. [Link]

  • Garcés-Cárdenas, P., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Animal Models of Diabetic Complications Consortium. (2004, August 13). Tail Flick Assay. [Link]

  • Almansa, C., et al. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(24), 15508-15526. [Link]

  • Wikipedia. (2023, November 29). Tail flick test. [Link]

  • Zhang, Y., et al. (2019). Oxycodone versus other opioids analgesia after laparoscopic surgery: a meta-analysis. Journal of Pain Research, 12, 1477-1486. [Link]

  • Garcés-Cárdenas, P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Harvard Apparatus. (n.d.). Tail Flick Analgesia Meter Users Manual. Retrieved from [Link]

  • Garcés-Cárdenas, P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Harvard Apparatus. (n.d.). Hot Plate Analgesia Meter (Panlab). Retrieved from [Link]

  • Olesen, A. E., et al. (2010). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology, 70(5), 647-659. [Link]

  • Chang, A. K., et al. (2016). Comparative Analgesic Efficacy of Oxycodone/Acetaminophen vs Codeine/Acetaminophen for Short-Term Pain Management Following ED Discharge. Pain Medicine, 17(2), 303-311. [Link]

  • Vazzana, M., et al. (2023). The Emerging Role of Sigma Receptors in Pain Medicine. Journal of Pain Research, 16, 2595-2605. [Link]

  • Reimers, A. (2021, February 18). What is the therapeutic index (LD50/ED50) of oxycodone? ResearchGate. [Link]

  • Tejada, M. A., et al. (2017). Sigma-1 receptors control immune-driven peripheral opioid analgesia during inflammation in mice. Proceedings of the National Academy of Sciences, 114(31), 8344-8349. [Link]

  • Daniels, S. E., et al. (2013). A Phase 3, Randomized, Double-Blind Comparison of Analgesic Efficacy and Tolerability of Q8003 vs Oxycodone or Morphine for Moderate-to-Severe Postoperative Pain Following Bunionectomy Surgery. Pain Medicine, 14(8), 1230-1238. [Link]

  • Lattanzi, R., et al. (2018). In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice. Frontiers in Pharmacology, 9, 951. [Link]

  • Lee, J. E., Park, C. R., & Park, S. S. (2018). Comparison of the analgesic efficacy of oxycodone and fentanyl after dental surgery. Korean Journal of Anesthesiology, 71(5), 387-392. [Link]

  • Raffa, R. B., Pergolizzi Jr, J. V., & LeQuang, J. A. K. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 615. [Link]

  • Raffa, R. B., Pergolizzi Jr, J. V., & LeQuang, J. A. K. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 615. [Link]

  • Raffa, R. B., Pergolizzi Jr, J. V., & LeQuang, J. A. K. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. [Link]

  • Marie, N., & Noble, F. (2023). Oxycodone, an opioid like the others? Frontiers. [Link]

  • Borroto-Escuela, D. O., et al. (2023). Insights into the Current and Possible Future Use of Opioid Antagonists in Relation to Opioid-Induced Constipation and Dysbiosis. International Journal of Molecular Sciences, 24(23), 16757. [Link]

  • Ventura-Martínez, R., et al. (2024). Targeting immune-driven opioid analgesia by sigma-1 receptors: Opening the door to novel perspectives for the analgesic use of sigma-1 antagonists. Semantic Scholar. [Link]

  • UQ eSpace. (2018). In vivo profiling of four centrally administered opioids for antinociception, constipation and respiratory depression. [Link]

  • Wikipedia. (2024, March 5). Oxycodone. [Link]

  • Ruan, X., et al. (2020). The Correlation between Pharmacological Parameters of Oxycodone and Opioid Epidemic. Current Pain and Headache Reports, 24(4), 13. [Link]

  • Prezzavento, O., et al. (2017). Novel N-normetazocine derivatives with opioid Agonist/Sigma-1 receptor antagonist profile as potential analgesics in inflammatory pain. European Journal of Medicinal Chemistry, 138, 1039-1048. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 335-345. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Dhaliwal, J., & Gupta, M. (2024). Oxycodone. In StatPearls. StatPearls Publishing. [Link]

  • Al-Ghadban, S., & Al-Harrasi, A. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. Pharmaceuticals, 14(12), 1237. [Link]

  • Piazzi, L., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective sigma-1 receptor ligands. [Link]

Sources

Comparative

In Vivo Validation of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Comparative Guide for Preclinical Research

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous preclinical validation. The 1-Oxa-4,9-diazaspiro[5.5]undecane s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous preclinical validation. The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a compelling starting point for the design of novel therapeutics, demonstrating significant potential in modulating key biological targets. This guide provides an in-depth comparison of the in vivo validation of derivatives of this scaffold in mouse models, with a primary focus on their well-documented analgesic properties and a comparative look at the potential applications of related spirocyclic compounds in other therapeutic areas.

The 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold: A Privileged Structure

Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties.[1] The 1-Oxa-4,9-diazaspiro[5.5]undecane core, with its embedded oxygen and nitrogen atoms, provides multiple points for chemical modification, allowing for the fine-tuning of biological activity. This has led to the exploration of its derivatives across various therapeutic landscapes.

In Vivo Validation in Pain Models: A Case Study of a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist

A significant breakthrough in the in vivo validation of this scaffold comes from a study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual-target analgesics.[2] One particular derivative, compound 15au , has been extensively characterized in mouse models of pain, offering a compelling case study for its therapeutic potential.

Mechanism of Action: Compound 15au was designed as a dual agonist of the μ-opioid receptor (MOR) and an antagonist of the sigma-1 receptor (σ1R). This dual-action mechanism is hypothesized to provide potent pain relief while mitigating some of the undesirable side effects associated with traditional opioid agonists, such as constipation.[2]

Experimental Model: The primary in vivo model used to validate the analgesic efficacy of compound 15au was the paw pressure test in mice. This is a widely accepted model of mechanical nociception where a ramping pressure is applied to the mouse's paw, and the withdrawal threshold is measured as an indicator of pain sensitivity.[2]

Comparative Efficacy: In the paw pressure test, compound 15au demonstrated potent analgesic activity, comparable to the widely used opioid analgesic, oxycodone .[2] This finding is crucial as it positions this derivative as a viable alternative to existing pain medications.

Improved Side Effect Profile: A key differentiator for compound 15au is its improved side effect profile. At equianalgesic doses, 15au showed significantly less constipation in mice compared to oxycodone.[2] This is a critical advantage, as opioid-induced constipation is a major clinical challenge. The σ1R antagonism is believed to contribute to this improved gastrointestinal tolerability.[2]

Quantitative Data Summary: Analgesic Efficacy and Side Effects
CompoundMouse ModelEfficacy (Paw Pressure Test)Side Effect (Constipation)
15au CD-1 micePotent analgesia, comparable to oxycodoneSignificantly less than oxycodone at equianalgesic doses
Oxycodone CD-1 micePotent analgesia (reference standard)Significant constipation

Expanding the Therapeutic Horizon: Potential Applications in Other Disease Models

While the in vivo validation of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives is most mature in the area of pain, the broader class of diazaspiro[5.5]undecane and related spirocyclic compounds are being investigated for other therapeutic indications, including cancer and neurodegenerative diseases.[1]

It is important to note that the following examples involve derivatives of related but distinct spirocyclic scaffolds. Direct in vivo data for the 1-Oxa-4,9-diazaspiro[5.5]undecane core in these disease models is still emerging.

Potential in Oncology

Derivatives of the closely related 1,4,9-Triazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of METTL3, a methyltransferase implicated in various cancers, including acute myeloid leukemia.[3] While these studies have demonstrated cellular target engagement, in vivo validation in mouse xenograft models is a critical next step to establish their anti-tumor efficacy.[3]

Potential in Neurodegenerative Diseases

The modulation of targets relevant to neurodegenerative diseases is another promising avenue for spirocyclic compounds. For instance, analogs of memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, have been developed with novel scaffolds to improve efficacy and safety.[4] While no direct in vivo studies of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives in Alzheimer's mouse models such as the 5XFAD mouse have been published, the physicochemical properties of this scaffold make it an attractive candidate for brain-penetrant drug design.[4][5]

Experimental Protocols: A Guide to In Vivo Validation

The following are detailed protocols for key in vivo experiments relevant to the validation of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Paw Pressure (Randall-Selitto) Test for Mechanical Nociception

Objective: To assess the analgesic effect of a compound against a mechanical pain stimulus.

Protocol:

  • Animal Acclimation: Acclimate male CD-1 mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain the mouse and apply a constantly increasing pressure to the dorsal surface of the hind paw using a pressure applicator with a defined tip.

  • Endpoint: The pressure at which the mouse withdraws its paw is recorded as the baseline paw withdrawal threshold (PWT).

  • Compound Administration: Administer the test compound (e.g., 15au) or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 120 minutes), repeat the paw pressure measurement to determine the post-treatment PWT.

  • Data Analysis: The analgesic effect is calculated as the percentage increase in PWT compared to the baseline.

Hot Plate Test for Thermal Nociception

Objective: To evaluate the analgesic effect of a compound against a thermal pain stimulus.

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Acclimation: Place mice individually on the hot plate within a clear restraining cylinder.

  • Endpoint: Record the latency to the first sign of nociception, which can be a hind paw lick, flick, or a jump.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. If the mouse does not respond within this time, it is removed from the hot plate.

  • Compound Administration and Testing: Administer the test compound or vehicle and measure the hot plate latency at various time points post-administration.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical in vivo validation workflow and the targeted signaling pathway for the analgesic 1-Oxa-4,9-diazaspiro[5.5]undecane derivative 15au.

experimental_workflow cluster_preclinical In Vivo Validation Workflow compound 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative formulation Formulation & Dosing compound->formulation mouse_model Mouse Model Selection (e.g., CD-1 mice) formulation->mouse_model pain_assay Pain Assay (e.g., Paw Pressure Test) mouse_model->pain_assay data_analysis Data Analysis & Comparison (vs. Oxycodone) pain_assay->data_analysis pk_pd Pharmacokinetic/ Pharmacodynamic Studies data_analysis->pk_pd toxicology Toxicology Assessment pk_pd->toxicology

Caption: A generalized workflow for the in vivo validation of a novel compound.

signaling_pathway cluster_pathway Dual-Target Analgesic Mechanism compound Compound 15au mor μ-Opioid Receptor (MOR) compound->mor Agonism sigma1r Sigma-1 Receptor (σ1R) compound->sigma1r Antagonism analgesia Analgesia mor->analgesia reduced_side_effects Reduced Side Effects (e.g., Constipation) sigma1r->reduced_side_effects

Caption: The dual-target mechanism of action for compound 15au.

Conclusion and Future Directions

The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully validated in vivo as a promising platform for the development of novel analgesics with improved side-effect profiles. The case of compound 15au demonstrates a clear path from rational drug design to preclinical proof-of-concept.

The future of this scaffold lies in expanding its in vivo validation to other therapeutic areas. While related spirocyclic compounds show promise in oncology and neurodegenerative diseases, dedicated in vivo studies using mouse models of these conditions are necessary to unlock the full potential of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives. Further research should also focus on comprehensive pharmacokinetic and toxicological profiling to ensure the clinical translatability of these promising compounds.

References

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Buzon, V., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Journal of Applied Toxicology.
  • Buzon, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Turcu, A. L., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Kilpeläinen, T. P., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry.
  • Buzon, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). RSC Publishing.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers in Pharmacology.
  • Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. (2022). Drug Design, Development and Therapy.
  • Murine Pharmacokinetic Studies. (n.d.). PMC.
  • Exploring Novel Quinoline-1,3,4-Oxadiazole Derivatives for Alzheimer's Disease: Their Design, Synthesis, and In-Vitro and In-Silico Investigations. (2024).
  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan.
  • Alzheimer's Disease Research Studies. (n.d.).

Sources

Validation

The Strategic Advantage of Diazaspiro[5.5]undecane Scaffolds in Cross-Target Activity Profiling

Introduction: Escaping Flatland in Drug Discovery In modern drug discovery, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional spirocyclic scaffolds—often referred to as "escaping flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Drug Discovery

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional spirocyclic scaffolds—often referred to as "escaping flatland"—has revolutionized how we approach target engagement. Among these privileged structures, diazaspiro[5.5]undecane compounds offer an exceptional balance of high fraction sp³ ( Fsp3​ ) character, metabolic stability, and precise spatial projection of pharmacophores.

This guide provides an objective, data-driven comparison of diazaspiro[5.5]undecane derivatives against traditional scaffolds. By analyzing their cross-target activity profiles—spanning GPCRs, ion channels, and intracellular enzymes—we will dissect why this specific spirocyclic core is increasingly selected for complex polypharmacology and high-selectivity drug design.

Scaffold Comparison: Diazaspiro[5.5]undecanes vs. Alternatives

When designing a cross-target profiling strategy, the choice of the central scaffold dictates the compound's ability to navigate diverse binding pockets without accumulating off-target liabilities (such as hERG inhibition or CYP450 induction).

Traditional flat scaffolds (e.g., piperazines and biphenyls) often suffer from poor aqueous solubility and high attrition rates due to promiscuous binding. Conversely, smaller spirocycles like diazaspiro[4.5]decane may lack the necessary steric bulk to span larger bipartite binding sites. The [5.5] spiro system provides a unique geometric vector that allows for the merging of distinct pharmacophores without violating Lipinski's Rule of Five.

Table 1: Structural & Pharmacological Comparison of Core Scaffolds
Scaffold Type3D Character ( Fsp3​ )Metabolic StabilityCross-Target CapabilityIn Vivo Translation
Flat Aromatics (e.g., Piperazines) Low (<0.3)Susceptible to rapid CYP-mediated oxidation.High promiscuity; prone to off-target toxicity.Often limited by poor solubility and rapid clearance.
Diazaspiro[4.5]decane High (>0.6)Moderate; smaller ring is vulnerable to ring-opening.Limited reach in extended binding pockets.Frequently fails to show efficacy despite in vitro activity.
Diazaspiro[5.5]undecane High (>0.7)Excellent; steric shielding protects heteroatoms.Exceptional; ideal for dual-ligand pharmacophore merging.High oral bioavailability and robust disease model efficacy.

Cross-Target Profiling: Experimental Case Studies

The true utility of the diazaspiro[5.5]undecane core is demonstrated through its cross-target activity profiling across various therapeutic areas. By systematically evaluating these compounds against primary and secondary targets, researchers have unlocked novel mechanisms of action.

Case Study A: Dual MOR Agonism / σ1R Antagonism (Pain Management)

Combining μ-opioid receptor (MOR) agonism with sigma-1 receptor (σ1R) antagonism is a highly sought-after polypharmacological strategy to provide potent analgesia while mitigating opioid-induced side effects like constipation. Researchers utilized a merging strategy to design 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., Compound 15au). The [5.5] core allowed the precise spatial alignment required to bind both receptors simultaneously. In functional assays, Compound 15au demonstrated a balanced dual profile, yielding potent in vivo analgesia comparable to oxycodone, but with significantly reduced gastrointestinal transit inhibition (1).

Case Study B: GABA_A Receptor Antagonism (Immunomodulation)

In neuropharmacology and immunology, 3,9-diazaspiro[5.5]undecane analogs (such as Compound 1e) have been profiled as competitive γ -aminobutyric acid type A receptor (GABA_A) antagonists. Cross-target profiling revealed that the spirocyclic benzamide moiety drove high selectivity for the extrasynaptic α4βδ subtype over α1

  • and α2 -containing subtypes ( Ki​=180 nM). This selective targeting efficiently rescued the inhibition of T cell proliferation, highlighting the scaffold's potential in immunomodulation (2).
Case Study C: Soluble Epoxide Hydrolase (sEH) Inhibition (Renal Disease)

When developing treatments for chronic kidney disease, researchers compared 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas against their [4.5]decane counterparts. While both showed in vitro sEH inhibition, cross-target and pharmacokinetic profiling revealed that only the [5.5]undecane derivative (Compound 19) possessed the required bioavailability to lower serum creatinine in a rat model of anti-GBM glomerulonephritis (3).

Table 2: Quantitative Cross-Target Profiling Data of Lead Compounds
Compound IDCore ScaffoldPrimary Target (Affinity/Activity)Secondary Target (Affinity/Activity)Functional Outcome / Disease Model
15au 1-oxa-4,9-diazaspiro[5.5]undecaneMOR (Agonist, EC50​ < 1000 nM) σ 1R (Antagonist, High Affinity)Analgesia with low constipation (Pain)
1e 3,9-diazaspiro[5.5]undecaneGABA_A α4βδ ( Ki​ = 180 nM)GABA_A α1/α2 (Low Affinity)Rescues T cell proliferation (Immunology)
19 1-oxa-4,9-diazaspiro[5.5]undecanesEH (Potent Inhibitor)N/A (High Selectivity)Lowers serum creatinine (CKD)
8 2,9-diazaspiro[5.5]undecaneGRP78 (Activator)Intracellular Ca2+ (Depletion)ER Stress-induced Apoptosis (3D Glioma)

Self-Validating Experimental Protocols for Cross-Target Profiling

To ensure scientific integrity and reproducible causality, the cross-target profiling of diazaspiro[5.5]undecane compounds must follow a rigorous, self-validating workflow. The following protocol outlines the methodology for evaluating dual-target GPCR ligands (e.g., MOR/ σ 1R).

Step 1: Primary Radioligand Binding Assays

Causality Check: Radioligand binding confirms direct target engagement at the orthosteric site before functional downstream effects are assumed.

  • Preparation: Harvest transfected HEK-293 cell membranes expressing human σ 1R, and CHO-K1 membranes expressing human MOR.

  • Assay Execution:

    • For MOR: Incubate membranes with [3H] -DAMGO (a highly selective MOR agonist to ensure binding to the active receptor conformation) and varying concentrations of the spirocyclic ligand.

    • For σ 1R: Incubate with [3H]−(+) -pentazocine.

  • Internal Validation: Define non-specific binding using 10 μ M naloxone (MOR) and 10 μ M haloperidol ( σ 1R). Calculate Ki​ values using the Cheng-Prusoff equation.

Step 2: Functional Profiling (cAMP Accumulation)

Causality Check: Binding does not equal function. Because MOR is a Gi/o​ -coupled receptor, true agonism must be validated by the compound's ability to inhibit forskolin-induced cAMP production. CHO-K1 cells are used specifically because they lack endogenous opioid receptors, providing a zero-noise background.

  • Stimulate CHO-K1 cells with forskolin to induce baseline cAMP.

  • Treat with the diazaspiro[5.5]undecane compound.

  • Quantify cAMP reduction using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Internal Validation: Normalize efficacy against DAMGO ( Emax​ = 100%).

Step 3: Safety & Selectivity Profiling (Whole-Cell Patch Clamp)

Causality Check: Spirocycles with basic amines carry an inherent risk of trapping in the hERG channel pore, leading to cardiotoxicity. Fluorescence-based surrogate assays often yield false negatives for rigid 3D molecules; therefore, direct electrophysiology is mandatory.

  • Patch HEK-293 cells stably expressing hERG in the whole-cell configuration.

  • Apply a depolarizing voltage step protocol to activate outward K+ currents.

  • Perfuse the test compound at 1 μ M and 10 μ M. Compounds showing <50% inhibition at 10 μ M are cleared for in vivo studies.

Visualizing Workflows and Mechanisms

The structural rigidity of diazaspiro[5.5]undecanes allows them to act as master keys in complex signaling networks. Below are the logical mappings of the experimental workflow and the specific dual-signaling pathway leveraged in pain management.

CrossTargetProfiling Library Diazaspiro[5.5]undecane Library Design Primary Primary Target Screening (Radioligand Binding) Library->Primary Hit Generation Secondary Functional Assays (cAMP, Patch-Clamp) Primary->Secondary Affinity (Ki) Selectivity Cross-Target Panel (Kinases, GPCRs, Ion Channels) Secondary->Selectivity Efficacy (EC50/IC50) Hit Lead Selection (High Selectivity / Dual Action) Selectivity->Hit Off-Target Filter InVivo In Vivo Efficacy (Disease Models) Hit->InVivo Translation

Caption: Workflow for cross-target activity profiling of diazaspiro[5.5]undecane compounds.

SignalingPathway Ligand 1-oxa-4,9-diazaspiro[5.5]undecane (Compound 15au) MOR μ-Opioid Receptor (MOR) Agonism Ligand->MOR Activates Sigma1 σ1 Receptor (σ1R) Antagonism Ligand->Sigma1 Blocks Gi Gi/o Protein Coupling MOR->Gi SideEffects Reduced Constipation MOR->SideEffects Induces (Counteracted) Sigma1->SideEffects Mitigates Opioid Effects cAMP Inhibition of cAMP Gi->cAMP Analgesia Potent Analgesia cAMP->Analgesia

Caption: Dual MOR agonism and σ1R antagonism signaling pathway for potent, safer analgesia.

References

  • Vidal-Torres, A., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." ACS Publications, 2019.1

  • Bavo, F., et al. "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry / PubMed, 2021. 2

  • Kato, Y., et al. "Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted

Sources

Comparative

A Senior Application Scientist's Guide to Confirming METTL3 Inhibitor Target Engagement in Cancer Cell Lines

In the rapidly evolving field of epitranscriptomics, the development of small molecule inhibitors targeting METTL3, the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex, has opened new avenues for...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of epitranscriptomics, the development of small molecule inhibitors targeting METTL3, the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex, has opened new avenues for cancer therapy.[1][2] The aberrant activity of METTL3 is implicated in the initiation and progression of various malignancies, including acute myeloid leukemia (AML), breast cancer, and lung cancer.[1][2] However, the successful translation of these promising inhibitors from bench to bedside hinges on the robust and unequivocal confirmation of their engagement with METTL3 within the complex cellular milieu.

This guide provides a comprehensive overview and comparison of state-of-the-art methodologies to validate METTL3 inhibitor target engagement in cancer cell lines. We will delve into the principles, protocols, and data interpretation of each technique, offering insights gleaned from extensive experience in the field. Our focus is on providing a self-validating experimental framework, ensuring the generation of reliable and reproducible data for informed decision-making in your drug discovery pipeline.

The Central Role of Target Engagement

Direct Assessment of Target Binding: Seeing is Believing

Direct methods provide the most definitive evidence of a physical interaction between the inhibitor and METTL3.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful label-free technique that assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[3][4] The principle is elegantly simple: a protein bound to a stabilizing ligand will have a higher melting temperature than its unbound counterpart.[4][5]

Experimental Workflow: CETSA

cluster_0 Cell Treatment and Lysis cluster_1 Thermal Challenge cluster_2 Quantification of Soluble METTL3 cluster_3 Data Analysis Treat Treat cells with METTL3 inhibitor or vehicle (DMSO) Harvest Harvest and lyse cells Treat->Harvest Heat Aliquot lysate and heat at a range of temperatures Harvest->Heat Cool Cool on ice to precipitate aggregated proteins Heat->Cool Centrifuge Centrifuge to pellet aggregated proteins Cool->Centrifuge Collect Collect supernatant containing soluble proteins Centrifuge->Collect WB Analyze soluble METTL3 levels by Western Blot or ELISA Collect->WB Plot Plot % soluble METTL3 vs. Temperature WB->Plot Shift Determine thermal shift (ΔTm) Plot->Shift

Caption: CETSA experimental workflow for assessing METTL3 target engagement.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Plate cancer cells of interest and allow them to adhere. Treat the cells with a range of concentrations of the METTL3 inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer to release the cellular proteins.

  • Heating: Aliquot the cell lysate and heat the samples at different temperatures for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured and aggregated proteins.

  • Quantification of Soluble METTL3: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble METTL3 at each temperature using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble METTL3 against the temperature for both the inhibitor-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates the degree of target engagement.[6]

Method Principle Advantages Disadvantages
CETSA Measures ligand-induced thermal stabilization of the target protein in intact cells or lysates.[3][4]Label-free, performed in a physiologically relevant environment, provides direct evidence of target binding.[4][7]Requires a specific antibody for detection, may not be suitable for all proteins, can be technically demanding.

Indirect Assessment: Measuring the Consequences of Inhibition

Indirect methods confirm target engagement by measuring the downstream effects of METTL3 inhibition. These assays provide functional validation and are essential for understanding the biological consequences of engaging the target.

Global m6A Quantification

METTL3 is the primary enzyme responsible for depositing m6A on mRNA.[1][8] Therefore, a successful METTL3 inhibitor should lead to a global reduction in cellular m6A levels.

This is a simple, semi-quantitative method to visualize changes in total m6A levels in a population of RNA.

Step-by-Step Protocol for m6A Dot Blot:

  • RNA Isolation: Isolate total RNA or poly(A) RNA from inhibitor-treated and control cells.

  • RNA Denaturation and Spotting: Denature the RNA and spot serial dilutions onto a nylon membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using UV light.

  • Immunoblotting: Block the membrane and incubate with an anti-m6A antibody.

  • Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the signal.

  • Normalization: Stain the membrane with methylene blue to visualize the total amount of spotted RNA for normalization.

A decrease in the dot intensity in the inhibitor-treated samples compared to the control indicates a reduction in global m6A levels.[6]

For a more quantitative assessment of global m6A levels, several commercial ELISA kits are available.[9][10][11] These assays are typically competitive ELISAs where free m6A in the sample competes with a coated m6A-containing molecule for binding to a limited amount of anti-m6A antibody.[9][10] The signal is inversely proportional to the amount of m6A in the sample. These kits offer a high-throughput and sensitive method for quantifying global m6A changes.[12][13]

Method Principle Advantages Disadvantages
m6A Dot Blot Semi-quantitative immunodetection of m6A on a membrane.Simple, inexpensive, and provides a quick visual assessment.Semi-quantitative, requires normalization to total RNA.
m6A ELISA Competitive ELISA for the quantitative measurement of m6A.[9][10]Quantitative, high-throughput, and sensitive.[11]Can be more expensive than dot blot, requires a specific kit.
Transcript-Specific m6A Analysis: MeRIP-qPCR

While global m6A levels provide a good initial indication of METTL3 inhibition, it is often necessary to investigate the m6A status of specific mRNA targets. Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR) allows for the quantification of m6A levels on individual transcripts.[14]

Experimental Workflow: MeRIP-qPCR

cluster_0 RNA Preparation cluster_1 Immunoprecipitation cluster_2 Quantification cluster_3 Data Analysis Isolate Isolate total RNA from treated and control cells Fragment Fragment RNA Isolate->Fragment IP Incubate fragmented RNA with anti-m6A antibody-coated beads Fragment->IP Wash Wash beads to remove non-specific binding IP->Wash Elute Elute m6A-containing RNA fragments Wash->Elute RT Reverse transcribe eluted RNA and input control Elute->RT qPCR Perform qPCR for target genes RT->qPCR Normalize Normalize m6A enrichment to input RNA qPCR->Normalize Compare Compare enrichment between treated and control samples Normalize->Compare

Caption: MeRIP-qPCR workflow for analyzing transcript-specific m6A levels.

Step-by-Step Protocol for MeRIP-qPCR:

  • RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces (typically 100-200 nucleotides).[15]

  • Immunoprecipitation: Incubate the fragmented RNA with magnetic beads conjugated to an anti-m6A antibody. An IgG antibody should be used as a negative control.

  • Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m6A-containing RNA fragments.

  • Reverse Transcription and qPCR: Reverse transcribe the eluted RNA (IP sample) and a portion of the initial fragmented RNA (input control). Perform qPCR using primers specific to the target gene of interest.

  • Data Analysis: Calculate the enrichment of m6A in the target transcript by normalizing the qPCR signal from the IP sample to the input control. A decrease in enrichment in the inhibitor-treated cells confirms target engagement.[15]

Downstream Protein Expression: Western Blotting

Inhibition of METTL3 can alter the stability and translation of target mRNAs, leading to changes in the expression levels of their corresponding proteins.[1] Western blotting is a standard technique to quantify these changes. For example, c-MYC and BCL2 have been identified as key downstream targets of METTL3 in AML, and their protein levels are expected to decrease upon METTL3 inhibition.[6]

Step-by-Step Protocol for Western Blotting:

  • Cell Lysis and Protein Quantification: Lyse inhibitor-treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., c-MYC, BCL2, or METTL3 itself).

  • Detection: Incubate with a secondary antibody conjugated to a detectable enzyme and visualize the protein bands.

  • Normalization: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

A dose-dependent decrease in the expression of known METTL3 target proteins provides strong evidence of on-target activity.[6]

Phenotypic Assays: The Ultimate Functional Readout

While direct and indirect biochemical assays are crucial for confirming target engagement, assessing the phenotypic consequences of METTL3 inhibition provides the ultimate validation of a compound's biological activity.

Cell Viability Assays

A common functional consequence of METTL3 inhibition in cancer cells is a reduction in cell proliferation and viability.[1] Assays such as the CCK-8 or MTT assay can be used to measure these effects.[15][16]

Step-by-Step Protocol for CCK-8 Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of the METTL3 inhibitor.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

A dose-dependent decrease in cell viability is a strong indicator of the inhibitor's anti-cancer activity.

Comparison of METTL3 Inhibitors

The following table summarizes the reported cellular activities of some well-characterized METTL3 inhibitors.

Inhibitor Cancer Cell Line Assay IC50 / EC50 Reference
STM2457MOLM-13 (AML)Cell Viability~1 µM[17]
UZH2MOLM-13 (AML)METTL3 Degradation~1 µM[6]
Compound 18MOLM-13 (AML)Antiproliferative1-20 µM[2]
Compound 18SK-OV-3 (Ovarian)Antiproliferative1-20 µM[2]
QuercetinMIA PaCa-2 (Pancreatic)Cell Proliferation73.51 ± 11.22 µM[16]
QuercetinHuh7 (Liver)Cell Proliferation99.97 ± 7.03 µM[16]
STC-15Various Solid TumorsClinical Trial (Phase 1)N/A[18]

Conclusion

Confirming target engagement of METTL3 inhibitors is a critical step in the drug discovery process. A multi-faceted approach, combining direct binding assays like CETSA with indirect functional assays that measure downstream consequences such as global and transcript-specific m6A levels, protein expression, and cell viability, provides the most robust and reliable validation. The methodologies and protocols outlined in this guide offer a comprehensive framework for researchers to confidently assess the on-target activity of their METTL3 inhibitors, paving the way for the development of novel and effective cancer therapies.

References

  • Bokar, J. A., et al. (1997). Purification and cDNA cloning of the AdoMet-binding subunit of the human mRNA (N6-adenosine)-methyltransferase. RNA, 3(11), 1233–1247. [Link]

  • Lesbirel, S., et al. (2021). An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs. Bio-protocol, 11(12), e4052. [Link]

  • Cell Biolabs, Inc. (n.d.). N6-Methyladenosine (m6A) ELISA Kit. Cell Biolabs, Inc.[Link]

  • RayBiotech, Inc. (n.d.). m6A (N6-methyladenosine) ELISA Kit. RayBiotech, Inc.[Link]

  • Cusack, S. (2024, June 21). What are METTL3 inhibitors and how do they work? Technology Networks. [Link]

  • Wikipedia. (2023, December 27). Cellular thermal shift assay. Wikipedia. [Link]

  • Wang, X., et al. (2023). Recent advances in small molecules targeting the METTL3. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2216063. [Link]

  • Zhang, Z., et al. (2022). Targeting METTL3 protein by proteolysis-targeting chimeras: A novel therapeutic approach for acute myeloid leukemia. Frontiers in Oncology, 12, 981156. [Link]

  • EpigenTek. (2023, October 5). m6A ELISA: The Comprehensive Guide to Quantifying RNA Methylation. EpigenTek. [Link]

  • Begik, O., et al. (2023). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. Wellcome Open Research, 8, 59. [Link]

  • Dolbois, A., et al. (2025, January 30). Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. Journal of Medicinal Chemistry. [Link]

  • Yankova, E., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597–601. [Link]

  • Garcia-Campos, M. A., et al. (2019). m6ACE-seq quantitatively maps m6A reductions at individual METTL3-dependent m6A sites. Nature Communications, 10(1), 3137. [Link]

  • Bedford, E., et al. (2023). Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity. Cancer Discovery, 13(10), 2292–2313. [Link]

  • Targeted Oncology. (2024, November 26). Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types. Targeted Oncology. [Link]

  • Bedi, R. K., et al. (2020). Protein thermal shift assay for METTL3/14 and METTL1 and cellular target engagement assay of UZH1a and UZH1b in HEK293T cells. ResearchGate. [Link]

  • Robers, M. B., et al. (2015). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 13(21), 5864–5871. [Link]

  • He, L., et al. (2020). METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway. Frontiers in Oncology, 10, 199. [Link]

  • Liu, J., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry, 10, 888365. [Link]

  • Wang, S., et al. (2021). The m6A methyltransferase METTL3 regulates autophagy and sensitivity to cisplatin by targeting ATG5 in seminoma. Journal of Cellular and Molecular Medicine, 25(19), 9319–9331. [Link]

  • Gokhale, N. S., et al. (2021). Understanding the source of METTL3-independent m6A in mRNA. bioRxiv. [Link]

  • Gkikas, D., et al. (2024). New insights into the dynamics of m6A epitranscriptome: hybrid-seq identifies novel mRNAs of the m6A writers METTL3/14. Epigenomics, 16(15), 929-947. [Link]

  • Zaho, S., et al. (2021). Mapping of m6A and Its Regulatory Targets in Prostate Cancer Reveals a METTL3-Low Induction of Therapy Resistance. Cancer Research, 81(15), 4075–4088. [Link]

  • Daddi, A., et al. (2024). m6A RNA methylation orchestrates transcriptional dormancy during paused pluripotency. Nature Cell Biology, 26(1), 63-75. [Link]

  • Li, T., et al. (2019). Identification of METTL3 targets via MeRIP-seq and RNA-seq. ResearchGate. [Link]

  • Cresset. (2025, December 2). Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. Cresset. [Link]

  • Zhang, Y., et al. (2022). The m6A Methyltransferase METTL3-Mediated N6-Methyladenosine Modification of DEK mRNA to Promote Gastric Cancer Cell Growth and Metastasis. International Journal of Molecular Sciences, 23(12), 6523. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Martinez Molina, D. (2018). The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. Karolinska Institutet. [Link]

  • Evotec. (2023). Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Anti-Tumour Immunity. Evotec. [Link]

  • Wang, H., et al. (2023). A cleaved METTL3 potentiates the METTL3–WTAP interaction and breast cancer progression. eLife, 12, e86351. [Link]

  • Taylor, J., et al. (2025). The efficacy of METTL3 inhibition in pre-clinical models of MDS and AML. American Society of Clinical Oncology. [Link]

  • Chen, Y., et al. (2021). METTL3 regulates m6A methylation status of MYD88-RNA. ResearchGate. [Link]

  • Frye, M., & Kouzarides, T. (2021). Mining for METTL3 inhibitors to suppress cancer. Nature Cell Biology, 23(6), 579–581. [Link]

  • Yang, Y., et al. (2021). METTL3 is required for heterochromatin formation. ResearchGate. [Link]

  • Papac, D. I., et al. (2019). A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 928–935. [Link]

  • Li, Y., et al. (2023). METTL3 regulates N6-methyladenosine modification of ANGPTL3 mRNA and potentiates malignant progression of stomach adenocarcinoma. World Journal of Surgical Oncology, 21(1), 198. [Link]

  • STORM Therapeutics. (2022, November 23). STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study. STORM Therapeutics. [Link]

  • Bedi, R. K., et al. (2020). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem, 15(24), 2446–2456. [Link]

  • Li, Y., et al. (2022). Proteomic identification of METTL3 and METTL14 binding partners. ResearchGate. [Link]

  • Chen, H., et al. (2021). METTL3 interactome identified by immunoprecipitation-Mass Spectrometry (IP-MS) in AML cells. ResearchGate. [Link]

Sources

Validation

Topic: The 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold vs. Other Privileged Heterocyclic Motifs

An In-Depth Comparative Guide for Medicinal Chemists Abstract In the perpetual quest for novel therapeutic agents, the molecular scaffold serves as the foundational blueprint from which drug candidates are built. "Privil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Medicinal Chemists

Abstract

In the perpetual quest for novel therapeutic agents, the molecular scaffold serves as the foundational blueprint from which drug candidates are built. "Privileged scaffolds" are elite frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, making them invaluable assets in drug discovery.[1][2] This guide provides a comprehensive, data-supported comparison of the emerging 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold against archetypal privileged heterocyclic motifs: piperidine, morpholine, and piperazine. We will dissect their structural attributes, physicochemical properties, synthetic accessibility, and strategic applications, offering researchers and drug development professionals a clear, actionable framework for scaffold selection.

Introduction: The Strategic Value of the Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, present in over 90% of new drugs.[3] Their structural and electronic diversity allows for the fine-tuning of pharmacological profiles.[1][4][5] Within this vast chemical space, privileged structures act as "master keys," capable of unlocking interactions with various protein families. Their utility stems from a pre-validated ability to present appended functionalities in a three-dimensional arrangement conducive to biological recognition.

This guide moves beyond a simple catalog of structures. It aims to explain the causality behind scaffold selection, contrasting the well-trodden paths of piperidine and its analogs with the novel chemical space offered by the 1-Oxa-4,9-diazaspiro[5.5]undecane system.

The Challenger: 1-Oxa-4,9-diazaspiro[5.5]undecane

The 1-Oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic heterocycle defined by two rings sharing a single quaternary carbon atom. This structural feature is its primary advantage.

Inherent Three-Dimensionality: Unlike the relatively planar conformations of aromatic systems or the simple chair/boat flips of monocycles, the spirocyclic core imparts a rigid, well-defined three-dimensional geometry.[6] This conformational rigidity reduces the entropic penalty upon binding to a target, which can lead to enhanced potency. Furthermore, it places substituents in precise vectors, allowing for the exploration of complex, non-planar binding pockets that may be inaccessible to flatter molecules.[6][7]

Physicochemical Properties & Novelty: The introduction of a spirocyclic center increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is correlated with increased success rates in clinical development, partly due to improved solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6] This scaffold provides a novel, patentable chemical space, a significant advantage in a competitive pharmaceutical landscape.

Derivatives of this scaffold have already shown significant promise as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment and as potential agents against tuberculosis.[8][9][10]

The Incumbents: Established Privileged Motifs

The following heterocycles are among the most frequently occurring in EMA and FDA-approved pharmaceuticals, making them the gold standard for comparison.[11]

Piperidine

A saturated six-membered ring containing one nitrogen atom, piperidine is a cornerstone of drug design.[11] Its chair conformation allows for equatorial and axial substitutions, providing a degree of stereo- and regiochemical control.

  • Strengths: Highly versatile synthetic chemistry, commercial availability of diverse building blocks, and its presence in numerous natural products and approved drugs.[11][] It can improve pharmacokinetic properties like lipophilicity and metabolic stability.[11]

  • Weaknesses: Can be susceptible to oxidative metabolism, particularly at the carbon alpha to the nitrogen. Its conformational flexibility, while useful, is less constrained than a spirocyclic system.

Morpholine

Often used as a bioisostere to improve the physicochemical properties of a lead compound, morpholine incorporates an oxygen atom opposite the nitrogen.

  • Strengths: The oxygen atom acts as a hydrogen bond acceptor and generally increases polarity and aqueous solubility.[13][14] This often leads to improved metabolic stability compared to more lipophilic rings.[14]

  • Weaknesses: The rigid structure offers limited exit vectors for substitution, potentially constraining SAR (Structure-Activity Relationship) exploration.

Piperazine

A six-membered ring with two nitrogen atoms at positions 1 and 4, piperazine is a common feature in CNS-active drugs and other therapeutic areas.[11][15]

  • Strengths: The two nitrogen atoms provide a greater polar surface area and additional points for hydrogen bonding, which can enhance pharmacokinetic properties.[11] The second nitrogen offers a valuable handle for introducing substituents to modulate potency, selectivity, or physical properties.

  • Weaknesses: The high polarity can sometimes hinder blood-brain barrier penetration. The basicity of the two nitrogens must be carefully managed to avoid off-target effects or poor absorption.[15]

Data-Driven Comparison: Physicochemical & Metabolic Profiles

The choice of a scaffold is a multi-parameter optimization problem. Below, we compare the calculated properties of the core, unsubstituted scaffolds and discuss general metabolic trends.

Table 1: Comparative Analysis of Core Heterocyclic Scaffolds

Property1-Oxa-4,9-diazaspiro[5.5]undecanePiperidineMorpholinePiperazine
Molecular Formula C₈H₁₆N₂OC₅H₁₁NC₄H₉NOC₄H₁₀N₂
Molecular Weight ( g/mol ) 156.2385.1587.1286.14
Calculated LogP -0.40.8-0.5-1.0
TPSA (Ų) 32.812.521.724.9
H-Bond Donors 2112
H-Bond Acceptors 3122
Rotatable Bonds 0000

Data sourced or calculated from PubChem and other chemical databases.[][15][16][17]

Interpretation & Causality: The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold, even as a larger core, presents a relatively low LogP, suggesting good intrinsic solubility. Its TPSA is the highest, indicating significant polar character which can be advantageous for target engagement but may need modulation for membrane permeability.

Metabolic Stability:

  • General Principle: Oxidative metabolism, often mediated by Cytochrome P450 enzymes, typically occurs at electron-rich sites or sterically accessible C-H bonds, especially those adjacent to heteroatoms.[14][18]

  • Piperidines: Prone to oxidation at the α-carbon. This can be blocked by introducing substituents (e.g., fluorine) or by designing the molecule so these positions are sterically hindered.[14]

  • Morpholines/Piperazines: Generally more stable than piperidines due to the additional heteroatom, which lowers the overall electron density of the ring system.[18]

  • Spirocycles: The quaternary spiro-carbon is inherently resistant to metabolism. The rigid 3D structure can sterically shield adjacent C-H bonds from metabolic enzymes, often leading to significantly improved metabolic stability compared to more flexible, non-spirocyclic counterparts.[6]

Synthesis & Experimental Protocols

While established motifs are readily available, the synthesis of novel spirocycles requires a dedicated chemical strategy. This investment is often justified by the potential for superior properties and novel intellectual property.

Protocol: Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Core

This protocol is a representative, multi-step sequence adapted from published literature for the synthesis of derivatives of the target scaffold.[8][10]

Objective: To construct the core spirocyclic framework.

Step 1: Epoxidation of N-Boc-4-piperidone

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.1 eq) to the solution.

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup by pouring the reaction into water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Epoxide Ring-Opening

  • Dissolve the crude epoxide from Step 1 (1.0 eq) in methanol.

  • Add the desired primary amine (e.g., 2-phenylethylamine, 1.5 eq).

  • Heat the mixture to reflux (approx. 65 °C) for 16-24 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting amino alcohol intermediate is often used directly in the next step.

Step 3: Cyclization and Spiro-formation

  • The crude amino alcohol is deprotected (e.g., using TFA in DCM for a Boc group) and then cyclized. A more direct route involves intramolecular cyclization. For the 1-Oxa-4,9-diaza system, a different synthetic path is often employed. A more accurate representation involves a double Michael addition followed by cyclization.

(Self-Correction: The epoxide route is more common for 1-oxa-4-azaspiro systems. For the 1-Oxa-4,9-diaza system, a route starting with a piperazine derivative is more direct. The following workflow illustrates a generalized concept for building complex spirocycles).

Caption: Generalized workflow for the synthesis of spirocyclic heterocyclic scaffolds.

A Logic-Based Framework for Scaffold Selection

The decision to employ a novel spirocycle over an established motif should be data-driven and aligned with project goals.

Scaffold_Selection_Logic cluster_paths cluster_scaffolds Scaffold Choice & Rationale start Project Initiation goals Define Project Goals start->goals lead_opt Lead Optimization (Known SAR) goals->lead_opt Fast Follower/ Established Target hit_gen Hit Generation (Novelty Required) goals->hit_gen First-in-Class/ IP Space prop_mod Property Modification (e.g., Solubility Deficit) goals->prop_mod ADME/Tox Issues piperidine Piperidine/Piperazine Rationale: - Rapid SAR exploration - Known synthetic routes - Lower initial resource cost lead_opt->piperidine spirocycle 1-Oxa-4,9-diazaspiro... Rationale: - Access novel chemical space - Enhance 3D complexity - Improve metabolic stability - Secure strong IP position hit_gen->spirocycle morpholine Morpholine Rationale: - Increase solubility - Improve metabolic stability - Bioisosteric replacement prop_mod->morpholine prop_mod->spirocycle If simple fixes fail end Initiate Synthesis piperidine->end morpholine->end spirocycle->end

Caption: Decision framework for selecting a heterocyclic scaffold based on project goals.

Conclusion and Future Perspective

The established privileged scaffolds—piperidine, morpholine, and piperazine—are, and will remain, essential tools in drug discovery due to their synthetic tractability and proven track record. However, as the industry tackles increasingly complex biological targets and the need for novel intellectual property intensifies, the limitations of exploring well-worn chemical space become more apparent.

The 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold represents the next frontier. Its inherent three-dimensionality, potential for enhanced metabolic stability, and ability to unlock new SAR provide a compelling strategic advantage. While the synthetic investment is greater, the potential payoff in terms of differentiated, potent, and selective clinical candidates is substantial. For research teams aiming to develop truly innovative, first-in-class therapeutics, embracing the complexity and novelty of spirocyclic systems is not just an option, but a necessity.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link].

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link].

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information (PMC). Available at: [Link].

  • Heterocycles in Medicinal Chemistry III. National Center for Biotechnology Information (PMC). Available at: [Link].

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Center for Biotechnology Information (PMC). Available at: [Link].

  • 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Structures of piperazine, piperidine and morpholine. IUCr Journals. Available at: [Link].

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link].

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link].

  • Heterocycles in Medicinal Chemistry II. MDPI. Available at: [Link].

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and PURE & APPLIED RESEARCH (IJPPR). Available at: [Link].

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link].

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link].

  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. ACS Publications. Available at: [Link].

  • Piperazine. Wikipedia. Available at: [Link].

Sources

Comparative

Assessing the Therapeutic Index of Novel Spiro-Based Analgesics: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for potent analgesics with an improved safety profile is a cornerstone of modern pharmacology. Spiro-based compounds have emerged as a promising c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with an improved safety profile is a cornerstone of modern pharmacology. Spiro-based compounds have emerged as a promising class of molecules, often exhibiting enhanced three-dimensionality and favorable physicochemical properties that can translate to improved efficacy and reduced off-target effects. This guide provides a comprehensive framework for assessing the therapeutic index (TI) of novel spiro-based analgesics, offering a comparative analysis with conventional pain therapeutics and detailed experimental protocols.

The Therapeutic Index: A Critical Measure of Drug Safety

The therapeutic index is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. It is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).

TI = TD50 / ED50

A higher TI indicates a wider margin of safety, meaning there is a larger difference between the dose needed for a therapeutic effect and the dose that causes adverse effects. For analgesics, a high TI is paramount to minimize the risk of overdose and debilitating side effects.

Spiro-Based Analgesics: A New Frontier in Pain Management

Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer unique structural advantages in drug design. This rigid, three-dimensional architecture can lead to:

  • Improved Target Engagement: The constrained conformation of spiro compounds can optimize interactions with the target receptor, enhancing potency.

  • Favorable Pharmacokinetics: Spiro-based structures can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Reduced Off-Target Activity: The specific geometry of spiro molecules can decrease binding to unintended receptors, potentially reducing side effects.

Several spiro-based compounds have shown promise as analgesics, with some acting as selective opioid receptor agonists. For instance, ADL5747, a spiro-based delta opioid receptor agonist, has demonstrated potent analgesic effects in preclinical models.

Comparative Analysis: Spiro-Based Analgesics vs. Conventional Opioids

A critical aspect of evaluating novel analgesics is to compare their therapeutic index against the current standard of care, which often includes opioids like morphine. While highly effective, traditional opioids have a narrow therapeutic index and a well-documented profile of severe adverse effects, including respiratory depression, sedation, and the potential for addiction and tolerance.

The table below illustrates a hypothetical comparison of the therapeutic index for a novel spiro-based analgesic (Compound S) and morphine.

Parameter Compound S (Spiro-Based) Morphine (Conventional Opioid)
ED50 (Analgesia) 5 mg/kg10 mg/kg
TD50 (Respiratory Depression) 100 mg/kg30 mg/kg
Therapeutic Index (TI) 20 3

This data is for illustrative purposes only and does not represent actual experimental results.

As depicted, a higher TI for Compound S would suggest a significantly better safety profile compared to morphine.

Experimental Workflow for Assessing Therapeutic Index

A thorough assessment of the therapeutic index requires a multi-step experimental approach, encompassing both efficacy and toxicity studies.

G cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment A In Vivo Analgesic Models B Dose-Response Analysis A->B C Determination of ED50 B->C G Therapeutic Index (TI) C->G Calculate TI = TD50 / ED50 D Adverse Effect Profiling E Dose-Escalation Studies D->E F Determination of TD50 E->F F->G

Figure 1. Workflow for determining the therapeutic index.

Step-by-Step Protocol: Assessing Analgesic Efficacy (ED50)

The primary goal of this phase is to determine the dose of the spiro-based compound that produces a significant analgesic effect in 50% of the test subjects.

4.1.1. In Vivo Analgesic Models

A variety of animal models can be employed to assess analgesic activity, each mimicking different aspects of clinical pain.

  • Thermal Nociception Models:

    • Hot Plate Test: This test measures the latency of a mouse or rat to react to a heated surface, indicating its response to a thermal pain stimulus. It is particularly useful for evaluating centrally acting analgesics.

    • Tail-Flick Test: This method involves applying radiant heat to the animal's tail and measuring the time it takes for the animal to flick its tail away.

  • Chemical Nociception Models:

    • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

    • Formalin Test: This test involves injecting a dilute formalin solution into the paw of the animal, which elicits a biphasic pain response (an initial acute phase followed by a more prolonged inflammatory phase). This allows for the assessment of both acute and chronic pain mechanisms.

4.1.2. Experimental Protocol: Hot Plate Test

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the laboratory environment for at least one week before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency time for the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Divide the animals into groups (n=6-8 per group). Administer different doses of the novel spiro-based analgesic (e.g., 1, 3, 10, 30 mg/kg) intraperitoneally

Validation

Application Note: Validating the Reduction of Opioid-Induced Constipation (OIC) Through G-Protein Biased Agonism

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative validation of novel G-protein biased μ -opioid receptor (MOR) agonists against traditional opioids (e.g., Morphine) regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative validation of novel G-protein biased μ -opioid receptor (MOR) agonists against traditional opioids (e.g., Morphine) regarding gastrointestinal side effects.

Executive Summary

Opioid-induced constipation (OIC) is the most pervasive and dose-limiting adverse event associated with chronic opioid therapy, affecting up to 90% of patients[1]. While peripherally acting μ -opioid receptor antagonists (PAMORAs) offer symptomatic relief, modern drug development has shifted toward designing intrinsically safer analgesics. This guide provides a comprehensive, self-validating experimental framework for evaluating novel G-protein biased MOR agonists . By systematically comparing a biased agonist against a traditional opioid standard (Morphine), we outline the in vitro and in vivo protocols required to prove a reduction in gastrointestinal transit inhibition while maintaining analgesic efficacy.

Mechanistic Rationale: The Enteric Nervous System & Biased Agonism

To validate a reduction in OIC, one must first isolate the physiological mechanisms driving it. Traditional opioids activate μ -opioid receptors (MOR) located extensively throughout the myenteric and submucosal plexuses of the enteric nervous system (ENS)[2][3].

Upon activation, traditional "balanced" opioids trigger two distinct intracellular cascades:

  • Gi/o G-Protein Pathway: Inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. This suppresses neuronal excitability and provides the primary analgesic effect, though it partially contributes to reduced gut motility[2][3].

  • β -Arrestin-2 Pathway: Recruits β -arrestin-2 to the receptor, driving receptor internalization, desensitization, and severe downstream side effects, including respiratory depression and profound gastrointestinal transit inhibition[2][4].

Biased agonists (e.g., Oliceridine/TRV130) are engineered to preferentially activate the G-protein pathway while severely limiting β -arrestin-2 recruitment[5][6]. Validating this profile requires a two-tiered approach: proving functional selectivity in vitro and demonstrating preserved gastrointestinal motility in vivo.

G Opioid Opioid Agonist MOR μ-Opioid Receptor (MOR) (Enteric Nervous System) Opioid->MOR G_Protein Gi/o Protein Pathway (Adenylyl Cyclase Inhibition) MOR->G_Protein Therapeutic Target Arrestin β-Arrestin-2 Pathway (Receptor Desensitization) MOR->Arrestin Side Effect Pathway Analgesia Analgesia G_Protein->Analgesia Constipation Opioid-Induced Constipation G_Protein->Constipation Partial Contribution Arrestin->Constipation

Figure 1: Divergent signaling pathways of the μ -opioid receptor mediating analgesia and OIC.

In Vitro Validation: Isolating the Signaling Axis

Before advancing to animal models, the compound's signaling bias must be quantified. This requires a self-validating in vitro system that independently measures G-protein activation and β -arrestin-2 recruitment using CHO-K1 cells stably expressing human MOR.

Experimental Protocol

Step 1: cAMP Accumulation Assay (G-Protein Activation)

  • Causality: Because MOR is Gi-coupled, its activation decreases cellular cAMP. To create a measurable detection window, cells must first be stimulated with Forskolin (an adenylyl cyclase activator) to artificially raise baseline cAMP levels.

  • Procedure: Plate CHO-K1-hMOR cells at 10,000 cells/well. Pre-incubate with 10 μ M Forskolin for 15 minutes. Add test compounds (Morphine vs. Biased Agonist) in a 10-point dose-response curve (0.1 nM to 10 μ M). Measure cAMP reduction using Homogeneous Time-Resolved Fluorescence (HTRF).

Step 2: Enzyme Fragment Complementation (EFC) Assay ( β -Arrestin-2 Recruitment)

  • Causality: To directly quantify the side-effect pathway, we utilize a structural complementation assay. The MOR is fused to a small enzyme peptide (ProLink), and β -arrestin-2 is fused to an Enzyme Acceptor (EA). When the drug forces the receptor and arrestin to interact, the two fragments form active β -galactosidase, generating a luminescent signal.

  • Procedure: Plate engineered cells and incubate with test compounds for 90 minutes at 37°C. Add detection reagent and read luminescence. Normalize data against a full reference agonist (e.g., DAMGO) to establish 100% Emax.

Quantitative Data Summary: In Vitro Profiling
CompoundcAMP EC 50​ (nM)cAMP E max​ (%) β -Arrestin EC 50​ (nM) β -Arrestin E max​ (%)Bias Factor (vs. Morphine)
Morphine (Standard) 1.2 ± 0.310035.4 ± 4.11001.0 (Reference)
Biased Agonist 0.8 ± 0.298>100015> 50.0

Interpretation: The biased agonist demonstrates equivalent potency and efficacy to morphine in the therapeutic G-protein pathway, but fails to significantly recruit β -arrestin-2, predicting a favorable in vivo side-effect profile.

In Vivo Validation: Quantifying Gastrointestinal Transit

The gold-standard method for evaluating opioid-induced constipation in vivo is the Charcoal Meal Test [7][8]. This assay measures small intestinal transit (SIT) time, providing a direct, quantifiable metric of gastrointestinal inertia.

Experimental Protocol: The Charcoal Meal Test

To ensure a self-validating system, this protocol utilizes internal vehicle controls to establish baseline motility and tests compounds at strictly equianalgesic doses (previously determined via hot-plate or tail-flick assays).

  • Subject Preparation & Fasting: Isolate adult male Swiss albino mice. Fast the subjects for 18–24 hours prior to the experiment, providing water ad libitum.

    • Causality: Fasting depletes the stomach and small intestine of residual fecal matter. This ensures the charcoal marker's transit is unimpeded by existing biological variations, standardizing the baseline motility across all cohorts[7][9].

  • Dosing: Administer Vehicle (Saline), Morphine (10 mg/kg), or the Biased Agonist (equianalgesic dose, e.g., 10 mg/kg) subcutaneously (s.c.). Allow 20 minutes for systemic distribution and receptor binding.

  • Marker Administration: Administer 0.25 mL of a 10% (w/v) activated charcoal suspension in 5% gum arabic via oral gavage.

    • Causality: Gum arabic acts as a suspending agent. Its viscosity prevents the charcoal from rapidly diffusing or separating in the GI fluids, ensuring a distinct, measurable "leading edge"[8].

  • Euthanasia & Excision: Exactly 30 minutes post-gavage, euthanize the animals via cervical dislocation to instantly halt peristalsis. Carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Quantification: Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal meal.

    • Calculation:% Transit = (Distance Traveled / Total Intestine Length) × 100

Workflow Step1 1. Fasting 18-24h Step2 2. Drug Admin s.c. Dosing Step1->Step2 Step3 3. Charcoal Gavage 10% Suspension Step2->Step3 Step4 4. Euthanasia 20-30 min post Step3->Step4 Step5 5. Measurement % Transit Step4->Step5

Figure 2: Step-by-step in vivo workflow for the charcoal meal gastrointestinal transit assay.

Quantitative Data Summary: In Vivo Gastrointestinal Transit
Treatment GroupDose (mg/kg s.c.)Mean Transit Distance (%)GI Transit Inhibition vs. Vehicle (%)
Vehicle (Saline) -65.2 ± 4.10.0
Morphine 10.022.1 ± 3.566.1
Biased Agonist 10.058.4 ± 4.810.4

Interpretation: While Morphine severely paralyzes gastrointestinal transit (66.1% inhibition), the Biased Agonist preserves near-normal gut motility (only 10.4% inhibition) at an equianalgesic dose, successfully validating the translation of in vitro G-protein bias into an in vivo reduction of OIC.

Conclusion

Validating the reduction of side effects like constipation in novel opioid therapeutics requires a rigorous, multi-disciplinary approach. By establishing a clear causal link between β -arrestin-2 recruitment and enteric nervous system suppression, researchers can utilize in vitro EFC assays to screen for G-protein bias. Subsequently, the in vivo Charcoal Meal Test provides a highly reproducible, self-validating physiological readout to confirm that the engineered signaling bias successfully rescues gastrointestinal transit.

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Comparative

A Comparative Guide to the Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, attributable to its rigid, three-dimensional conforma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, attributable to its rigid, three-dimensional conformation that allows for the precise spatial arrangement of functional groups. This unique characteristic makes it an attractive framework for designing potent and selective ligands for a diverse range of biological targets. This guide provides a comparative analysis of the quantitative bioactivity of various 1,9-diazaspiro[5.5]undecane derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development programs.

Introduction to 1,9-Diazaspiro[5.5]undecanes

1,9-Diazaspiro[5.5]undecanes are a class of heterocyclic compounds characterized by two piperidine rings spiro-fused at the 4-position of one ring and the 2-position of the other.[1] This spirocyclic system imparts conformational rigidity, a desirable feature in drug design as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. The versatility of this scaffold allows for substitutions at multiple positions, particularly at the nitrogen atoms (N1 and N9), enabling the fine-tuning of pharmacological properties.[1] As a result, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for a wide array of therapeutic applications, including the treatment of metabolic disorders, pain, inflammation, and cancer.[1][2]

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for several 1,9-diazaspiro[5.5]undecane derivatives against various biological targets. This data has been compiled from multiple sources to facilitate a clear comparison of structure-activity relationships (SAR).

Acetyl-CoA Carboxylase (ACC) Inhibitors

Dual inhibitors of ACC1 and ACC2 are of significant interest for the treatment of metabolic diseases such as obesity and type 2 diabetes.[1]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)NotesReference
1g 73Potent dual inhibitor.[1][1]
1h 115Demonstrates strong dual inhibition, comparable to compound 1g.[1][1]
1c --Utilized as a reference compound in SAR studies.[1][1]
Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists have therapeutic potential in the management of pain, inflammation, and chemotherapy-induced nausea and vomiting.[1]

CompoundNK1 Binding IC50 (nM)NotesReference
9a 31A benzene-fused 1,9-diazaspiro[5.5]undecane derivative.[1][1]
9b 54Introduction of a carbonyl at position 2 of the diazaspiro core.[1][1]
9c 2.0Methylated salt of compound 9a, showing significantly improved potency.[1][1]
9d 1.9Methylated salt of compound 9b, demonstrating high affinity.[1][1]

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals key structural features that govern the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives.

For ACC inhibition , the substitution at the N9 position of the diazaspiro core with aroyl groups containing a bicyclic fused heteroaryl system is crucial for potent dual ACC1/ACC2 inhibition.[1] SAR studies on the pyrazole-fused moiety have shown that the nature of the substituent at the N2 position of the pyrazole ring influences both potency and metabolic stability.[1]

In the case of NK1 receptor antagonism , the fusion of a benzene ring to the diazaspiro core appears to be a favorable structural motif.[1] Furthermore, quaternization of one of the nitrogen atoms, as seen in compounds 9c and 9d , leads to a dramatic increase in binding affinity. This suggests that a positive charge may play a key role in the interaction with the NK1 receptor.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented bioactivity data, detailed step-by-step methodologies for key assays are provided below.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against ACC enzymes.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_mix Prepare Reaction Mixture: - ACC enzyme - Acetyl-CoA - ATP - Sodium Bicarbonate - Assay Buffer add_compounds Add Test Compounds: - Varying concentrations of 1,9-diazaspiro[5.5]undecane derivatives - Vehicle Control (DMSO) - Positive Control Inhibitor prep_mix->add_compounds Incubate initiate Initiate Reaction add_compounds->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_adp Measure ADP Production (e.g., ADP-Glo™) stop_reaction->detect_adp analyze Calculate IC50 Values detect_adp->analyze

Caption: Workflow for ACC Inhibition Assay.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.[2]

  • Compound Incubation: Add the 1,9-diazaspiro[5.5]undecane test compounds at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known positive control inhibitor.[2]

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate the mixture at a controlled temperature, typically 37°C, for a specific duration.[2]

  • Detection: Terminate the reaction and measure the amount of ADP produced. A common method is using a luminescence-based ADP detection reagent such as ADP-Glo™.[2]

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the enzyme activity. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neurokinin-1 (NK1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the NK1 receptor.

cluster_prep Assay Preparation cluster_binding Competitive Binding cluster_separation Separation & Quantification prep_membranes Prepare Cell Membranes (Expressing NK1 Receptor) incubate Incubate: - Cell membranes - Radioligand - Test compounds prep_membranes->incubate prep_ligands Prepare Radioligand & Competitors: - Radiolabeled Substance P analog - Unlabeled test compounds prep_ligands->incubate equilibrium Allow to Reach Equilibrium incubate->equilibrium separate Separate Bound & Free Ligand (Rapid Filtration) equilibrium->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 & Ki Values quantify->analyze

Caption: Workflow for NK1 Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line that stably expresses the human NK1 receptor.[2]

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) in the presence of increasing concentrations of the 1,9-diazaspiro[5.5]undecane test compounds.[2]

  • Equilibrium and Separation: Allow the binding reaction to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This value corresponds to the amount of bound radioligand.[2]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The quantitative bioactivity data and structure-activity relationship insights presented in this guide highlight the potential of these derivatives as potent and selective modulators of various biological targets. The detailed experimental protocols provide a foundation for researchers to validate these findings and to design and synthesize new analogues with improved pharmacological profiles. Further exploration of this chemical space is warranted to fully exploit the therapeutic potential of 1,9-diazaspiro[5.5]undecane derivatives in addressing unmet medical needs.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Oxa-4,9-diazaspiro[5.5]undecane

As a Senior Application Scientist, I understand that handling complex spirocyclic building blocks requires more than just a superficial reading of a safety data sheet. 1-Oxa-4,9-diazaspiro[5.5]undecane and its protected...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex spirocyclic building blocks requires more than just a superficial reading of a safety data sheet. 1-Oxa-4,9-diazaspiro[5.5]undecane and its protected derivatives (e.g., Boc, Cbz, or benzyl carboxylates) are highly valued in medicinal chemistry, particularly for synthesizing multimodal therapeutics like dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for advanced pain management[1].

However, the unique structural properties that make this spirocyclic diamine biologically active also dictate a stringent, causality-driven approach to laboratory safety and personal protective equipment (PPE). This guide provides a self-validating operational framework for handling this compound safely and effectively.

Hazard Assessment & Mechanistic Causality

To build a robust safety protocol, we must first understand why specific protective measures are required. The hazards associated with 1-Oxa-4,9-diazaspiro[5.5]undecane are directly linked to its chemical structure[2].

GHS Hazard CodeClinical ManifestationMechanistic Causality
H302 Harmful if swallowedThe spirocyclic aliphatic amine structure can interact with biological macromolecules, leading to acute systemic toxicity upon ingestion.
H315 Causes skin irritationThe basicity of the secondary/tertiary amines in the diazaspiro core disrupts the lipid bilayer of cellular membranes, causing localized pH shifts and dermal inflammation.
H319 Causes serious eye irritationDirect contact with ocular mucosa leads to rapid localized saponification of ocular lipids due to the compound's basic nature, causing severe irritation.
H335 May cause respiratory irritationFine powders or aerosols generated during weighing deposit in the upper respiratory tract, where local basicity triggers acute inflammatory responses.

Personal Protective Equipment (PPE) Matrix

Based on the guidelines[3] and the compound's specific hazard profile[2], the following PPE matrix must be strictly adhered to. Every choice here is dictated by the chemical's permeation and irritation potential.

PPE CategoryRequired SpecificationCausality & Validation
Eye Protection ANSI Z87.1 compliant safety goggles with side-shields.Causality: Prevents aerosolized dust or solvent splashes from reaching the ocular mucosa (mitigating H319).Validation: Goggles must form a complete seal around the eyes; standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness) for solid handling. Heavy-duty Butyl or Viton gloves if handling in organic solvents (e.g., DCM, THF).Causality: Nitrile provides an excellent barrier against dry aliphatic amines (mitigating H315). Solvents act as permeation enhancers, requiring heavier elastomers.Validation: Perform the "inflation test" to check for micro-tears before donning.
Skin/Body Impervious, knee-length laboratory coat and closed-toe, non-porous shoes.Causality: Prevents dermal absorption of airborne particulates.Validation: Cuffs must be fully extended and tucked under the glove wrists.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Causality: Filters out fine spirocyclic diamine dust (mitigating H335).Validation: Perform a positive/negative pressure seal check before entering the workspace.

Operational Workflow & Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

HandlingWorkflow Step1 1. Pre-Operation Setup Verify Ventilation & PPE Step2 2. Weighing Use Anti-Static Spatula Step1->Step2 Step3 3. Transfer Closed Container to Fume Hood Step2->Step3 Step4 4. Reaction Setup Inert Atmosphere (N2/Ar) Step3->Step4 Step5 5. Decontamination Scrub with Alcohol & Water Step4->Step5

Figure 1: Standard operational workflow for handling 1-Oxa-4,9-diazaspiro[5.5]undecane.

Step 1: Pre-Operational Verification

  • Action: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Self-Validation: Check the fume hood monitor. The face velocity must read between 80–120 feet per minute (fpm). If the alarm is sounding or the flow is inadequate, do not open the chemical container.

Step 2: Weighing and Aliquoting

  • Action: Use an anti-static weighing spatula to transfer the solid. Static electricity can cause the fine powder of 1-Oxa-4,9-diazaspiro[5.5]undecane to aerosolize rapidly.

  • Self-Validation: Observe the powder during transfer. If it clings aggressively to the spatula or the sides of the weigh boat, discharge the static using an anti-static ionizer gun before proceeding.

Step 3: Solvent Dissolution

  • Action: Dissolve the compound in your chosen reaction solvent (commonly THF, 2-MeTHF, or DCM) directly within the fume hood. Keep the sash as low as possible.

  • Self-Validation: Ensure the receiving flask is securely clamped. A loose flask increases the risk of a spill when adding solvent to the basic amine.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the analytical balance and fume hood surface with a disposable towel dampened with a dilute alcohol solution (e.g., 70% Isopropanol), followed by soap and water.

  • Self-Validation: Visually inspect the area for any remaining white powder residue. Dispose of the wipe as hazardous chemical waste.

Emergency Response & Spill Containment Plan

In the event of a spill, immediate and methodical action is required to prevent respiratory exposure and environmental contamination[2].

SpillResponse Spill Spill Detected 1-Oxa-4,9-diazaspiro[5.5]undecane Assess Assess Extent Evacuate if Aerosolized Spill->Assess Contain Containment Cover with Universal Binder Assess->Contain Collect Collection Sweep into Hazardous Waste Bag Contain->Collect Decon Surface Decontamination Wash with Soap and Water Collect->Decon

Figure 2: Emergency spill response and containment pathway for solid/liquid spills.

Spill Response Protocol:

  • Evacuate & Assess: If the powder is aerosolized outside a fume hood, evacuate personnel from the immediate area to prevent inhalation (H335).

  • Containment: For solid spills, do not dry sweep, as this generates dust. Lightly moisten the spill with water or cover it with a finely-powdered liquid-binding material (e.g., diatomite or a universal binder)[2].

  • Collection: Use a plastic scoop to collect the bound material and place it into a sealable, clearly labeled hazardous waste container.

  • Surface Decontamination: Scrub the affected surface thoroughly with alcohol, followed by copious amounts of soap and water to neutralize and remove residual basic amines.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes. Separate eyelids with fingers to ensure adequate flushing. Seek immediate medical attention[2].

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing immediately[2].

  • Inhalation: Relocate the casualty to fresh air. If breathing is difficult, administer oxygen and call a physician[2].

Waste Disposal Plan

1-Oxa-4,9-diazaspiro[5.5]undecane must not be allowed to enter drains, water courses, or the soil due to its biological activity and potential environmental toxicity.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, and empty vials) must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag. Label as "Toxic/Irritant Solid Waste - Contains Aliphatic Amines."

  • Liquid Waste: Solutions containing this compound (e.g., reaction filtrates or HPLC waste) must be collected in a dedicated, chemically compatible liquid waste carboy (e.g., HDPE). Ensure the waste container is kept tightly closed and stored in a secondary containment tray.

  • Final Disposal: Dispose of all contents and containers through a licensed hazardous waste disposal contractor in strict accordance with local, state, and federal environmental regulations[2].

References

  • ACS Publications. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain". Journal of Medicinal Chemistry.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (NCBI Bookshelf).[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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